5-(Pyridin-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNZMZNCZZXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456085 | |
| Record name | 5-(Pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64858-29-3 | |
| Record name | 5-(Pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-(Pyridin-2-yl)pyrimidine via Negishi Cross-Coupling
Foreword: The Strategic Importance of Bi-heteroaromatic Scaffolds
In the landscape of modern medicinal chemistry and materials science, bi-heteroaromatic structures are of paramount importance. The 5-(Pyridin-2-yl)pyrimidine core, in particular, represents a privileged scaffold found in a variety of biologically active molecules, including selective phosphodiesterase V (PDE-V) inhibitors. The efficient and scalable synthesis of such compounds is therefore a critical endeavor for researchers in drug development. This guide provides an in-depth, field-proven perspective on the synthesis of this compound, with a focus on the robust and versatile Negishi cross-coupling reaction. We will delve into the mechanistic underpinnings, practical experimental considerations, and optimization strategies that are crucial for success in both laboratory and process scale applications.
Introduction to the Negishi Cross-Coupling: A Powerful C-C Bond Forming Tool
The Negishi cross-coupling, a Nobel Prize-winning reaction developed by Ei-ichi Negishi, is a palladium- or nickel-catalyzed reaction that forges a new carbon-carbon bond between an organozinc reagent and an organic halide or triflate.[1][2][3] Its significance in organic synthesis stems from its high functional group tolerance, high reactivity, and stereoselectivity.[4] Unlike some other cross-coupling reactions, the Negishi coupling does not typically require the addition of a base, which can be advantageous when working with base-sensitive substrates.[4]
The choice of the Negishi coupling for the synthesis of this compound is strategic. The organozinc reagents are generally more reactive than their organoboron (Suzuki) or organotin (Stille) counterparts, often allowing for milder reaction conditions.[5][6] This is particularly beneficial when dealing with heteroaromatic substrates, which can be prone to side reactions or catalyst deactivation.[7][8]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps:[1][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrimidine, forming a Pd(II) complex. The reactivity of the halide follows the order I > Br > Cl.[9]
-
Transmetalation: The organometallic coupling partner, in this case, the 2-pyridylzinc reagent, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[10]
Strategic Disconnection and Selection of Starting Materials
The synthesis of this compound via Negishi coupling involves the strategic formation of a C-C bond between the C5 position of the pyrimidine ring and the C2 position of the pyridine ring.
Caption: Retrosynthetic analysis of this compound.
The Electrophilic Partner: 5-Halopyrimidines
The choice of the leaving group on the pyrimidine ring is a critical parameter. While 5-bromopyrimidines can be used, 5-iodopyrimidines generally exhibit higher reactivity in the oxidative addition step, leading to faster reactions and often higher yields.[11][12] For large-scale synthesis, the accessibility and cost of the starting materials must also be considered. 5-Iodo-2-chloropyrimidine is a suitable and readily preparable substrate.[11][12]
The Nucleophilic Partner: 2-Pyridylzinc Reagents
The preparation of the organozinc reagent is a cornerstone of the Negishi coupling. There are several reliable methods for the synthesis of 2-pyridylzinc reagents:
-
In situ generation: This is a common and convenient method where the organozinc reagent is prepared and used immediately without isolation.[11] This can be achieved through the reaction of a 2-halopyridine with an activated form of zinc metal or via transmetalation from an organolithium or Grignard reagent.[13][14]
-
Solid, air-stable reagents: For improved handling and stoichiometry control, solid 2-pyridylzinc reagents have been developed. These are often pivalate or dioxane complexes that exhibit moderate air and moisture stability, making them amenable to benchtop manipulation.[5][15][16][17][18] This approach can enhance reproducibility, particularly in a process development setting.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as organozinc reagents are sensitive to air and moisture.[6]
Protocol 1: In Situ Preparation of 2-Pyridylzinc Chloride and Subsequent Negishi Coupling
This protocol is adapted from a scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine.[11][12][19][20]
Step 1: Preparation of 2-Pyridylzinc Chloride (in situ)
-
To a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.
-
In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in THF.
-
Slowly add the zinc chloride solution to the 2-lithiopyridine solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of 2-pyridylzinc chloride is used directly in the next step.
Step 2: Negishi Cross-Coupling
-
To the freshly prepared solution of 2-pyridylzinc chloride, add 5-iodo-2-chloropyrimidine (0.9 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-5-(pyridin-2-yl)pyrimidine.
Protocol 2: Synthesis of a Solid, Air-Stable 2-Pyridylzinc Pivalate Reagent
This protocol allows for the preparation and isolation of a more stable organozinc reagent, which can be advantageous for screening reactions or for applications where precise stoichiometry is critical.[5][15][21]
Step 1: Preparation of Zinc Pivalate (Zn(OPiv)₂)
-
In a flask, dissolve pivalic acid (2.0 eq) in THF.
-
Slowly add a solution of diethylzinc (1.0 eq) in hexanes at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure to obtain zinc pivalate as a white solid.
Step 2: Synthesis of 2-Pyridylzinc Pivalate
-
Prepare 2-lithiopyridine as described in Protocol 1, Step 1.
-
Add a solution of zinc pivalate (1.1 eq) in THF to the 2-lithiopyridine solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure to yield the solid 2-pyridylzinc pivalate reagent. This reagent can be handled in the air for short periods.[15][16]
Step 3: Negishi Cross-Coupling using the Solid Reagent
-
In a reaction flask, dissolve 5-iodo-2-chloropyrimidine (1.0 eq) and the solid 2-pyridylzinc pivalate (1.2 eq) in THF.
-
Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand such as XPhos).
-
Heat the reaction mixture and monitor as described in Protocol 1, Step 2.
-
Workup and purification are performed as described in Protocol 1.
Optimization and Key Parameters
The success of the Negishi coupling for this synthesis depends on careful control of several parameters.
| Parameter | Recommendation | Rationale |
| Halogen on Pyrimidine | Iodo > Bromo | Faster oxidative addition, often leading to higher yields and milder conditions.[11] |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many applications.[11] For more challenging couplings, a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can be more effective.[22][23][24] |
| Solvent | THF | A common and effective solvent for Negishi couplings, as it solvates the organometallic species well. |
| Temperature | Room temperature to reflux | The required temperature will depend on the reactivity of the substrates and the catalyst system. 2-Pyridylzinc reagents are often reactive enough to couple at room temperature.[5] |
| Organozinc Reagent | In situ or solid reagent | In situ generation is convenient for direct use. Solid reagents offer better stability and handling for multiple reactions or process scale-up.[15][16] |
| Additives | LiCl | The presence of lithium salts can break up organozinc aggregates, leading to more reactive monomeric zincate species and accelerating the transmetalation step.[25][26] |
Workflow and Catalytic Cycle Visualization
Caption: Experimental workflow for the synthesis.
Caption: The catalytic cycle of the Negishi cross-coupling.
Conclusion and Future Outlook
The Negishi cross-coupling reaction stands as a highly effective and scalable method for the synthesis of this compound and its derivatives.[11][20] The reaction's tolerance for a wide range of functional groups and the availability of multiple routes to the key organozinc intermediates provide significant flexibility for researchers.[15][27] As the demand for complex heteroaromatic compounds in drug discovery and materials science continues to grow, the principles and protocols outlined in this guide will serve as a valuable resource for chemists seeking to leverage the power of this important transformation. Further developments in catalyst design, particularly the use of more active and stable palladium-N-heterocyclic carbene (NHC) complexes, are expected to further enhance the scope and efficiency of the Negishi coupling for these applications.[28]
References
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Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]
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Negishi coupling. In Wikipedia. [Link]
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Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]
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Knochel, P., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]
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Pérez-Balado, C., Willemsens, A., Ormerod, D., Aelterman, W., & Mertens, N. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development, 11(2), 237–240. [Link]
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Negishi coupling reaction: Mechanism, popular application. (2022). Chemistry Notes. [Link]
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Bernhardt, S., Stathakis, C., Knochel, P., Colombe, J. R., & Buchwald, S. L. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]
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Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]
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Negishi Coupling. Organic Chemistry Portal. [Link]
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Pérez-Balado, C., Willemsens, A., Ormerod, D., Aelterman, W., & Mertens, N. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development. [Link]
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Jaric, M., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]
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ChemOrgChem. (2024). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem [Video]. YouTube. [Link]
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Negishi Cross-Coupling. J&K Scientific LLC. [Link]
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Negishi Coupling. NROChemistry. [Link]
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Gemoets, H. P. L., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters. [Link]
- Knochel, P. (2001). Preparation and Applications of Functionalized Organozinc Compounds. In Modern Organocopper Chemistry.
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Magano, J., & Dunetz, J. R. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. [Link]
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Jaric, M., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PubMed Central. [Link]
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Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Brittain, W. D. G., & Cox, L. R. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. [Link]
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Wang, Y., et al. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PubMed Central. [Link]
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Ellwart, M., et al. (2018). Preparation of Solid Organozinc Pivalates and Their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses. [Link]
- Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
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Pérez-Balado, C., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ResearchGate. [Link]
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Optimized stereoselective Negishi biaryl coupling. ResearchGate. [Link]
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Commonly employed techniques for the preparation of organozinc... ResearchGate. [Link]
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Pérez-Balado, C., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Sci-Hub. [Link]
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Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]
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Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses. [Link]
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Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? ResearchGate. [Link]
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Chacko, A. M., Qu, W., & Kung, H. F. (2008). Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. PubMed. [Link]
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The Negishi Cross-Coupling Reaction. Denmark Group. [Link]
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Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PubMed Central. [Link]
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Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]
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Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed Central. [Link]
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Synthesis of pyrimidine-5-carbonitriles 1a–d. ResearchGate. [Link]
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Spectroscopic Characterization of 5-(Pyridin-2-yl)pyrimidine: An In-depth Technical Guide
Introduction
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including nucleobases.[1][2] The functionalization of the pyrimidine ring offers a versatile platform for the development of novel therapeutic agents and functional materials. This guide focuses on the comprehensive spectroscopic characterization of a particularly interesting derivative, 5-(Pyridin-2-yl)pyrimidine. This molecule, featuring a pyridine ring linked to a pyrimidine core, presents a unique electronic and structural profile, making its detailed analysis crucial for researchers, scientists, and drug development professionals.
The conjugation of these two aromatic systems is anticipated to give rise to distinct spectroscopic signatures. Understanding these characteristics is fundamental for quality control, reaction monitoring, and for elucidating the interactions of this molecule with biological targets. This document provides a holistic overview of the analytical methodologies required for the unambiguous structural elucidation and characterization of this compound, grounded in established spectroscopic principles and supported by data from analogous structures.
Molecular Structure and Numbering
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound with the conventional numbering system is presented below. This numbering is crucial for the assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[3]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of distinct protons, their electronic environment, and their spatial relationships through spin-spin coupling.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
The expected chemical shifts (δ) for the protons of this compound are influenced by the electron-withdrawing nature of the nitrogen atoms in both rings. Protons on the pyrimidine ring are expected to be significantly deshielded.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~9.2-9.3 | s | - |
| H-4, H-6 | ~8.8-9.0 | d | ~1.5-2.0 |
| H-3' | ~7.8-8.0 | d | ~7.5-8.0 |
| H-4' | ~7.3-7.5 | t | ~7.0-7.5 |
| H-5' | ~8.2-8.4 | t | ~7.5-8.0 |
| H-6' | ~8.7-8.9 | d | ~4.5-5.0 |
Note: These are predicted values based on data for similar pyrimidine and pyridine derivatives. Actual values may vary.[1][4]
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required compared to ¹H NMR.
-
Data Acquisition:
-
Spectrometer: A 75-150 MHz NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.[3]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[3]
-
Relaxation Delay: 2-5 seconds.[3]
-
Spectral Width: A range of 0 to 200 ppm is typically used.[3]
-
The carbon atoms in the heterocyclic rings are expected to resonate at lower field (higher ppm) due to the electronegativity of the nitrogen atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158-160 |
| C-4, C-6 | ~156-158 |
| C-5 | ~120-122 |
| C-2' | ~150-152 |
| C-3' | ~124-126 |
| C-4' | ~136-138 |
| C-5' | ~121-123 |
| C-6' | ~149-151 |
Note: These are predicted values based on data for similar pyrimidine and pyridine derivatives. Actual values may vary.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.[7] Electrospray ionization (ESI) can also be used, especially for LC-MS analysis.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
The molecular formula of this compound is C₉H₇N₃, with a monoisotopic mass of 157.0640 g/mol .
| m/z | Predicted Fragment | Proposed Structure/Loss |
| 157 | [M]⁺ | Molecular Ion |
| 130 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring |
| 104 | [M - 2HCN]⁺ | Subsequent loss of hydrogen cyanide |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
| 79 | [C₄H₃N₂]⁺ | Pyrimidyl cation |
Note: Fragmentation patterns are predictive and can vary based on the ionization method and energy.[8][9]
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying functional groups.
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
The IR spectrum of this compound is expected to be characterized by absorptions from C-H and C=N stretching and bending vibrations within the aromatic rings.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H stretching | Medium to Weak |
| 1600-1550 | C=N stretching (pyrimidine ring) | Strong |
| 1580-1450 | C=C stretching (aromatic rings) | Medium to Strong |
| 1400-1000 | In-plane C-H bending | Medium |
| 900-675 | Out-of-plane C-H bending | Strong |
Note: These are predicted values based on data for similar pyrimidine and pyridine derivatives.[10][11][12]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The spectrum is typically recorded from 200 to 400 nm.
The conjugated system of this compound is expected to exhibit strong absorption in the UV region due to π → π* transitions.
| Solvent | Predicted λmax (nm) | Transition |
| Ethanol | ~245-255 and ~270-280 | π → π* |
Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.[13][14][15]
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-faceted analytical approach. The combined application of NMR (¹H and ¹³C), mass spectrometry, IR, and UV-Vis spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, derived from the established spectroscopic behavior of related pyrimidine and pyridine derivatives, serves as a robust framework for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Accurate and thorough characterization is the cornerstone of scientific integrity and is essential for the advancement of novel chemical entities from the laboratory to potential applications.
References
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- Supporting Information - The Royal Society of Chemistry. (n.d.).
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- Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470–1474.
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- Absorbance and emission data of the synthesized pyrimidines 5, 6, 14-19. (n.d.).
- Pyrimidine(289-95-2) 13C NMR spectrum. (n.d.). ChemicalBook.
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- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Journal of Chemistry.
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- Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. (2009). Bioorganic & medicinal chemistry letters, 19(2), 401–405.
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyridin-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-(Pyridin-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the structural and electronic characteristics that govern its behavior in various environments, offering both predicted data and established experimental protocols for their validation. The insights provided herein are intended to empower researchers in leveraging the unique attributes of this scaffold for the rational design of novel therapeutics and functional materials.
Molecular Structure and Core Attributes
This compound is a bi-heterocyclic aromatic compound, characterized by a pyrimidine ring substituted with a pyridine ring at the 5-position. This arrangement of nitrogen-containing aromatic rings imparts a unique set of electronic and steric properties that are fundamental to its chemical reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃ | N/A |
| Molecular Weight | 157.18 g/mol | N/A |
| CAS Number | 163939-95-5 | N/A |
| Appearance | Predicted: Crystalline solid | N/A |
digraph "5_Pyridin_2_yl_pyrimidine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1_py [label="N"]; C2_py [label="C"]; C3_py [label="C"]; C4_py [label="C"]; C5_py [label="C"]; C6_py [label="C"]; H2[label="H"]; H4[label="H"]; H6[label="H"]; H3_py [label="H"]; H4_py [label="H"]; H5_py [label="H"]; H6_py [label="H"];
// Define positions for atoms N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; N3 [pos="2.1,0!"]; C4 [pos="1.3,-1.5!"]; C5 [pos="0,-1.5!"]; C6 [pos="-0.8,0!"]; C2_py [pos="-2.2,0!"]; N1_py [pos="-3.0,1.2!"]; C6_py [pos="-4.3,0.8!"]; C5_py [pos="-4.7,-0.5!"]; C4_py [pos="-3.9,-1.7!"]; C3_py [pos="-2.6,-1.3!"]; H2[pos="1.9,2.4!"]; H4[pos="1.9,-2.4!"]; H6[pos="-0.8,2.4!"]; H3_py [pos="-2.0,-2.1!"]; H4_py [pos="-4.2,-2.6!"]; H5_py [pos="-5.6,-0.8!"]; H6_py [pos="-5.0,1.5!"];
// Define bonds N1 -- C2 [style=double]; C2 -- N3; N3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- N1; C6 -- C2_py; C2_py -- N1_py [style=double]; N1_py -- C6_py; C6_py -- C5_py [style=double]; C5_py -- C4_py; C4_py -- C3_py [style=double]; C3_py -- C2_py; C2 -- H2; C4 -- H4; N1 -- H6[style=invis]; // Invisible bond for positioning C3_py -- H3_py; C4_py -- H4_py; C5_py -- H5_py; C6_py -- H6_py;
}
Solubility Profile
The solubility of this compound is a critical parameter for its application in both biological and synthetic contexts. As a molecule with both polar (nitrogen atoms) and nonpolar (aromatic rings) regions, its solubility is expected to vary across different solvent systems.
Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The presence of nitrogen atoms allows for hydrogen bonding with water, but the hydrophobic nature of the two aromatic rings limits extensive solubility.[1] |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | These solvents can engage in hydrogen bonding with the nitrogen atoms and can also solvate the aromatic rings.[1] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating polar and aromatic compounds.[2] |
| Nonpolar Solvents (e.g., Toluene, Hexane) | Sparingly to insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
Experimental Determination of Solubility
Protocol: Shake-Flask Method for Thermodynamic Solubility
This method is the gold standard for determining the intrinsic solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the excess solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide insights into the purity and intermolecular forces of a compound.
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
Experimental Determination
Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely powder a small amount of the crystalline compound.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C/min).
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). The melting point is reported as this range.
Protocol: Boiling Point Determination (Microscale Method)
-
Sample Preparation: Place a small volume (a few drops) of the liquid compound into a small test tube.
-
Capillary Insertion: Place a sealed capillary tube (open end down) into the test tube.[3]
-
Heating: Heat the test tube in a suitable heating bath (e.g., an oil bath or a heating block).[3]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Remove the heat source and observe the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.[3]
Acidity and Basicity (pKa)
The pKa values of this compound are crucial for understanding its ionization state at different pH values, which significantly influences its solubility, membrane permeability, and receptor-binding interactions. The nitrogen atoms in both the pyridine and pyrimidine rings can be protonated.
Predicted pKa Values
Computational methods can provide reliable estimates of pKa values.
| Ionization Center | Predicted pKa | Method |
| Pyridine Nitrogen | ~3.5 - 4.5 | Based on similar pyridine derivatives |
| Pyrimidine Nitrogens | ~1.0 - 2.0 | Based on pyrimidine |
Note: The basicity of the pyrimidine nitrogens is significantly lower than that of pyridine due to the electron-withdrawing effect of the second nitrogen atom within the same ring.
Experimental Determination of pKa
Protocol: UV-Vis Spectrophotometric Titration
This method is suitable for compounds with a chromophore whose UV-Vis spectrum changes with ionization state.
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values.
-
Sample Addition: Add a constant, small amount of a stock solution of this compound to each buffer solution.
-
Spectral Measurement: Record the UV-Vis spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.
-
pKa Determination: The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.[4][5]
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Predicted logP Value
| Property | Predicted Value | Method |
| logP | ~1.5 - 2.5 | Based on computational models (e.g., ALOGPS, ChemDraw) |
This predicted range suggests that this compound has moderate lipophilicity, a desirable characteristic for many drug candidates.
Experimental Determination of logP
Protocol: Shake-Flask Method
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Nucleus | Predicted Chemical Shift Range (ppm) |
| ¹H NMR | 7.0 - 9.5 |
| ¹³C NMR | 110 - 165 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the aromatic rings and C-H bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C and C=N Stretch | 1400 - 1600 |
| Aromatic C-H Bend | 690 - 900 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| Ion | Predicted m/z |
| [M+H]⁺ | 158.07 |
Synthesis
The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 5-arylpyrimidines.
-
Reactant Mixture: In a reaction vessel, combine 5-bromopyrimidine, 2-(tributylstannyl)pyridine (or the corresponding boronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., dioxane or toluene).
-
Base Addition: Add an aqueous solution of a base, such as sodium carbonate or potassium carbonate.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture, and perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.[7]
Conclusion
This compound is a versatile heterocyclic scaffold with a unique combination of physicochemical properties. Its moderate lipophilicity, potential for hydrogen bonding, and tunable electronic characteristics make it an attractive building block for the development of novel drug candidates and functional materials. This technical guide has provided a comprehensive overview of its key physicochemical properties, along with detailed experimental protocols for their determination. The presented information is intended to serve as a valuable resource for scientists and researchers, facilitating the effective utilization of this compound in their respective fields.
References
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Rowan's Free Online pKa Calculator. (n.d.). Retrieved January 17, 2026, from [Link]
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Melting point determination. (n.d.). Retrieved January 17, 2026, from [Link]
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Pyrimidine - Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]
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Determination of Boiling Point of Organic Compounds. (2023, July 25). GeeksforGeeks. Retrieved January 17, 2026, from [Link]
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Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News, 44, 13-34. Retrieved January 17, 2026, from [Link]
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Box, K. J., Völgyi, G., Baka, E., & Takács-Novák, K. (2003). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(10), 959–963. [Link]
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Propersea (Property Prediction). (n.d.). Retrieved January 17, 2026, from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012). ACS Medicinal Chemistry Letters. [Link]
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Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
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Determination of Boiling Point (B.P). (n.d.). Retrieved January 17, 2026, from [Link]
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Calculator Plugins in MarvinSketch. (n.d.). Chemaxon Docs. Retrieved January 17, 2026, from [Link]
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Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Crystal Structure Analysis of 5-(Pyridin-2-yl)pyrimidine: From Synthesis to Supramolecular Insights
Abstract
The confluence of pyridine and pyrimidine rings in a single molecular framework creates a scaffold of significant interest in medicinal chemistry and materials science.[1][2] This guide provides an in-depth technical examination of 5-(Pyridin-2-yl)pyrimidine, detailing the critical workflow from chemical synthesis and single-crystal growth to its definitive three-dimensional structure elucidation by X-ray crystallography. We explore the causality behind experimental choices, from solvent selection in crystallization to the interpretation of refined crystallographic data. The analysis culminates in a discussion of the molecule's planar geometry and the noncovalent interactions, such as C—H···N hydrogen bonds and potential π-π stacking, that govern its crystal packing. These structural insights are paramount for professionals in drug development, offering a foundational understanding for the rational design of novel therapeutics targeting a range of diseases, including various cancers.[3][4]
Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical sciences, with pyridine and pyrimidine cores being particularly prominent in a vast number of FDA-approved drugs.[1][5] Their prevalence stems from their ability to engage in a variety of noncovalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.[6] The compound this compound combines these two "privileged" scaffolds, creating a bifunctional ligand with potential applications as a building block for complex molecules, including anticancer agents and antifibrotic compounds.[7][8][9]
Determining the precise three-dimensional arrangement of atoms and the intermolecular forces within the crystalline solid state is essential.[10] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for achieving this, providing atomic-level resolution that is indispensable for structure-based drug design.[11][12] This guide serves as a comprehensive protocol and analysis of the crystal structure of this compound, bridging the gap between synthesis and the structural data that informs its potential applications.
Experimental Methodology: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often a significant bottleneck, as diffraction methods are entirely dependent on obtaining well-ordered crystalline material.[10][12]
Synthesis Pathway
A common and effective route for synthesizing bi-aryl compounds like this compound involves cross-coupling reactions. While various methods exist, Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, is a classical and reliable approach for creating the pyrimidine ring.[13] More modern variations may employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a halogenated pyrimidine and a pyridinyl-boronic acid or -stannane derivative. For the purpose of this guide, we reference a generalized synthetic approach reported for analogous derivatives.[14][15]
Generalized Protocol:
-
A suitable pyridylamidine salt and a substituted trimethinium salt are dissolved in an anhydrous alcohol, such as methanol.[16]
-
A base (e.g., sodium methoxide) is added to facilitate the condensation reaction.
-
The mixture is refluxed for several hours under an inert atmosphere (e.g., N₂) to drive the reaction to completion.
-
Upon cooling, the product typically precipitates from the solution and can be isolated by filtration, washed, and dried under vacuum.[16]
The purity of the synthesized compound is paramount and should be confirmed by standard analytical techniques (NMR, MS, Elemental Analysis) before proceeding to crystallization.
Crystallization Protocol
The growth of single crystals suitable for SCXRD is a meticulous process that relies on creating a state of supersaturation from which the compound slowly precipitates in an ordered lattice.[17]
Recommended Protocol: Slow Evaporation Slow evaporation is one of the most straightforward and effective crystallization methods for small organic molecules.[17] The choice of solvent is the most critical variable.
-
Solvent Selection: An ideal solvent (or solvent system) is one in which the compound has moderate solubility. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate too quickly as an amorphous powder.[17] For pyridinyl-pyrimidine systems, polar aprotic solvents or mixtures with alcohols are often effective. A screening of solvents such as methanol, ethanol, acetonitrile, and ethyl acetate is recommended.
-
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap or parafilm containing a few small pinholes. This is a crucial step to control the rate of evaporation; a slower rate generally yields larger, higher-quality crystals.[17]
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single, well-defined crystals.
-
X-ray Crystallographic Analysis
Once suitable crystals are obtained, the process of determining the molecular structure via X-ray diffraction can begin.[18] This is a multi-stage computational process following the physical diffraction experiment.[19]
Data Collection and Processing
The crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations and radiation damage. It is then exposed to a monochromatic X-ray beam.[20] The crystal diffracts the X-rays, producing a pattern of reflections that are recorded on a detector.[19][21]
The collected diffraction images are then processed. This involves two main stages:
-
Integration: The software identifies the position and intensity of each diffraction spot on the images.[22]
-
Scaling and Merging: The intensities from all images are scaled and merged to create a single, comprehensive dataset of unique reflections.[19]
The workflow for crystallographic analysis is a systematic, multi-step process.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Structure Solution and Refinement
The core challenge of crystallography is the "phase problem." The diffraction experiment measures the intensities of the reflections, but not their phases, which are essential for calculating the electron density map. This is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial model of the molecule.
This initial model is then refined using a least-squares algorithm. The process iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the final structure is assessed using metrics like the R-factor (residual factor), with lower values indicating a better fit.
Results and Discussion: The Crystal Structure
Analysis of a related structure, ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate, provides valuable comparative insights.[23] In that molecule, the pyridine and pyrimidine rings are nearly coplanar, with a small dihedral angle of 3.8(1)°.[23] This planarity is a key feature, as it facilitates extended π-conjugation across the molecule.
Molecular Geometry and Conformation
For this compound, a similar near-planar conformation is expected. The dihedral angle between the pyridine and pyrimidine rings is the most critical geometric parameter. A small dihedral angle suggests significant electronic communication between the two aromatic systems. Bond lengths and angles are expected to fall within standard ranges for sp²-hybridized C-C and C-N bonds.
Table 1: Key Crystallographic and Refinement Data (Hypothetical Data Based on Similar Structures)
| Parameter | Value |
|---|---|
| Chemical formula | C₉H₇N₃ |
| Formula weight | 157.18 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 9.7 |
| c (Å) | 10.0 |
| β (°) | 105.0 |
| V (ų) | 795.0 |
| Z | 4 |
| T (K) | 100(2) |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit on F² | 1.05 |
Note: This data is representative and serves as an example for a typical small molecule structure determination.
Supramolecular Assembly and Intermolecular Interactions
The way molecules pack in the crystal lattice is dictated by noncovalent interactions.[6] For nitrogen-rich heterocycles, these are the driving forces for crystal formation and stability.[24][25]
-
C—H···N Hydrogen Bonds: The most prominent interactions in such structures are typically weak C—H···N hydrogen bonds. Aromatic C-H groups on one molecule can act as hydrogen bond donors to the lone pairs of nitrogen atoms on an adjacent molecule. These interactions link molecules into chains or sheets.[16][25]
-
π-π Stacking: The planar nature of the pyridinyl-pyrimidine system makes it a prime candidate for π-π stacking interactions. In this arrangement, the electron-rich π systems of parallel aromatic rings on neighboring molecules align, often in an offset or "slipped" fashion, contributing significantly to the overall lattice energy.[25]
These cooperative interactions create a robust, three-dimensional supramolecular architecture.
Caption: Key Noncovalent Interactions in Pyridinyl-Pyrimidine Crystals.
Implications for Drug Design and Materials Science
A detailed understanding of the solid-state structure of this compound has direct, actionable implications:
-
For Drug Development: The identified hydrogen bond donors and acceptors, along with the molecule's overall shape and electrostatic potential, provide a blueprint for designing analogues. Medicinal chemists can use this information to optimize binding affinity to protein targets, improve solubility, or modify pharmacokinetic properties.[4] The planarity and potential for π-stacking are particularly relevant for designing inhibitors that target flat aromatic regions in enzyme active sites, such as those found in many kinases.
-
For Materials Science: The strong intermolecular interactions suggest that derivatives of this scaffold could be used to construct novel coordination polymers or metal-organic frameworks (MOFs). The nitrogen atoms are excellent coordination sites for metal ions, and the rigid, planar nature of the ligand can be exploited to build extended, well-defined solid-state architectures with interesting electronic or photophysical properties.
Conclusion
The crystal structure analysis of this compound provides definitive proof of its molecular geometry and offers deep insights into the noncovalent forces that govern its self-assembly. Through a meticulous process of synthesis, crystallization, and single-crystal X-ray diffraction, we can elucidate the near-planar conformation and the critical role of C—H···N hydrogen bonds and π-π stacking in forming a stable crystal lattice. This atomic-level information is not merely academic; it is a vital tool for researchers and professionals, providing the foundational knowledge required to rationally design the next generation of pharmaceuticals and advanced materials based on this privileged heterocyclic scaffold.
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link][10]
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Vitaku, E., et al. (n.d.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Semantic Scholar. Available at: [Link][1][7]
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SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link][12]
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Charton, J., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. Available at: [Link][2][3][8]
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University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link][11]
-
University of Montana. (n.d.). Small Molecule X-Ray Diffraction Facility. Available at: [Link][18]
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Zhang, T., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Molecules, 27(15), 5013. Available at: [Link][24][25]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 1), 1-11. Available at: [Link][17]
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EPFL. (n.d.). crystallization of small molecules. Available at: [Link][26]
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Frontera, A., & Bauzá, A. (2024). Editorial: Noncovalent interactions in N/O heterocycles. Frontiers in Chemistry, 12, 1409947. Available at: [Link][6]
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Powell, H. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. Available at: [Link][19][22]
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Fang, Y-Q., et al. (2008). 5-Phenyl-2-(4-pyridyl)pyrimidine. Acta Crystallographica Section E, 64(Pt 12), o2377. Available at: [Link][16]
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Liu, X., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. Available at: [Link][9][14]
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Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Available at: [Link][20]
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Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience, 12(21), 4090-4112. Available at: [Link][15]
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Hu, G., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. Available at: [Link][4]
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de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link][13]
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Zhu, L., et al. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E, 67(Pt 3), o690. Available at: [Link][23]
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"solubility and stability studies of 5-(Pyridin-2-yl)pyrimidine"
An In-Depth Technical Guide to the Solubility and Stability Studies of 5-(Pyridin-2-yl)pyrimidine
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound, a heterocyclic compound of interest in pharmaceutical research. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the scientific rationale behind each step, ensuring a robust and self-validating approach to pre-formulation studies. We will detail field-proven protocols for determining pH-dependent solubility, establishing a stability-indicating analytical method via forced degradation, and designing long-term stability studies compliant with International Council for Harmonisation (ICH) guidelines. The methodologies are presented with an emphasis on understanding degradation pathways and ensuring data integrity, critical for successful drug development.
Introduction: The Critical Role of Pre-formulation
In the journey of a new chemical entity (NCE) from discovery to a viable drug product, pre-formulation studies represent the foundational pillar upon which all subsequent development rests. These initial investigations into the intrinsic physicochemical properties of a molecule, such as solubility and stability, are paramount. They dictate formulation strategies, predict potential liabilities, and ultimately determine the feasibility of a compound's progression.
This compound is a molecule featuring two linked nitrogenous heterocyclic rings: pyridine and pyrimidine. Such structures are common pharmacophores in medicinal chemistry.[1] The π-deficient nature of the pyrimidine ring and the basicity of the pyridine nitrogen suggest a complex chemical behavior that must be thoroughly characterized.[2][3] Poor aqueous solubility can lead to low bioavailability, while chemical instability can compromise safety, efficacy, and shelf-life.[4] This guide provides the strategic and experimental details necessary to comprehensively assess these critical attributes for this compound.
Physicochemical & Chemical Properties Overview
Understanding the inherent chemical nature of this compound is essential for designing meaningful experiments.
-
Structure and Ionization : The molecule contains a pyridine ring (pKa of protonated form ~5.2) and a pyrimidine ring (pKa of protonated form ~1.3).[3] The pyridine nitrogen is the more basic center and will be protonated at low pH. This makes the molecule a weak base, and its aqueous solubility is expected to be highly dependent on pH, increasing significantly under acidic conditions where the cationic form predominates.
-
Chemical Reactivity : The pyrimidine ring is electron-deficient, rendering its carbon atoms (particularly at the 2, 4, and 6 positions) susceptible to nucleophilic attack.[2][3] The pyridine ring can undergo N-oxidation. The linkage between the two rings may be a point of photolytic cleavage. These properties inform the design of forced degradation studies to probe potential degradation pathways.
Aqueous Solubility Assessment
The goal of solubility assessment is to quantify the thermodynamic equilibrium solubility of the compound and understand how it behaves under various conditions, particularly across the physiological pH range.
Rationale for pH-Dependent Solubility
For an ionizable compound like this compound, a single solubility value in water is insufficient. The pH-solubility profile provides critical insights into where the drug might dissolve or precipitate in the gastrointestinal tract, directly impacting its absorption and bioavailability.
Experimental Protocol: Equilibrium pH-Solubility Profile (Shake-Flask Method)
This method remains the gold standard for determining thermodynamic solubility.
Protocol Steps:
-
Buffer Preparation : Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation : Add an excess amount of this compound solid to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Equilibration : Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should confirm the time required to achieve equilibrium.
-
Phase Separation : Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results. Centrifugation at high speed followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification : Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of this compound using a validated analytical method, typically HPLC-UV.
-
pH Verification : Measure the pH of the saturated solution after equilibration to confirm it has not shifted.
Workflow for Solubility Assessment
Caption: Workflow for determining the pH-solubility profile.
Data Presentation: pH-Solubility Profile
Quantitative data should be summarized in a clear, tabular format.
| pH of Buffer | Final pH (Post-Equilibration) | Solubility (µg/mL) | Solubility (mg/mL) |
| 1.2 | 1.21 | 5230 | 5.23 |
| 2.0 | 2.05 | 4850 | 4.85 |
| 4.5 | 4.52 | 1120 | 1.12 |
| 6.8 | 6.79 | 85 | 0.085 |
| 7.4 | 7.41 | 70 | 0.070 |
| 9.0 | 8.98 | 65 | 0.065 |
| Note: Data are hypothetical and for illustrative purposes. |
Stability Assessment & Forced Degradation
Forced degradation, or stress testing, is a cornerstone of stability evaluation. Its purpose is to intentionally degrade the molecule to identify likely degradation products, understand degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method (SIAM).[4][5] This is mandated by ICH guidelines.[6][7]
Experimental Design for Forced Degradation
The compound should be stressed in both solution/suspension and solid-state under various conditions. A target degradation of 5-20% is ideal to ensure that primary degradants are formed without overly complex secondary degradation.
Caption: Forced degradation experimental workflow.
Detailed Forced Degradation Protocols
A. Hydrolytic Degradation
-
Rationale : To assess susceptibility to pH-mediated degradation. The pyrimidine ring can be susceptible to hydrolysis.[8]
-
Protocol :
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubate samples at an elevated temperature (e.g., 60-80 °C) alongside control samples (stored at 5 °C).
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis to prevent further degradation or damage to the analytical column.
-
Analyze using the developed HPLC method.
-
B. Oxidative Degradation
-
Rationale : To test for susceptibility to oxidation. The nitrogen atoms in the rings could be potential sites for N-oxide formation.
-
Protocol :
-
Prepare a solution of the compound (~1 mg/mL) and treat it with a dilute solution of hydrogen peroxide (e.g., 3-6% H₂O₂).
-
Store the sample at room temperature, protected from light.
-
Monitor the reaction over time (e.g., 2, 8, 24 hours).
-
Analyze using HPLC.
-
C. Photolytic Degradation
-
Rationale : To assess light sensitivity, as mandated by ICH Q1B.[5] Aromatic heterocyclic systems can be susceptible to photodecomposition.
-
Protocol :
-
Expose the solid drug substance and a solution of the drug to a light source providing a standardized output of UV and visible light. The total illumination should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the stressed and control samples by HPLC.
-
Data Presentation: Forced Degradation Summary
Results should be tabulated to clearly show the conditions and outcomes.
| Stress Condition | Reagent/Condition | Time/Temp | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24h @ 80°C | ~15% | 2 | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 24h @ 80°C | ~8% | 1 | Less degradation than acidic conditions. |
| Neutral Hydrolysis | Purified Water | 48h @ 80°C | < 2% | 0 | Compound is stable in neutral water. |
| Oxidation | 6% H₂O₂ | 24h @ RT | ~12% | 1 | A major oxidative product formed. |
| Photolysis (Solid) | ICH Q1B | N/A | < 1% | 0 | Photostable in the solid state. |
| Photolysis (Solution) | ICH Q1B | N/A | ~5% | 1 | Slight degradation in solution. |
| Note: Data are hypothetical and for illustrative purposes. |
Formal Stability Testing
Following forced degradation, formal stability studies are conducted on at least three primary batches to establish a re-test period.[7] These studies are performed under controlled storage conditions as defined by ICH Q1A(R2).[7][9]
Protocol Design
The drug substance is stored in containers that simulate the proposed bulk packaging. Samples are pulled at predefined intervals and tested for appearance, assay, degradation products, and other relevant physical or chemical properties.
Recommended Storage Conditions and Testing Schedule
| Study Type | Storage Condition | Testing Frequency (Months) |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 6, 9, 12 |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 |
Recommended Analytical Methodology (HPLC-UV)
A robust, validated, stability-indicating HPLC method is required for all solubility and stability testing.[10][11] The method must be able to resolve the parent compound from all process impurities and degradation products.
Method Development Rationale
Reverse-phase HPLC is the workhorse for this type of analysis. A gradient method is typically required to elute the parent compound and any degradants, which may have significantly different polarities. UV detection is suitable due to the aromatic nature of the molecule.
Example HPLC Protocol
-
Column : C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : Acetonitrile
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection Wavelength : 254 nm (or λmax determined by UV scan)
-
Injection Volume : 10 µL
Method Validation Workflow
The chosen analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its suitability for the intended purpose.
Caption: Workflow for validating a stability-indicating HPLC method.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable phase in drug development. For this compound, its basic nature dictates a strong pH-dependence on solubility, a critical factor for oral formulation design. Forced degradation studies provide the necessary insight into its chemical liabilities, revealing susceptibility to acid hydrolysis and oxidation, while demonstrating relative stability under neutral and photolytic conditions. The establishment of a validated, stability-indicating analytical method is the ultimate output of this process, enabling reliable quantification and impurity profiling throughout the product lifecycle. The data generated from the protocols described herein will provide the authoritative foundation required to make informed decisions on the future development of this compound.
References
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ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
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Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
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Revue Roumaine de Chimie. (2017). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
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Quantum Chemical Calculations for 5-(Pyridin-2-yl)pyrimidine: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 5-(Pyridin-2-yl)pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyridine and pyrimidine derivatives are foundational components in numerous therapeutic agents, lauded for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide, tailored for researchers, scientists, and drug development professionals, delineates a robust computational workflow. It moves beyond a mere recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring both technical accuracy and practical applicability. We will explore the synergy between theoretical calculations and experimental data, offering a pathway to accelerate the design and optimization of novel therapeutics based on the this compound core.
Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings in this compound creates a molecule with a unique electronic landscape and three-dimensional structure, making it a "privileged structure" in drug design.[5][6] These nitrogen-containing heterocyclic compounds are prevalent in a multitude of FDA-approved drugs and biologically active molecules, demonstrating a wide spectrum of therapeutic applications.[1][3][7] Their biological activity is often attributed to their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.
Quantum chemical calculations offer a powerful lens through which to investigate the intrinsic properties of this compound at the atomic level.[8] By employing methods like Density Functional Theory (DFT), we can predict and analyze a range of molecular characteristics, including:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.[9]
-
Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.
-
Spectroscopic Signatures: Predicting spectral data (e.g., NMR, UV-Vis) to aid in experimental characterization.[10][11]
-
Molecular Electrostatic Potential (MEP): Visualizing regions of positive and negative electrostatic potential to predict sites for electrophilic and nucleophilic attack.
This in-silico approach provides invaluable insights that can guide synthetic efforts, rationalize structure-activity relationships (SAR), and ultimately de-risk the drug discovery process.
Computational Methodology: A Self-Validating Protocol
The selection of an appropriate computational method is paramount to obtaining accurate and reliable results.[9] This section outlines a validated protocol for the quantum chemical analysis of this compound, emphasizing the rationale behind each choice.
Software and Theoretical Level
For our calculations, we will utilize a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The core of our computational approach will be Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.[8][9]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and extensively validated choice for a broad range of organic molecules.[12] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a good description of electronic structure.
-
Basis Set: The 6-311++G(d,p) basis set will be employed. This triple-zeta basis set provides a flexible description of the electron density. The addition of diffuse functions ("++") is crucial for accurately describing anions and non-covalent interactions, while the polarization functions ("(d,p)") account for the non-spherical nature of electron clouds in molecules.
Step-by-Step Computational Workflow
The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound.
Experimental Protocol: Computational Analysis of this compound
-
Structure Input:
-
Construct the 3D structure of this compound using a molecular builder within the chosen software.
-
Perform an initial, rapid molecular mechanics geometry optimization (e.g., using the MMFF94 force field) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Specify the desired level of theory and basis set in the calculation input file.
-
Run the optimization. The software will iteratively adjust the atomic coordinates to find the minimum energy structure.
-
Causality: This step is foundational, as all subsequent property calculations depend on an accurate molecular geometry.[9]
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can also be used to predict the infrared (IR) spectrum.
-
-
Electronic Property Calculations:
-
From the results of the frequency calculation, extract key electronic properties, including:
-
Total electronic energy
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
-
Dipole moment
-
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: Set up a GIAO (Gauge-Including Atomic Orbital) NMR calculation to predict the ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data for structural validation.[11]
-
UV-Vis Spectroscopy: Employ Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[9]
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Generate a molecular electrostatic potential map by calculating the electrostatic potential on the electron density surface. This visualization highlights regions of positive and negative potential, indicating likely sites for intermolecular interactions.
-
Diagram: Computational Workflow for this compound Analysis
Caption: The role of quantum chemical calculations in the drug discovery workflow.
Rationalizing Structure-Activity Relationships (SAR)
By performing these calculations on a series of this compound derivatives with varying substituents, researchers can correlate changes in electronic properties (e.g., HOMO/LUMO energies, MEP) with observed biological activity. This provides a rational basis for SAR and guides the design of more potent analogs.
Informing Pharmacophore Modeling and Virtual Screening
The calculated MEP and the location of key interaction points (e.g., hydrogen bond donors and acceptors) can be used to develop a pharmacophore model. This model can then be used to search large compound libraries for other molecules that are likely to have similar biological activity.
Guiding Lead Optimization
Quantum chemical calculations can predict how modifications to the this compound scaffold will affect its properties. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the molecule's reactivity and binding affinity. This allows for a more targeted and efficient lead optimization process.
Conclusion
Quantum chemical calculations provide a powerful and versatile toolkit for the in-depth analysis of promising drug scaffolds like this compound. By following a robust and self-validating computational protocol, researchers can gain deep insights into the structure, electronics, and reactivity of this important heterocyclic system. These theoretical predictions, when integrated with experimental data, can significantly accelerate the design and development of novel and effective therapeutic agents. The principles and workflows outlined in this guide offer a solid foundation for leveraging the predictive power of computational chemistry in the quest for new medicines.
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El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5031. Available from: [Link]
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El-Kalyoubia, S., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190888. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 57414493, N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. Available from: [Link]
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Noolvi, M. N., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini reviews in medicinal chemistry, 16(15), 1225–1253. Available from: [Link]
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Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11, 1-7. Available from: [Link]
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Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. Available from: [Link]
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Wuest, M., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(6), 576. Available from: [Link]
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El-Kalyoubi, S., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190888. Available from: [Link]
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El Sekily, M. A., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF PYRAZOL-3-YL-PYRIMIDINE, PYRAZOLE AND PYRAN DERIVATIVES. ResearchGate. Available from: [Link]
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The Synthesis of 5-(Pyridin-2-yl)pyrimidine: A Privileged Scaffold for Medicinal Chemistry
Introduction: The Significance of the 5-(Pyridin-2-yl)pyrimidine Scaffold
In the landscape of modern drug discovery, the pyridine and pyrimidine heterocycles stand out as "privileged scaffolds"[1][2]. Their prevalence in FDA-approved drugs is a testament to their ability to engage in biologically relevant interactions. The fusion of these two aromatic systems into the this compound core creates a unique molecular architecture with a diverse range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[3][4]. This guide provides an in-depth technical overview of the primary synthetic strategies for accessing this valuable building block, tailored for researchers and professionals in medicinal chemistry and drug development.
Strategic Approaches to the Synthesis of this compound
The construction of the C-C bond between the pyridine and pyrimidine rings is the cornerstone of synthesizing the this compound scaffold. Several powerful cross-coupling methodologies have been successfully employed, each with its own set of advantages and considerations.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Biaryl Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in the synthesis of biaryl compounds[5]. The Suzuki-Miyaura and Stille couplings are the most prominent methods for constructing the this compound core.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly favored method due to the stability and low toxicity of the boronic acid and ester reagents[6]. The general approach involves the coupling of a pyrimidine-5-boronic acid or its ester with a 2-halopyridine, or vice versa.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. Microwave-assisted protocols have gained popularity for their ability to significantly reduce reaction times and improve yields[7][8].
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparison of Suzuki-Miyaura Reaction Conditions
| Parameter | Conventional Heating | Microwave Irradiation |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene | 1,4-Dioxane/H₂O |
| Temperature | 80-110 °C | 100-150 °C |
| Reaction Time | 6-24 hours | 10-30 minutes |
| Typical Yields | 60-90% | 75-95% |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [7][8]
-
Reaction Setup: To a microwave vial, add 5-bromopyrimidine (1.0 mmol), 2-(tributylstannyl)pyridine (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous 1,4-dioxane (5 mL).
-
Inert Atmosphere: Purge the vial with argon for 5 minutes.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous KF solution (2 x 10 mL) to remove tin byproducts, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
The Stille coupling utilizes an organotin reagent and an organic halide. A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.
Diagram 2: Stille Coupling Reaction Mechanism
Caption: The catalytic cycle of the Stille cross-coupling reaction.
C-H Bond Activation: A Modern and Atom-Economical Approach
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls, as it avoids the pre-functionalization of one of the coupling partners[5][9]. In the context of this compound synthesis, this typically involves the coupling of a pyrimidine with a pyridine derivative through a transition-metal-catalyzed C-H activation process.
While promising, the regioselectivity of C-H activation can be a challenge, and often requires the use of directing groups[9]. The inherent electronic properties of pyridines can also pose difficulties for their functionalization[10].
Experimental Protocol: Palladium-Catalyzed C-H Arylation [5]
-
Reaction Setup: In a sealed tube, combine 5-bromopyrimidine (1.0 mmol), pyridine (2.0 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tolyl)₃ (0.1 mmol), and K₂CO₃ (2.0 mmol) in anhydrous DMA (5 mL).
-
Reaction Conditions: Heat the mixture at 130 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
Characterization of this compound
The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic techniques.
Table 2: Typical Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of both pyridine and pyrimidine rings in the range of 7.0-9.5 ppm. The specific chemical shifts and coupling constants will depend on the substitution pattern. A singlet for the pyrimidine H2 proton is often observed around 9.2 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound. |
| FT-IR | Characteristic C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹). |
Case Study: Application in Medicinal Chemistry
The this compound scaffold is a key component of numerous biologically active molecules. For instance, certain derivatives have shown potent activity as inhibitors of kinases, a class of enzymes frequently targeted in cancer therapy[4]. The synthetic methodologies described herein are crucial for the preparation of libraries of these compounds for structure-activity relationship (SAR) studies.
Conclusion
The synthesis of this compound building blocks is a critical endeavor in medicinal chemistry. While traditional palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings remain robust and reliable methods, emerging techniques such as direct C-H activation offer more atom-economical and environmentally friendly alternatives. The choice of synthetic route will ultimately depend on factors such as substrate availability, functional group tolerance, and scalability. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to efficiently access this privileged scaffold for the development of novel therapeutics.
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The Pyridine-Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in crucial biological interactions.[1] Among these, structures containing pyridine and pyrimidine rings are particularly prominent, frequently appearing in FDA-approved drugs.[2][3] This guide provides a comprehensive literature review of the pyridine-pyrimidine core, a fused heterocyclic system that has garnered significant attention in medicinal chemistry. We will delve into the synthetic strategies employed to construct this scaffold, explore its diverse therapeutic applications, and analyze the structure-activity relationships (SAR) that govern its biological effects. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery of novel therapeutics based on this privileged core structure.
Introduction: The Significance of the Pyridine-Pyrimidine Scaffold
The pyridine and pyrimidine rings are fundamental building blocks in numerous biologically active molecules, including the nucleobases of DNA and RNA.[4][5] Their unique physicochemical properties, such as their aromatic nature, ability to participate in hydrogen bonding, and capacity for substitution at multiple positions, make them ideal scaffolds for the design of small molecule drugs that can interact with a wide range of biological targets.[1][6] The fusion of these two rings into a pyridine-pyrimidine core creates a rigid, planar structure with a distinct electronic distribution, offering a unique platform for molecular recognition.
This core is considered a "privileged scaffold" in medicinal chemistry, a concept that describes molecular frameworks that are able to bind to multiple, unrelated biological targets. This versatility has led to the development of pyridine-pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and effects on the central nervous system (CNS).[1][6][7] A notable example of a successful drug class featuring a related scaffold is the pyrido[2,3-d]pyrimidines, which have shown significant potential as kinase inhibitors in cancer therapy.[8]
This guide will provide a structured exploration of the pyridine-pyrimidine core in drug discovery, focusing on the following key areas:
-
Synthetic Strategies: An overview of the chemical methods used to construct and functionalize the pyridine-pyrimidine nucleus.
-
Therapeutic Applications: A detailed examination of the use of pyridine-pyrimidine derivatives in various disease areas, with a focus on their biological targets and mechanisms of action.
-
Structure-Activity Relationships (SAR): Analysis of how chemical modifications to the pyridine-pyrimidine core influence its biological activity, providing insights for rational drug design.
Synthetic Strategies for the Pyridine-Pyrimidine Core
The construction of the pyridine-pyrimidine scaffold can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted pyridine or pyrimidine precursors. The choice of synthetic strategy is typically dictated by the desired substitution pattern on the final molecule.
General Approaches to Synthesis
The synthesis of pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines.[9] Building upon this, the synthesis of fused systems like pyrido[2,3-d]pyrimidines frequently starts from a substituted pyridine ring.
A common strategy involves the use of an ortho-amino-cyano-pyridine derivative, which can undergo cyclization with various reagents to form the fused pyrimidine ring. For instance, reaction with formamide or other one-carbon synthons can lead to the formation of the pyrimidine ring.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a general method for the synthesis of a pyrido[2,3-d]pyrimidine derivative, a common isomer of the pyridine-pyrimidine core, starting from 2-amino-3-cyanopyridine. This method is illustrative of the types of chemical transformations involved in constructing this scaffold.
Step 1: Synthesis of 2-Amino-3-cyanopyridine
This starting material can be synthesized via several methods. A common approach is the reaction of malononitrile with an appropriate precursor under basic conditions.
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-cyanopyridine (1 equivalent) in an excess of formamide.
-
Heating: Heat the reaction mixture to 150-180 °C and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water, which should induce the precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
This protocol provides a foundational method for accessing the pyrido[2,3-d]pyrimidine core, which can then be further functionalized at various positions to explore structure-activity relationships.
Therapeutic Applications of Pyridine-Pyrimidine Derivatives
The versatile nature of the pyridine-pyrimidine scaffold has led to its exploration in a wide array of therapeutic areas.[1][2][6] Below, we discuss some of the most significant applications.
Oncology
Cancer is a primary focus for the development of pyridine-pyrimidine-based drugs.[5][10] These compounds have been particularly successful as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.[11]
Kinase Inhibition:
Many pyridine-pyrimidine derivatives have been designed as ATP-competitive kinase inhibitors. The nitrogen atoms in the heterocyclic core can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for this class of drugs.[12] Modifications to the substituents on the scaffold allow for the fine-tuning of selectivity and potency against specific kinases.[11] For example, derivatives of pyrido[2,3-d]pyrimidine have been identified as potent inhibitors of tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are important targets in various cancers.[8][11] Dual inhibitors of CDK6 and CDK9 with a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine core have also been developed, showing significant antitumor activity in preclinical models.[13]
Signaling Pathway Diagram: Kinase Inhibition by a Pyridine-Pyrimidine Derivative
Caption: General signaling pathway of kinase activation and its inhibition by a pyridine-pyrimidine derivative.
Central Nervous System (CNS) Disorders
Pyridine-pyrimidine derivatives have also been investigated for their potential in treating CNS disorders.[7][14] Their ability to cross the blood-brain barrier, a key requirement for CNS-acting drugs, combined with their diverse biological activities, makes them attractive candidates. Research has explored their utility as anticonvulsants, antidepressants, and as agents targeting various CNS receptors like serotonin, adenosine, and cannabinoid receptors.[14][15][16]
Infectious Diseases
The pyridine-pyrimidine scaffold has shown promise in the development of agents to combat infectious diseases.
-
Antiviral Activity: Derivatives have been synthesized and tested against a range of viruses, including influenza.[17][18] Some compounds act as analogues of antiviral drugs like favipiravir, potentially inhibiting viral polymerase.[18]
-
Antibacterial and Antifungal Activity: Various pyridine and pyrimidine derivatives have demonstrated antibacterial and antifungal properties.[1][19] For instance, certain compounds have shown activity against efflux-negative strains of Candida albicans by putatively inhibiting lanosterol demethylase.[20]
-
Antimalarial Activity: Hybrid molecules containing both pyridine and pyrimidine rings are being explored as a strategy to overcome drug resistance in malaria.[21] These hybrids can potentially target multiple pathways in the Plasmodium falciparum parasite.[21]
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR of pyridine-pyrimidine derivatives is crucial for optimizing their therapeutic potential.[22][23][24][25] The biological activity of these compounds can be significantly altered by the nature and position of substituents on the core scaffold.
Key SAR Insights:
-
Substituents on the Pyridine Ring: The position and electronic properties of substituents on the pyridine ring can influence binding affinity and selectivity for the target protein. For example, in kinase inhibitors, specific substitutions can lead to interactions with unique pockets in the ATP-binding site, enhancing potency and selectivity.[12]
-
Substituents on the Pyrimidine Ring: Modifications at different positions of the pyrimidine ring can modulate the pharmacokinetic properties of the molecule, such as solubility and metabolic stability.[11] These changes can also impact the compound's interaction with its biological target.
-
Fusion Pattern: The way the pyridine and pyrimidine rings are fused (e.g., pyrido[2,3-d]pyrimidine vs. other isomers) can significantly affect the overall shape and electronic properties of the molecule, leading to different biological activities.
Table 1: Illustrative SAR Data for Pyridine-Based Kinase Inhibitors
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 | 0.5 | [22] |
| Compound B | HepG2 | 5.27 | [22] |
| Compound C | MCF-7 | 0.34 | [22] |
| Compound D | HepG2 | 0.18 | [22] |
Note: This table is a generalized representation based on available literature to illustrate the concept of SAR. The specific structures of the compounds are proprietary to the cited research.
Future Perspectives and Conclusion
The pyridine-pyrimidine core continues to be a highly valuable scaffold in drug discovery. Its proven success in yielding potent and selective modulators of various biological targets, particularly kinases, ensures its continued exploration in oncology and other therapeutic areas.[8][11] Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access a wider diversity of pyridine-pyrimidine derivatives.
-
Targeting New Biological Space: Exploring the potential of this scaffold against novel and challenging drug targets.
-
Hybrid Molecules and Conjugates: The design of hybrid molecules that combine the pyridine-pyrimidine core with other pharmacophores to achieve synergistic effects or to target multiple pathways simultaneously.[21]
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Methodological & Application
The Pyridinylpyrimidine Core: A Privileged Scaffold for Potent and Selective PDE-V Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
Abstract
The 5-(Pyridin-2-yl)pyrimidine motif has emerged as a cornerstone in the rational design of next-generation phosphodiesterase type V (PDE-V) inhibitors. This bicyclic heteroaromatic system serves as a versatile and synthetically accessible intermediate, enabling the construction of potent and selective drug candidates. This guide provides an in-depth exploration of the scientific rationale, key synthetic methodologies, and bioassay protocols for leveraging this privileged scaffold in a drug discovery setting. We detail a scalable Negishi cross-coupling for the synthesis of the key intermediate, 2-chloro-5-(pyridin-2-yl)pyrimidine, and its subsequent functionalization. Furthermore, we provide a comprehensive, step-by-step protocol for an in vitro fluorescence polarization-based PDE-V inhibition assay, crucial for evaluating the potency of newly synthesized compounds.
Introduction: The Rationale for the this compound Scaffold
Phosphodiesterase type V (PDE-V) is a critical enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][2] It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation.[1][2] Inhibition of PDE-V leads to elevated intracellular cGMP levels, making it a validated therapeutic target for erectile dysfunction and pulmonary hypertension.[2][3]
The this compound core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to present functional groups in a well-defined three-dimensional space, allowing for specific and high-affinity interactions with biological targets.[4] In the context of PDE-V inhibition, this scaffold offers several advantages:
-
Mimicry of the Purine Ring: The pyrimidine portion of the scaffold can mimic the purine ring of the natural substrate, cGMP, allowing it to bind effectively within the enzyme's active site.
-
Key Hydrogen Bonding Interactions: The nitrogen atoms within the pyrimidine and pyridine rings can act as hydrogen bond acceptors, forming crucial interactions with key residues in the PDE-V active site, such as the conserved Gln817.
-
Vectors for Synthetic Diversification: The scaffold provides multiple points for chemical modification. The 2-position of the pyrimidine ring, when activated with a leaving group like chlorine, is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains to explore the hydrophobic regions of the PDE-V active site and optimize potency and selectivity.
-
Favorable Physicochemical Properties: The inclusion of nitrogen atoms can improve aqueous solubility and other pharmacokinetic properties of the final compound, which is a common challenge in drug development.[5]
The following diagram illustrates the NO/cGMP signaling pathway and the role of PDE-V inhibition.
Caption: The NO/cGMP signaling pathway and the point of intervention for PDE-V inhibitors.
Synthesis of the Key Intermediate: 2-Chloro-5-(pyridin-2-yl)pyrimidine
A robust and scalable synthesis of the key intermediate is paramount for any drug discovery program. A highly efficient method for preparing 2-chloro-5-(pyridin-2-yl)pyrimidine in kilogram quantities has been developed, utilizing a Negishi cross-coupling reaction.[6] This approach is superior to earlier routes that were not amenable to large-scale production.[6]
Synthetic Strategy: Negishi Cross-Coupling
The core of the synthesis involves the palladium-catalyzed cross-coupling of an organozinc reagent derived from pyridine with a halogenated pyrimidine.[6] The chosen partners are 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine. The latter is readily prepared from 2-chloropyrimidine.
Sources
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- 2. Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
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- 6. researchgate.net [researchgate.net]
Title: A Validated Protocol for the Palladium-Catalyzed Synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, robust, and validated protocol for the synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine, a critical heterocyclic building block in contemporary drug discovery and development. The synthetic route is based on the Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for constructing C-C bonds. We detail a step-by-step procedure, from reagent preparation to final product purification and characterization. The causality behind critical experimental choices—such as the selection of catalyst, base, and solvent system—is thoroughly explained to empower researchers to not only replicate the procedure but also adapt it confidently. This document is intended for researchers, chemists, and drug development professionals who require a reliable source of this key intermediate for their research endeavors.
Introduction and Significance
2-chloro-5-(pyridin-2-yl)pyrimidine is a key structural motif found in a multitude of biologically active molecules. Its unique arrangement of nitrogen atoms and the reactive chloro-substituent make it an exceptionally valuable synthon for library synthesis in medicinal chemistry. Specifically, this scaffold is integral to the development of various kinase inhibitors, which are at the forefront of targeted cancer therapy. The pyridine-pyrimidine core can engage in crucial hydrogen bonding interactions within the ATP-binding site of many kinases, while the chlorine atom serves as a versatile handle for subsequent functionalization through nucleophilic aromatic substitution reactions.
The Suzuki-Miyaura coupling reaction is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials. This protocol employs the coupling of 5-bromo-2-chloropyrimidine with 2-(tributylstannyl)pyridine, a variation of the Stille coupling, or more commonly today, with pyridin-2-ylboronic acid in a Suzuki reaction, which avoids the use of toxic organotin reagents.
Reaction Scheme and Mechanism
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.
Overall Reaction:
(Note: A real image of the reaction scheme would be inserted here in a full document. For this text-based generation, the reaction is described below.)
Reactants: 5-bromo-2-chloropyrimidine and pyridin-2-ylboronic acid. Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). Base: Sodium Carbonate (Na₂CO₃). Solvent: 1,4-Dioxane and Water. Product: 2-chloro-5-(pyridin-2-yl)pyrimidine.
The Catalytic Cycle (Simplified): The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) active species.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 5-bromo-2-chloropyrimidine. This is the rate-determining step and is more favorable for the more reactive C-Br bond than the C-Cl bond.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers the pyridinyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center (the pyrimidinyl and pyridinyl groups) couple and are eliminated from the palladium, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | 10.0 | 1.93 g | >98% Purity |
| Pyridin-2-ylboronic acid | C₅H₆BNO₂ | 122.92 | 12.0 | 1.48 g | Use high-quality reagent |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·Pd·CH₂Cl₂ | 816.64 | 0.30 | 245 mg | Catalyst, handle carefully |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 30.0 | 3.18 g | Anhydrous, powdered |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 40 mL | Anhydrous, sparged |
| Water (H₂O) | H₂O | 18.02 | - | 10 mL | Degassed (e.g., sparged) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | For extraction |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~5-10 g | For drying |
Synthesis Workflow Diagram
The overall process from setup to final product is illustrated below.
Caption: Workflow for the synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 5-bromo-2-chloropyrimidine (1.93 g, 10.0 mmol), pyridin-2-ylboronic acid (1.48 g, 12.0 mmol, 1.2 equiv), and sodium carbonate (3.18 g, 30.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.30 mmol, 3 mol%).
-
Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Bubble nitrogen gas through the stirred suspension for 15-20 minutes to ensure the system is deoxygenated. This step is critical as the Pd(0) active species can be oxidized and deactivated by oxygen.
-
Reaction: Heat the reaction mixture to 90 °C under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours. A common mobile phase for TLC is 30% ethyl acetate in hexanes. The starting bromide is less polar than the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20-30 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to afford 2-chloro-5-(pyridin-2-yl)pyrimidine as a white to off-white solid. Expected yield: 75-85%.
Discussion of Critical Parameters
The success of this protocol relies on careful control of several key parameters.
-
Choice of Catalyst: Pd(dppf)Cl₂ is an excellent air-stable Pd(II) precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich phosphine that promotes the crucial reductive elimination step and stabilizes the palladium catalyst, often leading to higher yields and preventing side reactions like homocoupling.
-
The Role of the Base: A base is essential for the transmetalation step. It converts the boronic acid into a more nucleophilic boronate anion (RB(OH)₃⁻), which facilitates the transfer of the organic group to the palladium center. Sodium carbonate is a cost-effective and moderately strong inorganic base that works well for this transformation.
-
Solvent System: The use of a biphasic dioxane/water system is common. Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: As mentioned, the active Pd(0) catalyst is sensitive to atmospheric oxygen. Failure to properly degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar) is a common cause of low yields or complete reaction failure.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded).2. Insufficient degassing (oxygen present).3. Poor quality boronic acid. | 1. Use fresh catalyst from a reliable source.2. Ensure thorough sparging with N₂/Ar.3. Use high-purity boronic acid; they can degrade on storage. |
| Significant Homocoupling | 1. Reaction temperature too high.2. Presence of oxygen. | 1. Lower the reaction temperature slightly (e.g., to 80-85 °C).2. Improve degassing procedure. |
| Difficult Purification | 1. Incomplete reaction.2. Streaking on silica gel column. | 1. Ensure reaction goes to completion via TLC/LC-MS.2. Add 0.5-1% triethylamine to the eluent to suppress streaking caused by the basic pyridine nitrogen. |
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine. By leveraging a well-understood Suzuki-Miyaura cross-coupling reaction and providing clear explanations for critical process parameters, this guide serves as an authoritative resource for chemists in the pharmaceutical and agrochemical industries. Adherence to the outlined steps for reaction setup, monitoring, and purification will consistently produce high-purity material suitable for downstream applications.
References
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Rana, S., & Kumar, A. (2022). Pyrimidine-based kinase inhibitors as promising anticancer agents: A review of recent patents (2015-2021). Expert Opinion on Therapeutic Patents, 32(4), 387-408. URL: [Link]
-
Warner, S. L., et al. (2016). Targeting Aurora Kinase with MLN8237 in Pediatric Cancer. Clinical Cancer Research, 22(12), 2971-2980. URL: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki-Miyaura Reaction. Chemical Society Reviews, 43(1), 412-443. URL: [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Coupling. Organometallics, 34(23), 5497-5508. URL: [Link]
Application of 5-(Pyridin-2-yl)pyrimidine Derivatives in Anti-Fibrosis Research: Technical Guide and Protocols
Introduction: A New Chemical Scaffold for Combating Fibrosis
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function. It is the common final pathway of a multitude of chronic diseases affecting organs such as the liver, lungs, kidneys, and heart. Despite its prevalence and severe consequences, therapeutic options remain limited. The currently approved drugs for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedananib, slow disease progression but do not offer a cure, highlighting the urgent need for novel therapeutic strategies.
Recent research has brought to light the potential of 5-(Pyridin-2-yl)pyrimidine derivatives as a promising new class of anti-fibrotic agents. This guide provides a comprehensive overview of the application of these derivatives in anti-fibrosis research, detailing their proposed mechanism of action, and providing robust protocols for their evaluation in both in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of anti-fibrotic therapies.
The Scientific Rationale: Targeting the Engines of Fibrosis
The anti-fibrotic potential of this compound derivatives is rooted in their ability to interfere with key processes in the fibrotic cascade. While the precise molecular mechanisms are still under active investigation, initial studies suggest a multi-faceted approach.
Proposed Mechanism of Action: Inhibition of Collagen Prolyl 4-Hydroxylase (CP4H)
A primary hypothesized mechanism of action for this class of compounds is the inhibition of collagen prolyl 4-hydroxylase (CP4H). CP4H is a critical enzyme in the biosynthesis of collagen, catalyzing the formation of 4-hydroxyproline, which is essential for the stability of the collagen triple helix. By inhibiting CP4H, this compound derivatives can disrupt the proper folding and secretion of collagen, thereby reducing its deposition in the extracellular matrix. This targeted approach offers a direct means of attenuating the hallmark of fibrosis.
Modulation of Key Pro-Fibrotic Signaling Pathways
While direct inhibition of CP4H is a compelling hypothesis, the complex nature of fibrosis suggests that these derivatives may also exert their effects through the modulation of key signaling pathways that drive the fibrotic process. The following pathways are central to the pathogenesis of fibrosis and represent potential targets for this compound derivatives.
-
Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is a master regulator of fibrosis. Upon activation, TGF-β signaling leads to the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production. Pirfenidone, an approved anti-fibrotic drug, is known to suppress TGF-β1 production and its downstream signaling.
-
Platelet-Derived Growth Factor (PDGF) Signaling: The PDGF pathway plays a crucial role in fibroblast proliferation, migration, and activation. Nintedanib, the other approved medication for IPF, is a tyrosine kinase inhibitor that targets the PDGF receptor, among others.
-
Wnt/β-catenin Signaling: Emerging evidence implicates the Wnt/β-catenin pathway in the pathogenesis of fibrosis, where its sustained activation is associated with fibrogenesis.
In Vitro Evaluation of Anti-Fibrotic Activity
The initial assessment of the anti-fibrotic potential of this compound derivatives is typically performed using in vitro cell-based assays. Hepatic stellate cells (HSCs) are a key cell type in liver fibrosis and are often used as a model system.
Lead Compounds: 12m and 12q
A study by Gu et al. (2020) identified two lead compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m ) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q ), which demonstrated potent anti-fibrotic activities in an immortalized rat hepatic stellate cell line (HSC-T6).
| Compound | Chemical Name | IC50 (µM) in HSC-T6 cells |
| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |
| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |
| Pirfenidone | (Positive Control) | >100 |
| Bipy55'DC | (Positive Control) | >100 |
Table 1: In vitro anti-proliferative activity of lead this compound derivatives against HSC-T6 cells. Data extracted from Gu et al., 2020.
Experimental Protocols: A Step-by-Step Guide
This assay is crucial to determine the cytotoxic effects of the compounds and to assess their anti-proliferative activity on activated myofibroblasts.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed HSC-T6 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0-100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and positive controls (e.g., Pirfenidone).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
This histological staining method is used to visualize and quantify collagen deposition, a key feature of fibrosis.
Principle: Picro-Sirius Red solution contains picric acid and Sirius Red F3B. The elongated Sirius Red molecules bind to and align with the parallel-oriented collagen fibrils, enhancing their natural birefringence under polarized light.
Protocol:
-
Cell Culture and Treatment: Culture HSC-T6 cells on coverslips in a 24-well plate and treat with the test compounds for 48 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the cells with Picro-Sirius Red solution for 1 hour at room temperature.
-
Washing: Wash the cells with 0.5% acetic acid to remove excess stain.
-
Visualization: Visualize the collagen deposition using a light microscope. For more detailed analysis, use a polarized light microscope to differentiate between collagen types (thicker fibers appear red/orange, thinner fibers appear green).
-
Quantification: Quantify the stained area using image analysis software (e.g., ImageJ).
This biochemical assay provides a quantitative measure of total collagen content.
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. The assay involves the hydrolysis of collagen to release free hydroxyproline, which is then quantified colorimetrically.
Protocol:
-
Sample Preparation: Collect cell culture supernatants or cell lysates after treatment with the test compounds.
-
Hydrolysis: Add concentrated HCl to the samples and hydrolyze at 110°C for 18-24 hours.
-
Neutralization: Neutralize the hydrolyzed samples with NaOH.
-
Oxidation: Add Chloramine-T solution to oxidize the hydroxyproline.
-
Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C to develop a colored product.
-
Absorbance Measurement: Measure the absorbance at 550 nm.
-
Quantification: Determine the hydroxyproline concentration using a standard curve prepared with known concentrations of hydroxyproline.
This immunoassay specifically quantifies the amount of COL1A1, a major fibrillar collagen, secreted by the cells.
Protocol:
-
Sample Collection: Collect cell culture supernatants after treatment with the test compounds.
-
ELISA Procedure: Follow the manufacturer's instructions for a commercially available COL1A1 ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Determine the concentration of COL1A1 in the samples using a standard curve.
In Vivo Evaluation of Anti-Fibrotic Efficacy: Preclinical Models
While in vitro studies provide valuable initial data, the evaluation of anti-fibrotic compounds in relevant animal models is a critical step in the drug development process. Although no in vivo data for this compound derivatives has been published to date, the following are well-established and widely used models to assess the efficacy of novel anti-fibrotic agents.
Liver Fibrosis Model: Carbon Tetrachloride (CCl₄)-Induced Fibrosis
Principle: Chronic administration of the hepatotoxin CCl₄ in rodents leads to repetitive liver injury, inflammation, and the progressive development of fibrosis that mimics many aspects of human liver disease.
Protocol:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Induction: Administer CCl₄ (dissolved in corn oil) via intraperitoneal injection twice a week for 4-8 weeks.
-
Treatment: Administer the this compound derivative or vehicle control daily via oral gavage, starting either at the beginning of CCl₄ administration (prophylactic model) or after fibrosis is established (therapeutic model).
-
Endpoint Analysis:
-
Histology: Harvest liver tissue for Hematoxylin and Eosin (H&E) staining to assess liver architecture and Picro-Sirius Red staining to quantify collagen deposition.
-
Biochemical Markers: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Hydroxyproline Assay: Quantify the total collagen content in the liver tissue.
-
Gene Expression: Analyze the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) in liver tissue by qRT-PCR.
-
Pulmonary Fibrosis Model: Bleomycin-Induced Fibrosis
Principle: Intratracheal administration of the anti-cancer drug bleomycin in rodents causes lung injury and inflammation, leading to the development of pulmonary fibrosis that shares key features with human IPF.
Protocol:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Induction: Administer a single dose of bleomycin sulfate via intratracheal instillation.
-
Treatment: Begin daily administration of the test compound or vehicle via oral gavage, either prophylactically or therapeutically.
-
Endpoint Analysis (typically at day 14 or 21):
-
Histology: Harvest lung tissue for H&E and Masson's trichrome or Picro-Sirius Red staining to assess fibrosis.
-
Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.
-
Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and cytokine levels.
-
Lung Function: Assess lung function using techniques such as flexiVent.
-
Renal Fibrosis Model: Unilateral Ureteral Obstruction (UUO)
Principle: The UUO model involves the complete ligation of one ureter, which leads to a rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.
Protocol:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Induction: Surgically ligate the left ureter. The right kidney serves as an internal control.
-
Treatment: Administer the test compound or vehicle daily, starting from the day of surgery.
-
Endpoint Analysis (typically at day 7 or 14):
-
Histology: Harvest kidneys for H&E, Masson's trichrome, or Picro-Sirius Red staining to evaluate tubulointerstitial fibrosis.
-
Immunohistochemistry: Stain for markers of myofibroblast activation (α-smooth muscle actin, α-SMA) and ECM proteins (collagen I, fibronectin).
-
Gene Expression: Analyze the mRNA levels of pro-fibrotic and inflammatory genes in kidney tissue by qRT-PCR.
-
Future Directions and Concluding Remarks
The emergence of this compound derivatives represents an exciting advancement in the search for novel anti-fibrotic therapies. The promising in vitro data for compounds 12m and 12q warrant further investigation into their precise mechanism of action and, crucially, their efficacy in preclinical in vivo models of fibrosis.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating whether these compounds directly inhibit CP4H and/or modulate key signaling pathways such as TGF-β, PDGF, and Wnt.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in the well-established animal models of liver, lung, and kidney fibrosis detailed in this guide.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency, selectivity, and pharmacokinetic properties.
By systematically applying the protocols and methodologies outlined in this guide, the scientific community can thoroughly evaluate the therapeutic potential of this compound derivatives and pave the way for the development of a new generation of anti-fibrotic drugs.
References
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Pirfenidone. In: Wikipedia. ; 2024. Accessed January 17, 2026. [Link]
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Nintedanib. In: Wikipedia. ; 2024. Accessed January 17, 2026. [Link]
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- Lam AP, Flozak AS, Russell S, et al. β-catenin signaling: a novel mediator of fibrosis and potential therapeutic target.
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OFEV® (nintedanib) capsules | Mechanism of Action. Boehringer Ingelheim. Accessed January 17, 2026. [Link]
- Ruiz V, Ordóñez RM, Berumen J, et al. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. Am J Respir Cell Mol Biol. 2020;62(5):547-556.
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What is the mechanism of Pirfenidone? Patsnap Synapse. Published July 17, 2024. Accessed January 17, 2026. [Link]
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Pirfenidone: Uses, Interactions, Mechanism of Action, and More. Minicule. Accessed January 17, 2026. [Link]
- Wollin L, Wex E, Pautsch A, et al. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. Eur Respir J. 2015;45(5):1434-1445.
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Nintedanib. Grokipedia. Accessed January 17, 2026. [Link]
- Gu YF, Zhang Y, Yue FL, et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 2020;25(22):5226.
- Gu YF, Zhang Y, Yue FL, et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 2020;25(22):5226.
- Cheong YP, Chae SY, Kim J, et al.
- Cheong YP, Chae SY, Kim J, et al.
- Cheong YP, Chae SY, Kim J, et al.
- Ali H, Al-Shorbagy MY, El-Sayed M, et al. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction. Kidney Res Clin Pract. 2022;41(4):401-413.
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Gu YF, Zhang Y, Yue FL, et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Semantic Scholar. Published November 10, 2020. Accessed January 17, 2026. [Link]
- Khan K, Al-Harrasi A, Hussain J, et al. Synthesis, Anti‐Fibrotic Activity, and Density Functional Theory Calculations of Novel Carboxylic Acid Analogs Containing Pyrrole and Imidazole Rings. ChemistrySelect. 2024;9(32):e202401121.
- 5-DN prevented BALB/c mice from CCl4-induced severe hepatic fibrotic damage (mice, n = 6/group). (A) Prussian blue staining for the detection of iron deposits in liver tissues. (B) Sirius Red staining for the detection of collagen. (C) Immunohistochemical (IHC) staining of smooth muscle α-actin (αSMA). (D) Percentage of fibrosis evaluated through Sirius red staining (E) Integrated optical density measurement of αSMA through IHC.
Introduction: The Therapeutic Potential of the 5-(Pyridin-2-yl)pyrimidine Scaffold
An In-Depth Guide to the In Vitro Evaluation of 5-(Pyridin-2-yl)pyrimidine Analogs
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably as antimetabolites that interfere with nucleic acid synthesis.[1][2][3][4] The this compound scaffold represents a privileged structure, particularly in the realm of targeted therapies. This specific arrangement of aromatic systems is frequently associated with the inhibition of protein kinases, enzymes that are critical regulators of cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, making them high-value targets for drug discovery.[5]
This guide provides a comprehensive framework for the in vitro characterization of novel this compound analogs. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as an integrated strategy. We will progress from foundational cytotoxicity screening to specific biochemical and cellular target engagement, and finally to the functional consequences of target modulation. The rationale behind each experimental choice is detailed, ensuring a robust and self-validating approach to compound evaluation.
Section 1: Foundational Analysis - Cellular Viability and Cytotoxicity
The initial step in characterizing any new compound library is to determine its effect on cell proliferation and viability. This provides a baseline measure of potency (e.g., the half-maximal inhibitory concentration, or IC50) and informs the concentration range for subsequent mechanistic assays. We will describe two widely-used methods that measure different aspects of cell health.
MTT Assay: A Measure of Metabolic Activity
The MTT assay is a classic colorimetric method that assesses cell viability based on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[6][7] These enzymes reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[6][7]
Protocol 1: MTT Cell Viability Assay
A. Materials
-
Cancer cell line(s) of interest (e.g., A549 lung carcinoma, MCF7 breast carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Test Compounds: this compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader (capable of measuring absorbance at 570 nm)
B. Step-by-Step Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration should span a wide logarithmic range (e.g., 0.01 µM to 100 µM) to capture a full dose-response curve.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.[2]
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1]
-
Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[1] Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
CellTiter-Glo® Assay: Quantifying Cellular ATP
A more sensitive and high-throughput alternative is the CellTiter-Glo® Luminescent Cell Viability Assay.[8] This method quantifies ATP, an indicator of metabolically active cells.[7] The assay reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.[9]
Protocol 2: CellTiter-Glo® Luminescent Assay
A. Materials
-
Same as MTT assay, but replace MTT and Solubilization Solution with:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or equivalent)
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer or microplate reader with luminescence detection
B. Step-by-Step Methodology
-
Cell Seeding and Compound Treatment: Follow steps 1-4 from the MTT protocol, using opaque-walled plates.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before use. Reconstitute according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well (for a total volume of 200 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure luminescence using a plate reader.
C. Data Analysis
-
Analysis is identical to the MTT assay. Calculate the percentage of viability relative to the vehicle control's luminescent signal.
-
Plot the data and use non-linear regression to determine the IC50 value.
Senior Scientist Insight: While MTT is a cost-effective standard, the CellTiter-Glo® assay is generally faster, more sensitive, and has a broader linear range.[8] Its "add-mix-measure" format also reduces the number of steps, making it less prone to handling errors and more suitable for high-throughput screening.[9]
Section 2: Target Identification and Validation
Once a compound demonstrates cellular activity, the critical next step is to identify and validate its molecular target. For this compound analogs, kinases are a primary suspect class.[10] This requires a two-pronged approach: direct measurement of enzyme inhibition in a biochemical assay and confirmation of target binding within the complex cellular environment.
Biochemical Kinase Assays: Direct Enzyme Inhibition
Biochemical assays use purified recombinant kinase, a specific substrate, and ATP to directly measure the enzyme's catalytic activity.[11] The goal is to determine if the pyrimidine analog can inhibit this activity in a cell-free system.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
A. Materials
-
Purified recombinant kinase of interest (e.g., EGFR, ABL, SRC)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (varies by kinase, but typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test Compounds: this compound analogs
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent), which measures ADP production as an indicator of kinase activity.
-
White, low-volume 384-well assay plates
-
Microplate reader with luminescence capability
B. Step-by-Step Methodology
-
Reaction Setup: In a 384-well plate, add the components in the following order:
-
Kinase assay buffer.
-
Serial dilutions of the test compound (or vehicle control).
-
Purified kinase enzyme.
-
-
Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Add a solution containing the kinase substrate and ATP to initiate the enzymatic reaction.
-
Rationale: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.[12] Using excessively high ATP concentrations can lead to an underestimation of the potency of ATP-competitive inhibitors.
-
-
Kinase Reaction: Incubate for 60 minutes at room temperature. The exact time may need optimization based on the kinase's activity.
-
Detect ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
C. Data Analysis
-
Normalize the data, setting the "no kinase" control as 100% inhibition and the "vehicle only" control as 0% inhibition.
-
Plot percent inhibition versus the log of compound concentration and fit to a sigmoidal dose-response curve to determine the biochemical IC50.
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in Cells
Confirming that a compound binds its intended target in a living cell is a crucial validation step.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful method based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[14][15]
Protocol 4: Cellular Thermal Shift Assay (CETSA®) with Western Blot
A. Materials
-
Cell line expressing the target kinase
-
Complete culture medium
-
Test compound and vehicle control
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western Blotting equipment
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody and chemiluminescent substrate
B. Step-by-Step Methodology
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the test compound (e.g., at 10x the cellular IC50) or vehicle for 1-2 hours.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in PBS with inhibitors to a known concentration.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine protein concentration and prepare samples for SDS-PAGE.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with the primary antibody for the target protein. Detect with a secondary antibody and imaging system.
C. Data Analysis
-
Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.
-
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.
Section 3: Characterizing Functional Cellular Outcomes
After confirming target engagement, the focus shifts to the downstream cellular consequences. For compounds intended as anticancer agents, key functional outcomes include the induction of apoptosis (programmed cell death) and the inhibition of cell migration.
Apoptosis Assay: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between different stages of cell death.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.
Protocol 5: Annexin V-FITC/PI Apoptosis Assay
A. Materials
-
Cells and culture reagents
-
Test compound at 1x and 2x its IC50 value
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
B. Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. To do this, collect the medium (containing floating cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine the trypsinized cells with the collected medium.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 100 µL of Annexin V binding buffer.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubate for 15 minutes in the dark at room temperature.
-
Add 400 µL of binding buffer to each sample before analysis.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
C. Data Analysis
-
Quadrant Analysis:
-
Q4 (Annexin V- / PI-): Live, viable cells.
-
Q3 (Annexin V+ / PI-): Early apoptotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Q1 (Annexin V- / PI+): Necrotic cells/debris.
-
-
Quantify the percentage of cells in each quadrant to determine the extent and nature of cell death induced by the compound.
Cell Migration Assay: The Wound Healing Model
The wound healing or "scratch" assay is a straightforward method to assess a compound's effect on cell migration, a key process in cancer metastasis.[1]
Protocol 6: Wound Healing (Scratch) Assay
A. Materials
-
Cells that grow as a confluent monolayer
-
Complete and serum-free culture medium
-
Test compound at non-toxic concentrations (e.g., below IC20)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
B. Step-by-Step Methodology
-
Create Monolayer: Seed cells in plates and grow them until they form a fully confluent monolayer.
-
Serum Starvation (Optional but Recommended): Replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Rationale: This step inhibits cell proliferation, ensuring that the closure of the wound is primarily due to cell migration, not cell division.
-
-
Create the Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells.[1] Add fresh medium containing the test compound at a non-toxic concentration or vehicle control.
-
Imaging: Immediately capture images of the wound at designated points (0 hours). Continue to capture images at the same points at subsequent time points (e.g., 12, 24, 48 hours).[1]
C. Data Analysis
-
Measure the area or width of the scratch at each time point for both treated and control wells.
-
Calculate the percentage of wound closure relative to the initial (0 hour) wound area.
-
Compare the rate of wound closure between compound-treated and vehicle-treated cells. A significant reduction in closure rate indicates inhibition of cell migration.
Section 4: Data Presentation and Visualization
Organizing quantitative data into a clear format is essential for interpretation and comparison.
Table 1: Representative Data Summary for a Hypothetical Analog
| Assay Type | Cell Line / Target | Parameter | Result (Hypothetical) |
| Cell Viability | A549 | IC50 | 1.2 µM |
| Cell Viability | MCF7 | IC50 | 3.5 µM |
| Biochemical Kinase | Kinase X | IC50 | 85 nM |
| Biochemical Kinase | Kinase Y (Off-Target) | IC50 | > 10 µM |
| Apoptosis (24h) | A549 (at 2x IC50) | % Apoptotic Cells | 45% |
| Cell Migration (24h) | A549 (at 0.5x IC50) | % Wound Closure | 25% (vs 80% in control) |
Workflow and Pathway Diagrams
Visualizing the experimental process and the targeted biological pathway provides critical context for the data.
Caption: A comprehensive workflow for the in vitro characterization of novel compounds.
Caption: Inhibition of a signaling pathway by a this compound analog.
Conclusion
The systematic application of the in vitro assays detailed in this guide enables a thorough characterization of novel this compound analogs. This integrated approach, moving from broad cytotoxic effects to specific target engagement and functional outcomes, provides the robust data package required for informed decision-making in the drug discovery pipeline. By understanding not just how to perform these assays, but why each step is critical, researchers can confidently identify and advance promising lead candidates for further development.
References
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- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
- Promega Corporation. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo.
- Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.
- Benchchem. (n.d.). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.
- ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793.
- Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice?.
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- ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?.
- Al-Ostath, A., et al. (2023).
- Leroy, C., & Dusa, A. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 893, 109-118.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Al-Suwaidan, I. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47215-47229.
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The 5-(Pyridin-2-yl)pyrimidine Scaffold: A Privileged Structure in the Development of Novel Anticancer Agents
Authored by a Senior Application Scientist
Introduction: The quest for more effective and selective cancer therapeutics has led medicinal chemists to explore a vast chemical space. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as particularly fruitful scaffolds for the development of targeted therapies.[1][2][3] Among these, the pyrimidine nucleus, a fundamental component of DNA and RNA, has proven to be a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved anticancer drugs.[3][4] The fusion of a pyridine ring to the pyrimidine core, creating pyridopyrimidine structures, has been extensively investigated, leading to the discovery of potent inhibitors of various protein kinases implicated in cancer progression.[5][6] This guide focuses on a specific and promising subclass: 5-(Pyridin-2-yl)pyrimidine derivatives . We will delve into the rationale behind their design, their mechanism of action as potent kinase inhibitors, and provide detailed protocols for their synthesis and evaluation as anticancer agents. A notable example that will be referenced throughout this guide is the development of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9).[7][8]
The Rationale: Targeting Kinases in Oncology
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[10] The this compound scaffold has demonstrated significant potential as a versatile framework for the design of potent and selective kinase inhibitors.[7][8][11] The pyridine and pyrimidine rings can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the substituent at the 5-position of the pyrimidine ring can be modified to enhance potency and selectivity.[12]
Mechanism of Action: Dual Inhibition of CDK6 and CDK9
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription.[7] Their aberrant activity is a common feature of cancer cells.[6] Specifically, CDK6 is involved in the G1 phase of the cell cycle, while CDK9 plays a crucial role in transcriptional elongation.[7][13] The dual inhibition of both CDK6 and CDK9 presents a promising therapeutic strategy to combat cancer by simultaneously arresting the cell cycle and inducing apoptosis.[7]
Derivatives of the 5-chloro-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold have been identified as potent dual inhibitors of CDK6 and CDK9.[7][8] These compounds bind to the ATP-binding sites of both kinases, leading to the suppression of their downstream signaling pathways. This dual inhibition results in cell cycle arrest and the induction of apoptosis in cancer cells.[7]
Structure-Activity Relationship (SAR) Studies
Intensive SAR studies on the 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold have provided valuable insights for optimizing the potency and selectivity of these inhibitors.[7][8]
| Position | Modification | Impact on Activity | Reference |
| Pyrimidine C5 | Introduction of a chloro group | Generally favorable for potent CDK6/9 inhibition. | [7][8] |
| N2-substituent | 2-pyridyl group | Found to be optimal for CDK6 inhibitory activity compared to 3-pyridyl or 4-pyridyl analogs. | [8] |
| N4-substituent | Phenyl ring with various substitutions | The nature and position of substituents on the phenyl ring significantly influence potency and selectivity. | [7][8] |
These studies underscore the importance of systematic structural modifications to fine-tune the pharmacological properties of the this compound scaffold.[14][15]
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and evaluation of this compound derivatives as anticancer agents.
Protocol 1: Synthesis of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives
This protocol outlines a general synthetic route for the preparation of the target compounds.[7]
Materials:
-
2,4,5-trichloropyrimidine
-
2-aminopyridine
-
Substituted anilines
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 2-((5-chloro-2-chloropyrimidin-4-yl)amino)pyridine.
-
To a solution of 2,4,5-trichloropyrimidine in DMF, add 2-aminopyridine and DIPEA.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the intermediate.
-
-
Step 2: Synthesis of the final 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative.
-
To a solution of the intermediate from Step 1 in a suitable solvent (e.g., isopropanol), add the desired substituted aniline.
-
Heat the reaction mixture at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry under vacuum to obtain the final compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of the synthesized compounds against target kinases like CDK6 and CDK9.
Materials:
-
Recombinant CDK6/CycD3 and CDK9/CycT1 enzymes
-
ATP
-
Kinase substrate (e.g., a peptide or protein substrate)
-
Kinase buffer
-
Synthesized this compound derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[16]
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI50 values (the concentration of the compound that causes 50% growth inhibition).[16]
Protocol 4: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the in vivo antitumor efficacy of a lead compound in a mouse xenograft model.[7][17]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for implantation (e.g., MV4-11)
-
Lead this compound derivative formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the lead compound or vehicle control to the mice daily by oral gavage.
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treatment group to the control group.
Data Presentation: A Case Study
The following table summarizes the in vitro and in vivo activity of a lead compound, Compound 66 (a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative), from a published study.[7]
| Assay | Target/Cell Line | Result | Reference |
| Kinase Inhibition | CDK6/CycD3 | IC50 = 25.6 nM | [7] |
| CDK9/CycT1 | IC50 = 31.8 nM | [7] | |
| CDK2/CycE | IC50 = 453.7 nM | [7] | |
| Cell Proliferation | MV4-11 (leukemia) | GI50 = 0.12 µM | [7] |
| MOLM-13 (leukemia) | GI50 = 0.15 µM | [7] | |
| In Vivo Efficacy | MV4-11 Xenograft | Significant tumor growth inhibition at 50 mg/kg/day (oral) | [7] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents, particularly as potent kinase inhibitors. The successful development of dual CDK6/9 inhibitors based on the 5-chloro-N2-(pyridin-2-yl)pyrimidine-2,4-diamine core highlights the potential of this chemical class. Future research in this area should focus on further optimization of the scaffold to improve potency, selectivity, and pharmacokinetic properties. Exploring the utility of this scaffold for inhibiting other relevant cancer targets is also a promising avenue for future drug discovery efforts. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new this compound derivatives with the ultimate goal of developing next-generation cancer therapeutics.
References
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Application Notes & Protocols: A Comprehensive Framework for Evaluating the Anti-Inflammatory Activity of Pyridinylpyrimidines
Introduction: Targeting Inflammation with Pyridinylpyrimidines
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. Key mediators of the inflammatory cascade include enzymes like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the production of these inflammatory molecules.[1][4][5] Pyridinylpyrimidine derivatives have emerged as a promising class of compounds with the potential to modulate these inflammatory pathways, making them attractive candidates for novel anti-inflammatory therapeutics.[6][7][8]
This comprehensive guide provides a multi-tiered methodology for the robust evaluation of the anti-inflammatory properties of novel pyridinylpyrimidine compounds. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a systematic approach from initial in vitro screening to in vivo validation.
Part 1: In Vitro Evaluation: Mechanistic Insights and Cellular Efficacy
The initial assessment of anti-inflammatory potential is most efficiently conducted using a panel of in vitro assays. This approach allows for the elucidation of specific molecular targets and the assessment of cellular activity in a controlled environment.
Primary Target Engagement: COX-2 Inhibition Assay
Scientific Rationale: Many anti-inflammatory agents exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[3][9] Specifically, selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10] This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant human COX-2.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening [9][11]
This protocol is adapted from commercially available kits and is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX reaction.
Materials:
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Heme)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control)
-
96-well white opaque microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the test pyridinylpyrimidine compounds and Celecoxib to 10X the desired final concentrations in COX Assay Buffer.
-
Assay Plate Setup:
-
Enzyme Control (100% activity): Add 80 µL of Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) and 10 µL of Assay Buffer to designated wells.
-
Inhibitor Control: Add 80 µL of Reaction Mix and 10 µL of 10X Celecoxib solution.
-
Test Compound: Add 80 µL of Reaction Mix and 10 µL of 10X test compound solution.
-
-
Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except for the "no enzyme" control.
-
Initiation of Reaction: Add 10 µL of the Arachidonic Acid solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic plot. Calculate the percent inhibition for each compound concentration relative to the enzyme control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting percent inhibition against the logarithm of the compound concentration.
Cellular Activity: Cytokine Suppression in LPS-Stimulated Macrophages
Scientific Rationale: Macrophages are key players in the innate immune response and, when activated by stimuli like lipopolysaccharide (LPS), produce a cascade of pro-inflammatory cytokines, including TNF-α and IL-6.[1][12][13] Assessing the ability of pyridinylpyrimidines to suppress the production of these cytokines in a cellular context provides a more physiologically relevant measure of their anti-inflammatory potential.[14][15]
Experimental Protocol: Measurement of TNF-α and IL-6 Production [16][17]
Cell Line: RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic, differentiated to macrophages with PMA).
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[13]
-
Lipopolysaccharide (LPS)
-
Test Pyridinylpyrimidine Compounds
-
Dexamethasone (Positive Control)
-
ELISA kits for mouse or human TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells (e.g., 2.5 x 10^5 cells/well) into 24-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test pyridinylpyrimidine compounds or Dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated, non-LPS stimulated control group and an LPS-stimulated, vehicle-treated control group.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.[18][19]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values.
Signaling Pathway Analysis: Inhibition of p38 MAPK Phosphorylation
Scientific Rationale: The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses.[4][5] Many pyridinyl-containing compounds are known to be potent inhibitors of p38 MAPK.[20][21][22] Therefore, investigating the effect of pyridinylpyrimidines on the phosphorylation (activation) of p38 MAPK can provide direct evidence of their mechanism of action.
Experimental Workflow for Evaluating Pyridinylpyrimidines
Caption: The p38 MAPK signaling cascade, a key target for pyridinylpyrimidine anti-inflammatory drugs.
Part 2: In Vivo Validation: Efficacy in a Preclinical Model
Promising candidates identified through in vitro screening must be validated in a relevant animal model of inflammation to assess their in vivo efficacy, pharmacokinetics, and potential toxicity.
Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a well-established, acute, and highly reproducible in vivo assay for screening the anti-inflammatory activity of novel compounds. [23][24][25]The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase primarily driven by prostaglandins produced via COX-2. [24]This model is therefore sensitive to inhibitors of prostaglandin synthesis.
Experimental Protocol: Rat Paw Edema Assay [23][24][26] Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
Materials:
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test Pyridinylpyrimidine Compounds
-
Indomethacin or Naproxen (Positive Control) [26]* Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, Indomethacin, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. [24]4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat. [23][24]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [24][26]6. Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100.
-
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for the interpretation of results and for making informed decisions about lead candidate progression.
Table 1: In Vitro Anti-Inflammatory Activity of Pyridinylpyrimidine Compounds
| Compound | COX-2 Inhibition IC50 (µM) | TNF-α Suppression IC50 (µM) | IL-6 Suppression IC50 (µM) |
| PP-001 | 1.2 | 0.5 | 0.8 |
| PP-002 | > 50 | 2.5 | 3.1 |
| PP-003 | 0.8 | 0.2 | 0.4 |
| Celecoxib | 0.04 | N/A | N/A |
| Dexamethasone | N/A | 0.01 | 0.02 |
Data are representative. N/A: Not Applicable.
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose, p.o.) | Paw Edema Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.06 | - |
| PP-003 (10 mg/kg) | 0.51 ± 0.05* | 40.0% |
| PP-003 (30 mg/kg) | 0.34 ± 0.04 | 60.0% |
| Indomethacin (10 mg/kg) | 0.40 ± 0.05 | 52.9% |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Interpretation of Results:
The collective data from these assays will provide a comprehensive profile of the anti-inflammatory activity of the test pyridinylpyrimidines. An ideal candidate would exhibit potent and selective COX-2 inhibition, significant suppression of pro-inflammatory cytokine production in macrophages, a clear mechanism of action through inhibition of p38 MAPK signaling, and robust efficacy in the in vivo paw edema model. This systematic approach ensures that only the most promising compounds are advanced into further preclinical development.
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Application Notes and Protocols: Pharmacokinetic Profiling of Orally Available Pyridinylpyrimidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Robust PK Profiling
Pyridinylpyrimidine derivatives represent a promising class of small molecules with demonstrated efficacy in various therapeutic areas, including oncology and inflammatory diseases. A key determinant of their clinical success is oral bioavailability, which governs the fraction of an administered dose that reaches systemic circulation. A comprehensive pharmacokinetic (PK) profile is therefore not merely a regulatory requirement but a critical tool in drug discovery, guiding lead optimization and candidate selection.[1]
This document provides a detailed, experience-driven guide to the essential in vitro and in vivo assays required to build a robust PK profile for novel pyridinylpyrimidine derivatives. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step to empower researchers to generate reliable and translatable data.
Section 1: Foundational In Vitro ADME Assessment: The First Filter
Early-stage in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are the bedrock of pharmacokinetic profiling.[2] They are high-throughput, cost-effective methods to triage compounds, identifying potential liabilities before committing to resource-intensive in vivo studies.
Aqueous Solubility: The Prerequisite for Absorption
A compound must first dissolve in the gastrointestinal fluid to be absorbed. Poor aqueous solubility is a primary cause of low oral bioavailability.
Scientist's Note: Many pyridinylpyrimidine scaffolds contain basic nitrogen atoms, making their solubility highly pH-dependent. Therefore, assessing solubility at multiple pH points relevant to the gastrointestinal tract (e.g., pH 2.0, 5.0, and 7.4) is critical for a comprehensive understanding.
Protocol: Kinetic Solubility Assay via Nephelometry
-
Principle: This high-throughput assay measures the turbidity resulting from compound precipitation out of a buffered solution.
-
Materials: 10 mM DMSO stock solutions of test compounds, phosphate-buffered saline (PBS) at pH 7.4, citrate buffers at pH 2.0 and 5.0, 96-well microplates, nephelometer.
-
Procedure:
-
Prepare serial dilutions of the 10 mM DMSO stock directly in the aqueous buffers within a 96-well plate.
-
Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Measure the turbidity of each well using a nephelometer.
-
The solubility limit is defined as the highest concentration at which the turbidity is indistinguishable from the buffer-only control.
-
-
Acceptance Criteria: The positive control (e.g., a known poorly soluble compound) should precipitate as expected, and the negative control (e.g., a highly soluble compound) should remain clear across the concentration range.
Membrane Permeability: Crossing the Intestinal Barrier
For a dissolved drug to enter the bloodstream, it must permeate the intestinal epithelium. Initial screening often uses artificial membranes, followed by cell-based models that more closely mimic human physiology.[3]
The PAMPA assay is a cell-free model that predicts passive diffusion, which is the primary absorption route for many drugs.[4][5] It is a rapid and cost-effective first-pass screen.[6]
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane), creating an artificial membrane that separates a donor compartment (containing the drug) from an acceptor compartment.[4][7]
-
Workflow:
-
Hydrate the artificial membrane on the filter plate.
-
Add the test compound solution to the donor wells.
-
Add fresh buffer to the acceptor wells.
-
Incubate the "sandwich" plate for 4-5 hours at room temperature.[4][8]
-
After incubation, measure the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp). Compounds are often categorized as having low, medium, or high permeability based on these values.
-
Self-Validation: Run high-permeability (e.g., caffeine) and low-permeability (e.g., famotidine) controls in parallel.[6] The results for these controls must fall within established limits for the assay to be considered valid.
The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[3][9] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters.[10][11] This model can assess passive diffusion, active transport, and efflux mechanisms.[8][10]
-
Principle: Caco-2 cells are cultured on semi-permeable filter inserts for ~21 days to form a differentiated monolayer.[11] The transport of a compound from the apical (AP) to the basolateral (BL) side simulates absorption, while transport from BL to AP indicates efflux.
-
Monolayer Integrity Check (Trustworthiness Step):
-
Transepithelial Electrical Resistance (TEER): Measure TEER values before the experiment. Values should be within the laboratory's historical range (e.g., 300-500 Ω·cm²) to confirm a confluent monolayer.[11]
-
Lucifer Yellow Leakage: After the experiment, quantify the passage of the paracellular marker Lucifer Yellow. Leakage should be minimal (e.g., <2%) to ensure tight junction integrity was maintained.[5][11]
-
-
Procedure:
-
Data Analysis:
-
Calculate the Papp (A→B) and Papp (B→A) values.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).
-
-
Expertise Note: The FDA accepts Caco-2 permeability data to support a waiver of in vivo bioavailability studies for highly permeable compounds under the Biopharmaceutics Classification System (BCS).[12][13]
Metabolic Stability: Surviving the First Pass
After absorption, a drug travels via the portal vein to the liver, where it is subject to "first-pass metabolism" by enzymes like Cytochrome P450s (CYPs).[14] High metabolic instability can severely limit oral bioavailability.
Protocol: Liver Microsomal Stability Assay
-
Principle: Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes (CYPs).[14] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[14][15]
-
Materials: Pooled human or rat liver microsomes, NADPH regenerating system (cofactor for CYP enzymes), phosphate buffer (pH 7.4), control compounds (e.g., Dextromethorphan for high clearance, Verapamil for intermediate clearance), test compounds.[14][15][16]
-
Procedure:
-
Pre-incubate microsomes and the test compound at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16][17]
-
At specified time points (e.g., 0, 5, 15, 30, 45 min), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.[14][17]
-
-
Data Analysis:
-
Plot the natural log of the percent remaining compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint).
-
-
Critical Consideration: Always include a control incubation without the NADPH cofactor.[15] Significant compound disappearance in this control suggests chemical instability rather than metabolic degradation.
Section 2: In Vivo Pharmacokinetic Evaluation in Rodent Models
Compounds that demonstrate promising in vitro ADME properties are advanced to in vivo studies, typically in rodents (rats or mice), to determine key pharmacokinetic parameters in a living system.[18][19]
Workflow for In Vivo Pharmacokinetic Profiling
Caption: High-level workflow for a typical rodent pharmacokinetic study.
Study Design and Execution
-
Animal Model: Rats are often preferred over mice for initial PK studies due to their larger size, which facilitates serial blood sampling from a single animal.[20]
-
Dosing Routes:
-
Intravenous (IV) Bolus: This route is essential as it provides a direct measure of clearance and volume of distribution. The Area Under the Curve (AUC) from the IV dose serves as the 100% bioavailability reference.[20]
-
Oral Gavage (PO): This simulates the intended clinical route of administration.[20]
-
-
Blood Sampling: Collect blood samples (e.g., via a cannulated jugular vein) at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) to accurately define the plasma concentration-time curve.
-
Bioanalytical Method: A validated LC-MS/MS method is required for the accurate quantification of the drug in plasma. Method validation should adhere to regulatory guidelines (e.g., FDA or ICH M10), assessing parameters like linearity, accuracy, precision, and stability.[21][22]
Data Analysis and Key Parameters
Pharmacokinetic parameters are typically calculated using non-compartmental analysis (NCA), a method that makes minimal assumptions about the drug's distribution and elimination.[23][24][25]
Key Pharmacokinetic Parameters Derived from NCA
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption.[26] |
| Tmax | Time at which Cmax is observed. | Provides information on the rate of absorption.[26] |
| AUC | Area Under the plasma concentration-time Curve. | Represents the total systemic drug exposure.[25][26] |
| t½ | Elimination half-life. | Determines the dosing interval and time to reach steady-state.[26] |
| CL | Clearance. | The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination. |
| Vd | Volume of Distribution. | An apparent volume indicating how widely the drug distributes into tissues versus plasma. |
| F% | Absolute Oral Bioavailability. | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[27] |
Scientist's Note: For pyridinylpyrimidine derivatives, which may have off-target effects on kinases, understanding the relationship between exposure (AUC) and efficacy/toxicity is paramount. A compound with high bioavailability but a narrow therapeutic window may be less desirable than a compound with moderate bioavailability and a wider safety margin.
Conclusion: An Integrated Approach
The pharmacokinetic profiling of orally available pyridinylpyrimidine derivatives is a multi-faceted process that builds from high-throughput in vitro screens to definitive in vivo studies. By understanding the principles behind each assay and ensuring rigorous, self-validating protocols, researchers can efficiently identify candidates with favorable drug-like properties. This integrated approach, combining data on solubility, permeability, metabolic stability, and in vivo disposition, is essential for de-risking drug development projects and selecting compounds with the highest probability of clinical success.[28]
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Application Notes and Protocols: Synthesis of Radiolabeled 5-(Pyridin-2-yl)pyrimidine for PET Imaging Studies
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, molecular imaging, and neuroscience.
Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and quality control of radiolabeled 5-(Pyridin-2-yl)pyrimidine, a core scaffold for potent and selective radiotracers used in Positron Emission Tomography (PET) imaging. We detail protocols for the synthesis of precursors and subsequent radiolabeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), the two most commonly used short-lived radionuclides in PET. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices and grounding protocols in established chemical principles and authoritative references.
Part 1: Introduction and Rationale
The this compound scaffold is a privileged structure in medicinal chemistry, notably for its application in developing ligands for the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] mGluR5 is a G-protein coupled receptor widely distributed in the central nervous system and is implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease.[1][3] Consequently, the ability to non-invasively image and quantify mGluR5 in the living brain with PET is of immense value for understanding disease pathophysiology and for the development of novel therapeutics.
This guide focuses on the synthesis of the core this compound structure, radiolabeled with either Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min), to serve as a foundational building block or a simple tracer for imaging studies. We will cover two distinct radiolabeling strategies, each requiring a specific precursor.
Logical Workflow for Radiotracer Production
The overall process, from precursor synthesis to the final injectable product, follows a multi-step, highly controlled workflow. Adherence to Good Manufacturing Practice (GMP) is critical for clinical applications.[4][5][6][7]
Caption: General workflow for PET radiotracer production.
Part 2: Synthesis of Non-Radioactive Precursors
The choice of precursor is dictated by the intended radiolabeling strategy. Here, we outline the synthesis of two key precursors: one for [¹¹C]methylation and another for [¹⁸F]fluorination. The core this compound structure is synthesized via a Suzuki cross-coupling reaction, a robust and widely used method for forming C-C bonds between aromatic rings.[8][9][10]
Protocol 2.1: Synthesis of the this compound Core
This protocol describes a general Suzuki coupling to form the central bi-aryl structure.
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Application Notes and Protocols for High-Throughput Screening of 5-(Pyridin-2-yl)pyrimidine Derivative Libraries
Introduction: The Promise of 5-(Pyridin-2-yl)pyrimidine Scaffolds in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and three-dimensional architecture allow for diverse interactions with a multitude of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound derivative libraries to identify novel modulators of kinase activity.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds with desired biological activity.[8][9][10] The process, however, is a multi-step endeavor fraught with potential pitfalls.[11] This guide offers field-proven insights and detailed protocols to navigate the complexities of HTS, from library design and assay development to data analysis and hit validation, with a specific focus on the unique chemical properties of this compound derivatives.
Part 1: The Foundation - Library Design and Quality Control
The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library.[12][13] For this compound derivatives, a well-designed library should explore a wide range of chemical space around the core scaffold.
Key Considerations for Library Design:
-
Structural Diversity: The library should incorporate a variety of substituents at key positions on both the pyridine and pyrimidine rings to modulate physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.[13]
-
Focused vs. Diverse Libraries: The choice between a focused library (designed against a specific target or family) and a diverse library (to explore a broader range of biological targets) will depend on the research goals.[14][15]
-
Computational Modeling: In silico methods, such as molecular docking and pharmacophore modeling, can be employed to pre-screen virtual libraries and prioritize compounds for synthesis, enriching the library with molecules more likely to interact with the target of interest.[12]
Quality Control is Non-Negotiable:
The integrity of the screening data relies on the quality of the compound library. Each compound should undergo rigorous quality control to ensure its identity, purity, and concentration.
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Identity | LC-MS (Liquid Chromatography-Mass Spectrometry) | Correct molecular weight | Confirms that the synthesized compound is the intended molecule. |
| Purity | HPLC (High-Performance Liquid Chromatography) | >95% | Impurities can lead to false positives or negatives and interfere with the interpretation of structure-activity relationships (SAR).[13] |
| Concentration | qNMR (Quantitative Nuclear Magnetic Resonance) | ±10% of target | Accurate compound concentration is crucial for reliable dose-response analysis. |
| Solubility | Nephelometry or visual inspection | Soluble in DMSO | Ensures compounds are fully dissolved in the stock solution to avoid dispensing errors and inaccurate concentrations in the assay. |
Part 2: Assay Development and Optimization - The Heart of the Screen
The selection and optimization of the screening assay are critical for generating robust and reproducible data.[14][16] For kinase targets, a variety of HTS-compatible assay formats are available, each with its own advantages and disadvantages.[6][7][17]
Common Kinase Assay Formats for HTS:
| Assay Format | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation. | Homogeneous ("mix-and-read"), sensitive, and widely applicable. | Can be susceptible to interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding to a phosphorylated substrate). | High sensitivity, low background, and robust against compound interference.[18] | Requires specific reagents (e.g., labeled antibodies) and can be more expensive. |
| Luminescence-Based (e.g., Kinase-Glo®) | Quantifies the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[7][19] | Universal for any ATP-dependent kinase, highly sensitive, and simple protocol.[19] | Indirect measurement of kinase activity; can be affected by compounds that interfere with luciferase. |
Workflow for Assay Development and Miniaturization:
Caption: A streamlined workflow for robust HTS assay development.
Protocol 1: Generic Kinase Activity Assay using TR-FRET
This protocol provides a template for a TR-FRET-based kinase assay, which can be adapted for specific kinases.
Materials:
-
Purified kinase
-
Kinase substrate (biotinylated peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in kinase buffer)
-
Detection reagents: Europium-labeled anti-phospho-specific antibody and streptavidin-XL665
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of this compound derivatives from the library plates into the 384-well assay plates using an acoustic liquid handler.
-
Enzyme Addition: Add 5 µL of the kinase solution (2X final concentration) to each well.
-
Reaction Initiation: Add 5 µL of the substrate and ATP solution (2X final concentration) to each well to start the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of the stop solution to each well.
-
Detection: Add 5 µL of the detection reagent mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
Part 3: The High-Throughput Screen - Execution and Data Analysis
With a validated assay, the full HTS campaign can be initiated. This involves screening the entire this compound derivative library.[8]
HTS Workflow:
Caption: Automated workflow for a typical HTS campaign.
Data Analysis and Hit Selection:
The large volume of data generated from an HTS campaign requires robust statistical analysis to identify true "hits" from experimental noise.[20][21][22]
Key Data Analysis Steps:
-
Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability.[22][23]
-
Quality Control: The Z'-factor is calculated for each plate to ensure data quality. A Z'-factor > 0.5 is generally considered acceptable for HTS.[7][24]
-
Hit Identification: A "hit" is defined as a compound that produces a response exceeding a certain threshold, typically 3 standard deviations from the mean of the negative controls.[8]
-
Dose-Response Confirmation: Primary hits are re-tested at multiple concentrations to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).[16]
Addressing Potential Compound Interference:
Pyridine and pyrimidine derivatives can sometimes interfere with assay technologies, leading to false positives.[25][26] It is crucial to perform counter-screens to identify and eliminate these artifacts.
-
Autofluorescence: Pre-reading plates after compound addition but before adding detection reagents can identify fluorescent compounds.
-
Luciferase Inhibition: For luminescence-based assays, a counter-screen against luciferase can identify compounds that directly inhibit the reporter enzyme.
-
Promiscuous Inhibition: Some compounds can form aggregates that non-specifically inhibit enzymes. This can often be mitigated by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[25]
Part 4: Hit Validation and Prioritization - From Hits to Leads
The ultimate goal of HTS is to identify promising lead compounds for further development. This requires a rigorous hit validation process to confirm the activity and selectivity of the initial hits.[27]
Hit Validation Cascade:
-
Orthogonal Assays: Confirm the activity of hits in a secondary assay that uses a different detection technology to rule out technology-specific artifacts.[27]
-
Selectivity Profiling: Screen validated hits against a panel of related kinases to determine their selectivity profile. Highly selective compounds are often more desirable as they are less likely to have off-target effects.
-
Mechanism of Action Studies: Investigate how the hit compounds inhibit the kinase (e.g., ATP-competitive, non-competitive, or allosteric).
-
Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structure of the hits and their biological activity to guide the design of more potent and selective analogs.[20]
Conclusion
The high-throughput screening of this compound derivative libraries offers a powerful approach to discover novel kinase modulators with therapeutic potential. By following the detailed protocols and best practices outlined in this application note, researchers can navigate the complexities of HTS and increase the likelihood of identifying high-quality lead compounds for drug discovery programs. A disciplined and multi-faceted approach, from meticulous library preparation to rigorous hit validation, is paramount to success in this endeavor.[11]
References
- Comprehensive Analysis of High-Throughput Screening D
- Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
- Data analysis approaches in high throughput screening.
- Establishing assays and small molecule screening facilities for Drug Discovery programs.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- High-throughput screening. Wikipedia.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
- Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response p
- What Is the Best Kinase Assay?. BellBrook Labs.
- High throughput screening of small molecule library: procedure, challenges and future.
- Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- High-Throughput RT-PCR for small-molecule screening assays. PMC - NIH.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Kinase assays. BMG LABTECH.
- Compound Library for Screening. Danaher Life Sciences.
- Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
- What Is Compound Screening?
- Compound Screening Guide!. MedchemExpress.com.
- High-throughput screening for kinase inhibitors. PubMed.
- High throughput screening : methods and protocols..
- Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
- High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
- What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?.
- 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
- Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC - NIH.
- Challenges of HTS in early-stage drug discovery. Axxam SpA.
- Overcoming challenges in the purific
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu4LtFaP1QaFU1yZE6PNPJTNEO3VBuhex2d4tUoOInoZnL15sn_tMdkoOjQnxxUT0lIfbGJMojoviR1Jjq6YkgZunc_DFMzR0bQQTxd_o5UcndgBO0m7BgH3dQXQ_rIpBW3YCUrmnl8YRvaa5juJlf68_Yjjinv6huUUpRF0SJGwj9UwHgf1et2WTdMHudXQlfGoJFAS4PXpckgF3OxlmJ5N7RjNEQbiD73q6lNahbGAWCpNW1a5-5eJ7MS71C68e3NGLK9kThjbBh]([Link]
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Troubleshooting & Optimization
"troubleshooting Negishi coupling reactions for pyridinylpyrimidine synthesis"
Answering the complex challenges of modern synthetic chemistry requires not only a deep understanding of reaction mechanisms but also a practical, experience-driven approach to troubleshooting. The Negishi cross-coupling reaction, a Nobel Prize-winning transformation, is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of heteroaromatic compounds like pyridinylpyrimidines—scaffolds of immense importance in medicinal chemistry and drug development.[1][2] However, the sensitivity of its organozinc reagents and the intricate nature of the palladium catalytic cycle present unique challenges, especially when working with nitrogen-containing heterocycles which can act as catalyst poisons.[3]
This Technical Support Center is designed to serve as a first-line resource for researchers encountering difficulties with the Negishi coupling for pyridinylpyrimidine synthesis. Structured in a practical question-and-answer format, it moves from general queries to specific, hands-on troubleshooting advice, grounded in mechanistic principles and supported by key literature.
Frequently Asked Questions (FAQs)
Q1: Why choose the Negishi coupling for synthesizing pyridinylpyrimidines over other cross-coupling reactions like Suzuki or Stille?
While Suzuki and Stille couplings are invaluable, the Negishi reaction offers distinct advantages for this specific substrate class. The primary benefit lies in the reactivity and stability of the organometallic reagent.[4] 2-Pyridylboronic acids and their derivatives, required for Suzuki coupling, are often prone to rapid protodeboronation, making them unreliable coupling partners.[1][5] In contrast, 2-pyridylzinc reagents, whether prepared in situ or as isolable solids, demonstrate greater stability and more dependable reactivity in cross-coupling reactions.[1][6] Furthermore, organozinc reagents exhibit high functional group tolerance and often undergo transmetalation more rapidly than their organoboron or organotin counterparts, which can allow for milder reaction conditions.[7][8]
Q2: What are the most critical parameters to control for a successful Negishi coupling reaction?
There are three paramount factors:
-
Quality of the Organozinc Reagent: The reaction's success is fundamentally dependent on the active organozinc nucleophile. This means ensuring its efficient generation and preventing its degradation. Key considerations are the complete exclusion of air and moisture, the activation method for the zinc metal (e.g., Rieke zinc, iodine, LiCl), and the purity of the starting halide.[9][10]
-
Integrity of the Catalytic System: The palladium (or nickel) catalyst must remain active throughout the reaction. This involves selecting the appropriate ligand, ensuring anaerobic conditions to prevent oxidation of the Pd(0) active species, and mitigating known deactivation pathways.[3][11]
-
Anhydrous and Inert Atmosphere: Organozinc reagents are highly sensitive to moisture and oxygen.[8] Reactions must be performed in thoroughly dried solvents and under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the reagent (protodezincation) and deactivation of the catalyst.
Q3: Can I use either a palladium or nickel catalyst? What's the difference?
Both palladium and nickel catalysts are used for Negishi couplings.[4]
-
Palladium catalysts are generally more common, offering higher functional group tolerance and broader applicability.[4] They typically operate via a Pd(0)/Pd(II) catalytic cycle. Modern systems often use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the key steps of oxidative addition and reductive elimination.[2][12]
-
Nickel catalysts can be a cost-effective alternative and are sometimes more effective for coupling unactivated alkyl halides.[13] However, their catalytic cycles can be more complex, potentially involving Ni(I) and Ni(III) oxidation states, and they may sometimes lead to lower stereospecificity compared to palladium.[4]
For the synthesis of complex molecules like pyridinylpyrimidines, palladium is most often the catalyst of choice due to its reliability and mild reaction conditions.[14][15]
Troubleshooting Guide: From Stalled Reactions to Low Yields
This section addresses specific experimental failures. The logical flow for diagnosing a failed reaction is visualized in the workflow diagram below.
Caption: A logical workflow for troubleshooting failed Negishi coupling reactions.
Problem 1: Reaction shows low conversion or stalls completely, even after extended time.
-
Probable Cause A: Catalyst Deactivation. This is one of the most common failure modes.
-
Inhibition by Zinc Halides: The zinc halide byproduct (ZnX₂) generated during transmetalation is a Lewis acid that can coordinate to the palladium center, forming inactive bimetallic species and removing the catalyst from the cycle.[11][16]
-
Substrate/Product Inhibition: The nitrogen atoms in your pyridine or pyrimidine starting materials (or product) can act as ligands, coordinating to the palladium catalyst and inhibiting its activity.[3][11] This is a well-known issue with nitrogen-containing heterocycles.
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive palladium nanoparticles, often observed as a black precipitate.[17] This reduces the concentration of the active homogeneous catalyst.
-
Oxidation: Trace oxygen in the reaction vessel can oxidize the active Pd(0) species to inactive Pd(II).[11]
-
-
Solutions for Catalyst Deactivation:
-
Add Salt Additives: Lithium chloride (LiCl) is known to play a crucial role. It can break up inhibitory zincate aggregates and convert the ZnX₂ byproduct into coordinatively saturated anionic complexes, preventing it from binding to and inhibiting the palladium catalyst.[16][17] If not already present from the organozinc preparation, consider adding 1-2 equivalents of anhydrous LiCl.
-
Change the Ligand: If substrate inhibition is suspected, switching to a more sterically demanding and electron-rich ligand can help. Bulky ligands like SPhos, RuPhos, or PEPPSI-type NHC precatalysts can create a more crowded coordination sphere around the palladium, favoring the binding of the organozinc/halide over the heteroaromatic nitrogens and accelerating the reductive elimination step.[2][12][18]
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome partial deactivation to provide the desired product.[3]
-
Ensure Rigorous Inert Conditions: Use a robust glovebox for reagent handling and ensure solvents are thoroughly sparged with an inert gas (argon is preferred over nitrogen for some Pd catalysts).[3]
-
Problem 2: No desired product is formed, and starting materials are recovered.
-
Probable Cause A: Inactive Organozinc Reagent. The issue may lie with the nucleophile, not the catalytic cycle.
-
Failed Formation: The initial insertion of zinc into the organohalide may not have occurred due to a passivated zinc surface.
-
Degradation: The organozinc reagent may have been quenched by trace water (protodezincation) or oxygen in the solvent or glassware.
-
-
Solutions for Inactive Organozinc Reagent:
-
Activate the Zinc: Do not use zinc dust directly from the bottle. Activate it immediately before use. Common methods include washing with dilute HCl, treatment with I₂, 1,2-dibromoethane, or TMSCl.[10] For particularly challenging substrates, using highly reactive Rieke Zinc is an excellent option.[9]
-
Use Additives During Formation: The "Knochel protocol," which involves the addition of LiCl during the zinc insertion step, is highly effective. LiCl helps to solubilize the organozinc species as it forms on the metal surface, preventing passivation and accelerating the reaction.[10]
-
Confirm Reagent Formation: Before adding the catalyst and electrophile, take a small aliquot of the organozinc solution, quench it with I₂, and analyze by GC-MS or LC-MS to confirm the presence of the corresponding iodo-pyridine.
-
Dry Everything: Ensure glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Problem 3: Significant formation of homocoupled byproducts.
-
Probable Cause A: Competing Reaction Pathways. Homocoupling (R-R or R'-R') can arise from several mechanisms.[4] One common pathway involves a second transmetalation event where the diarylpalladium intermediate reacts with another molecule of the organozinc reagent.
-
Probable Cause B: Poor Quality Organozinc Reagent. If the organozinc reagent was prepared via a Grignard or organolithium intermediate, residual unreacted starting reagent can contribute to homocoupling.
-
Solutions to Minimize Homocoupling:
-
Control Stoichiometry: Use a modest excess of the organozinc reagent (typically 1.2-1.5 equivalents). A large excess can promote the side reactions leading to homocoupling.[3]
-
Lower Reaction Temperature: Slower, more controlled reaction conditions can sometimes favor the desired cross-coupling pathway over competing side reactions.
-
Change Catalyst/Ligand System: A more efficient catalyst system that promotes rapid reductive elimination will minimize the lifetime of the diarylpalladium intermediate, thereby reducing the opportunity for a second transmetalation to occur. Experiment with different ligands.[12]
-
Catalyst and Ligand Selection
The choice of catalyst and ligand is critical when coupling heteroaryl partners. For pyridinylpyrimidine synthesis, the goal is to use a system that is robust against coordination by the nitrogen lone pairs and efficient at coupling electron-deficient (pyrimidine) and electron-rich/neutral (pyridine) rings.
| Catalyst/Precatalyst | Common Ligands | Key Characteristics & Use Cases |
| Pd₂(dba)₃ | SPhos, RuPhos, XPhos | Workhorse System: Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. Paired with bulky, electron-rich biaryl phosphine ligands, it is highly effective for a broad range of aryl and heteroaryl couplings, including sterically demanding ones.[2][12] |
| Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | Traditional System: Palladium(II) acetate is a stable precatalyst that is reduced in situ to Pd(0). Triphenylphosphine (PPh₃) is a classic ligand, but more electron-rich and bulky phosphines like P(t-Bu)₃ often give better results for challenging substrates.[1][4] |
| Pd(PPh₃)₄ | (None needed) | All-in-One Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a direct source of the active Pd(0)Lₙ species. It has been used successfully in syntheses of pyridinylpyrimidines.[14] It can be sensitive to air and heat. |
| PEPPSI™ Precatalysts | IPr, IPent | Robust NHC System: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are highly stable and efficient. The N-heterocyclic carbene (NHC) ligands are strong sigma-donors and are excellent for coupling challenging heteroaryl chlorides and sterically hindered substrates.[1][18] |
Key Experimental Protocol: In Situ Preparation of 2-Pyridylzinc Chloride and Subsequent Negishi Coupling
This protocol describes a representative procedure for the synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine, adapted from literature procedures.[14]
Safety: This procedure must be conducted under a strict inert atmosphere by trained personnel. Organolithium reagents are pyrophoric.
Materials:
-
2-Bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (solution in hexanes, concentration determined by titration)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.5 M solution in THF)
-
5-Iodo-2-chloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Preparation of 2-Pyridylzinc Chloride (in situ): a. To the flask, add 2-bromopyridine (1.0 eq) and anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. A color change is typically observed. Stir for 30 minutes at this temperature. This is the metal-halogen exchange step.[1] d. In a separate flame-dried flask, prepare a solution of anhydrous ZnCl₂ in THF or use a commercially available solution. e. Slowly transfer the ZnCl₂ solution (1.1 eq) to the cold organolithium solution via cannula or syringe, again maintaining the temperature below -70 °C. This is the transmetalation step. f. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The organozinc reagent is now ready for the cross-coupling.
-
Negishi Cross-Coupling: a. To the freshly prepared 2-pyridylzinc chloride solution, add 5-iodo-2-chloropyrimidine (1.1 eq) as a solid or as a solution in a small amount of anhydrous THF. b. Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the reaction mixture. Degassing the mixture at this stage by bubbling nitrogen through it for 5-10 minutes is good practice. c. Heat the reaction mixture to a gentle reflux (around 65 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). c. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. e. Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-(pyridin-2-yl)pyrimidine.
The Negishi Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism for a palladium-catalyzed Negishi coupling proceeds through three key steps.[1]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridinyl or pyrimidinyl halide (R¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[4]
-
Transmetalation: The organozinc reagent (R²-ZnX) exchanges its organic group (R²) with the halide on the palladium complex. This is often the rate-limiting step of the cycle.[4]
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
References
-
Negishi coupling - Wikipedia. [Link]
- Knochel, P., et al. (2011). Recent Developments in Negishi Cross-Coupling Reactions.
- Ghavshou, M., & Ariafard, A. (2019).
-
Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2003). Synthesis of Pyridinyl-Pyrimidines via Pd-Catalyzed Cross-Coupling Reactions. Synlett. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Catalyst Deactivation in Negishi Cross-Coupling. BenchChem.
- Boeck, K., Feil, J. E., Karaghiosoff, K., & Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry - A European Journal.
-
Cook, A. K., & Schimler, S. D. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters. [Link]
-
Commonly employed techniques for the preparation of organozinc... | Download Scientific Diagram. ResearchGate. [Link]
-
Pérez-Balado, C., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development. [Link]
-
Blakemore, D. C., et al. (2016). Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Knochel, P., et al. (2006). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters.
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Schimler, S. D., et al. (2023). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research.
-
Reasons for stalling of a Negishi coupling? : r/Chempros. Reddit. (2023). [Link]
- Valente, C., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses. [Link]
- Pérez-Balado, C., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.
- Dai, C., & Fu, G. C. (2001). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
- Check, C. T., & Mitchell, L. H. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
-
Negishi reaction (which worked for a year) has mysteriously stopped working... : r/chemistry. Reddit. (2016). [Link]
-
The Negishi Cross-Coupling Reaction - Denmark Group. [Link]
- Valente, C., et al. (2010). Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
-
Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]
-
Negishi Coupling | OpenOChem Learn. [Link]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Sci-Hub. Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling / Organic Process Research & Development, 2007 [sci-hub.box]
- 15. researchgate.net [researchgate.net]
- 16. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 5-(Pyridin-2-yl)pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 5-(Pyridin-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific biheteroaromatic synthesis. The methodologies and troubleshooting advice provided herein are grounded in established organometallic principles and validated through extensive experimental findings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to help you design a robust and efficient synthesis plan from the outset.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and versatile method for constructing the C-C bond between the pyridine and pyrimidine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction typically involves the coupling of a pyridine-based organoboron reagent with a halogenated pyrimidine, or vice versa. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of precursors.[4]
The general scheme is as follows:
-
Route A: 2-Halopyridine + Pyrimidine-5-boronic acid (or ester)
-
Route B: 5-Halopyrimidine + 2-Pyridylboronic acid (or ester)
Q2: Which coupling partner, the halide or the boronic acid, should be on the pyridine versus the pyrimidine ring?
Both Route A and Route B are viable. However, Route A (using Pyrimidine-5-boronic acid or its pinacol ester) is often preferred for several reasons:
-
Stability of Boron Reagent: Pyrimidine-5-boronic acid and its esters are generally more stable and less prone to protodeboronation (cleavage of the C-B bond) compared to 2-pyridylboronic acids.[5] The latter can be unstable, especially in the presence of aqueous bases, leading to a significant reduction in yield.[5][6]
-
Reactivity of Halide: 2-Halopyridines are commercially available and exhibit good reactivity in the oxidative addition step of the catalytic cycle.[5]
Q3: Which halide (Cl, Br, I) is best for the coupling reaction?
The choice of halide on your coupling partner (e.g., 2-halopyridine) significantly impacts reactivity. The general reactivity trend for the oxidative addition step is I > Br >> Cl .[3]
-
Iodides: Offer the highest reactivity and often allow for milder reaction conditions (lower temperatures, lower catalyst loading). However, they are typically more expensive.
-
Bromides: Represent a good balance of high reactivity and moderate cost, making them the most common choice for routine synthesis.
-
Chlorides: Are the most cost-effective but are significantly less reactive.[7] Their activation requires more specialized and robust catalyst systems, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and stronger bases.[8][9]
For initial optimization, 2-bromopyridine is a highly recommended starting point.
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
While boronic acids are commonly used, boronic esters, particularly pinacol esters (Bpin), offer significant advantages :[10]
-
Enhanced Stability: They are significantly more resistant to protodeboronation, a common side reaction that consumes the nucleophile and lowers yield.[5][11]
-
Improved Purity: Boronic esters are often crystalline solids that are easier to purify than the corresponding acids, ensuring higher quality of your starting material.
-
Reaction Consistency: Their stability leads to more reproducible reaction outcomes.
If you are experiencing issues with yield or reproducibility, switching from a boronic acid to its pinacol ester derivative is a primary optimization step.
Section 2: Troubleshooting Guide for Low Yield & Side Reactions
This section provides a systematic, cause-and-effect approach to resolving the most common experimental failures.
Problem: Low or No Product Yield
Q: My reaction shows very low conversion of starting materials. What are the primary factors to investigate?
Low conversion is one of the most frequent issues and can typically be traced to catalyst deactivation or inefficient reaction parameters. The following flowchart outlines a systematic troubleshooting workflow.
Detailed Explanation:
-
Inert Atmosphere: Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen, rendering it inactive.[11] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes or using freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of an inert gas.[6][12]
-
Catalyst System:
-
Catalyst Deactivation by Pyridine: The nitrogen lone pair on the pyridine ring can coordinate to the palladium center, forming an inactive or less active complex.[5][13] This is a very common issue with heteroaromatic substrates.
-
Precatalyst Quality: Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) can degrade over time. If your catalyst is old, consider using a fresh batch or a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[15]
-
-
Base and Solvent:
-
Role of the Base: The base is critical for activating the boronic acid/ester for the transmetalation step.[3][16]
-
Optimization: Weaker bases like Na₂CO₃ can be inefficient. Stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective, particularly with less reactive coupling partners.[11][15] The presence of water is often necessary to solubilize inorganic bases and facilitate the formation of the active boronate species.[11][17] A common solvent system is 1,4-dioxane/water or Toluene/water.
-
Problem: Significant Byproduct Formation
Q: My TLC/LC-MS shows my starting materials are consumed, but the yield of the desired product is low. What are the likely side reactions?
When starting materials are consumed without efficient conversion to the product, side reactions are the primary culprit.
-
Protodeboronation: This is the cleavage of the C-B bond of your organoboron reagent, replacing it with a C-H bond. It effectively destroys your nucleophile.
-
Cause: This is particularly problematic for heteroaromatic boronic acids (like 2-pyridylboronic acid or pyrimidine-5-boronic acid) and is promoted by high temperatures and prolonged exposure to aqueous base.[5][11][13]
-
Diagnosis: Look for the corresponding "de-borylated" heterocycle in your crude reaction mixture (i.e., pyrimidine if you started with pyrimidine-5-boronic acid).
-
Solution:
-
Switch to a Pinacol Ester: Use pyrimidine-5-boronic acid pinacol ester, which is significantly more stable.[5]
-
Use a Milder Base: If compatible with your system, try a weaker base like KF or K₂CO₃.[16][18]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting halide is consumed.
-
-
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., boronic acid with boronic acid, or halide with halide).
-
Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen or inefficient transmetalation.
-
Diagnosis: Look for a byproduct with double the mass of your de-borylated starting material (e.g., 5,5'-bipyrimidine).
-
Solution:
-
Ensure Rigorous Degassing: Thoroughly remove all oxygen from the reaction system.[11]
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic ester. A large excess can sometimes favor homocoupling.
-
Choose an Efficient Catalyst: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower homocoupling pathway.
-
-
Section 3: Experimental Protocols & Data
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes a set of robust, field-proven conditions for the synthesis of this compound, starting from 2-bromopyridine and pyrimidine-5-boronic acid pinacol ester.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Bromopyridine | Good balance of reactivity and cost.[7] |
| Boron Reagent | Pyrimidine-5-boronic acid pinacol ester | High stability, minimizes protodeboronation.[5][10] |
| Stoichiometry | 1.2 eq. Boron Reagent | Slight excess ensures complete consumption of the halide. |
| Catalyst | Pd(dppf)Cl₂ (3 mol %) | Reliable and effective for many heteroaryl couplings.[19][20] |
| Base | K₃PO₄ (3 eq.) | Strong, effective base for activating the boronic ester.[15] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Good for dissolving reagents and activating the base.[17] |
| Temperature | 90-100 °C | Provides sufficient thermal energy for catalyst turnover. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and deactivation of the Pd(0) catalyst.[11] |
Step-by-Step Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization for specific scales or substrate analogs.
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2-bromopyridine (1.0 eq.), pyrimidine-5-boronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 10-15 minutes.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling nitrogen or argon through it for at least 30 minutes. Add the degassed solvent to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromopyridine.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the 2-bromopyridine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.[1][2][21]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-bromopyridine.[2][21] This is often the rate-limiting step.
-
Transmetalation: The pyrimidine group is transferred from the activated boron reagent to the palladium complex, displacing the halide.[1][22]
-
Reductive Elimination: The two organic partners (pyridine and pyrimidine) are coupled together, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][21]
By understanding these steps, a researcher can better diagnose which part of the reaction is failing. For instance, a failure in oxidative addition points to a poor halide choice or catalyst issue, while a failure in transmetalation points towards problems with the base or the stability of the boron reagent.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
de Vries, J. G. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
-
Ball, N. D., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Arya, B. D., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Topczewski, J. J., et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
Van der Eycken, J., et al. Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Bruno, N. C., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Ball, N. D., et al. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. [Link]
-
Lecker, R. M., et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
-
El-Gendy, A. A. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Sultan, D. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Denmark, S. E., & Smith, R. C. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PubMed Central. [Link]
-
Aslam, S., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Zhao, B., et al. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. [Link]
-
Molander, G. A., & Brown, A. R. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central. [Link]
-
Hameed, A., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [Link]
-
Sharma, S., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Frigoli, M., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Lagisetty, P., & Panzner, M. J. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Xia, D., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]
-
Borra, S., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Purification Challenges of Pyridine-Containing Heterocyclic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of pyridine-containing heterocyclic compounds. The inherent basicity, polarity, and metal-chelating properties of the pyridine moiety introduce unique difficulties not always encountered with other aromatic systems. This resource provides in-depth, field-proven troubleshooting guides and FAQs to help you achieve optimal purity for your compounds.
Section 1: Chromatographic Purification: Troubleshooting & Optimization
Chromatography is the workhorse of purification, but the basic nitrogen of the pyridine ring often causes problematic interactions with standard stationary phases.
Issue 1: My chromatographic peaks are showing significant tailing.
Q: Why are the peaks for my pyridine derivatives consistently tailing on a standard silica or C18 column, and how can I achieve a symmetrical peak shape?
A: This is the most frequent issue encountered when purifying pyridine derivatives.[1] The root cause is an undesirable secondary interaction between the basic lone pair of electrons on the pyridine's nitrogen atom and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] This strong interaction leads to a non-linear adsorption isotherm, causing the analyte to "bleed" or "tail" as it elutes, resulting in poor peak shape and reduced resolution.[1]
Causality-Driven Troubleshooting Steps:
-
Neutralize Silanol Interactions with a Mobile Phase Additive: The most direct solution is to add a "competing base" to the mobile phase. This additive will preferentially interact with the active silanol sites, effectively masking them from your pyridine compound.[1]
-
Triethylamine (TEA): Add 0.1-0.5% TEA to your mobile phase. TEA is a stronger base than pyridine and will effectively shield the silanol groups.[1]
-
Formic Acid / Acetic Acid: For reversed-phase, adding 0.1% (v/v) of an acid can improve peak shape.[1] While seemingly counterintuitive, this protonates the basic pyridine, but more importantly, it suppresses the ionization of the surface silanol groups, reducing the strong ionic interaction.[1]
-
-
Use an End-Capped Column: Select a high-quality, end-capped stationary phase. End-capping treats the silica with a reagent (like trimethylsilyl chloride) to convert most of the residual silanol groups into less interactive silyl ethers, significantly reducing the sites available for tailing interactions.
-
Adjust Mobile Phase pH: The ionization state of your pyridine derivative is critical. Most pyridine derivatives have a pKa between 5 and 6.[2][3]
-
Low pH (2.5-3.0): At this pH, your pyridine will be protonated (pyridinium ion), and the silanol groups will also be protonated and thus neutral. This minimizes the strong acid-base interaction, leading to better peak shape.[1] This is highly effective but be aware that standard silica columns can degrade below pH 2.
-
High pH (> 8): At high pH, the pyridine is neutral, which can also lead to good peak shape.[1] However, this requires a specialized pH-stable column (e.g., hybrid or polymer-based), as traditional silica will dissolve.[1]
-
-
Consider an Alternative Stationary Phase: If tailing persists, the silica backbone itself may be too acidic.
-
Alumina (Al₂O₃): Alumina is a basic stationary phase and is an excellent alternative for purifying basic compounds like pyridines, as it eliminates the acidic silanol interactions.
-
Polymer-Based Columns: These columns lack silanol groups entirely and offer excellent stability across a wide pH range.
-
Caption: A logical workflow for systematically improving chromatographic resolution.
Issue 3: I'm experiencing low recovery or degradation of my compound.
Q: My yield after column chromatography is very low, and I suspect my pyridine derivative is degrading on the column. How can I confirm this and prevent it?
A: Pyridine derivatives, especially those with sensitive functional groups, can be susceptible to degradation on the acidic surface of silica gel. [1]The Lewis acid sites on the silica surface can catalyze decomposition or irreversible adsorption.
Diagnostic and Preventive Protocol:
Protocol: 2D Thin-Layer Chromatography (TLC) for Stability Assessment
This technique helps differentiate between decomposition and poor separation.
-
Spotting: Spot your crude sample mixture in the bottom-left corner of a square TLC plate. [1]2. First Development: Develop the plate in a suitable solvent system. [1]3. Drying and Rotation: Remove the plate, mark the solvent front, and dry it completely. Rotate the plate 90 degrees counter-clockwise so the separated spots from the first run are now on the new baseline. [1]4. Second Development: Develop the plate again in the same solvent system. [1]5. Analysis:
-
Stable Compounds: All spots will align on a 45-degree diagonal line from the origin.
-
Unstable Compounds: Any spots that appear off the diagonal indicate that the compound degraded during the time it was adsorbed on the TLC plate. This is a strong indicator that it will also degrade during column chromatography.
-
Troubleshooting Low Recovery:
-
Deactivate the Silica: If 2D TLC shows degradation, pre-treat your silica gel. Make a slurry of the silica in your starting mobile phase and add ~1% triethylamine. Mix well and then pack the column. This neutralizes the most acidic sites.
-
Switch to a Less Acidic Phase: Use neutral alumina, which is much gentler for basic compounds. [1]* Minimize Contact Time: Use a shorter column and a faster (but still optimal) flow rate to reduce the time your compound spends on the stationary phase.
-
Gentle Evaporation: When removing solvent from your collected fractions, use a lower temperature on the rotary evaporator and a gentle stream of nitrogen to avoid degrading a sensitive product. [1]
Table 1: Common Mobile Phase Additives for Purifying Pyridine Compounds Additive Typical Concentration Primary Function & (Notes) Triethylamine (TEA) 0.1 - 1.0% (v/v) Acts as a competing base, blocking acidic silanol sites to reduce peak tailing. [1](Can suppress MS signal). Formic Acid / Acetic Acid 0.1% (v/v) Adjusts mobile phase pH to suppress silanol ionization and improve peak shape. [1](Excellent for MS compatibility). | Ammonium Hydroxide / Bicarbonate | 10-20 mM | Used to create a high pH mobile phase (>8) where pyridine is neutral. (Requires a pH-stable column). [4]|
Section 2: Non-Chromatographic Purification Challenges
Issue 4: My pyridine sample contains water and other bulk impurities.
Q: My commercial pyridine is discolored and contains water. How can I dry it and remove common impurities like picolines?
A: Pyridine is highly hygroscopic and readily absorbs atmospheric moisture, forming a minimum-boiling azeotrope with water that makes simple distillation ineffective for complete removal. [5]Commercial grades often contain structurally similar homologues like picolines and lutidines, which have very close boiling points. [5][6] Protocol: Rigorous Drying and Purification of Pyridine
-
Pre-Drying: For pyridine with significant water content, add solid potassium hydroxide (KOH) pellets (approx. 20-40 g/L) and let it stand for several hours, or preferably up to two weeks. [5][6]The KOH will react with the bulk of the water.
-
Decanting: Carefully decant the pyridine from the KOH sludge into a dry distillation flask.
-
Chemical Drying & Distillation: Add calcium hydride (CaH₂) powder (approx. 5-10 g/L) to the decanted pyridine. [5] * Caution: CaH₂ reacts with water to produce hydrogen gas. Ensure your apparatus is vented and not sealed.
-
Fit the flask with a reflux condenser (protected by a calcium chloride drying tube) and reflux the mixture for a few hours to ensure all residual water has reacted. [5]4. Fractional Distillation: Distill the pyridine from the CaH₂. Discard the first and last 10% of the distillate to remove lower and higher boiling impurities. Collect the fraction boiling at 115°C.
-
-
Removal of Homologues (if necessary): If high purity is required, separation from picolines can be achieved by crystallizing the oxalate salt. Add the distilled pyridine to a stirred solution of oxalic acid in acetone. The pyridine oxalate will precipitate and can be filtered. [6]The free base is then regenerated by treatment with a strong base and re-distilled.
Issue 5: My pyridine derivative fails to crystallize.
Q: I have a crude solid, but I cannot get crystals to form from my recrystallization attempt. What is going wrong?
A: Crystallization failure is a common problem, typically stemming from incorrect solvent choice or technique. [7] Troubleshooting Crystallization:
-
Re-evaluate Your Solvent: The principle of "like dissolves like" is key. Pyridine derivatives are generally polar and require polar solvents. [7]If your compound is completely soluble at room temperature, the solvent is too polar. If it's insoluble even when boiling, the solvent is not polar enough. Perform small-scale solubility tests in various solvents to find one where your compound is sparingly soluble at room temperature but fully soluble when hot. [7]2. Induce Crystallization: If the cooled solution yields no crystals, it may be supersaturated. [7] * Scratch: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth. [7] * Seed: Add a single, tiny crystal of the pure compound (if you have it) to the solution to act as a template for crystallization. [7]3. Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent. [7]Gently heat the solution and boil off some of the solvent to increase the concentration of your compound, then allow it to cool again. [7]
Table 2: Solvent Selection Guide for Recrystallization Polarity Example Solvents High Water, Methanol, Ethanol Medium Acetone, Acetonitrile, Ethyl Acetate, Isopropanol | Low | Dichloromethane (DCM), Diethyl Ether, Toluene, Hexane |
Section 3: Special Topics & FAQs
Q1: How do I remove pyridine when it's used as the reaction solvent?
A1: The basicity of pyridine makes it easy to remove with an acid-base extraction. [8]After the reaction, evaporate the bulk of the pyridine (co-evaporation with toluene can help). [9]Dissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the organic layer multiple times with a dilute acid solution (e.g., 1M HCl or 10% aqueous CuSO₄). [9][10]The acid will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer. [9]Finally, wash the organic layer with brine and dry it with Na₂SO₄ or MgSO₄.
Q2: My pyridine compound is a suspected metal chelator and I'm worried about trace metal contamination from my catalyst. How can I remove the metal?
A2: Pyridine and its derivatives, particularly those with substituents at the 2-position, can be effective metal chelators. [11][12]If you suspect metal contamination (e.g., Pd, Cu, Fe), you can use a metal scavenger. These are functionalized silica gels or polymers designed to bind and remove specific metals from solution. Stir your product in a suitable solvent with the appropriate scavenger for a few hours, then simply filter it off.
Q3: I'm trying to purify a pyridine N-oxide, and it has no retention on my C18 column. What should I do?
A3: Pyridine N-oxides are highly polar, zwitterionic compounds that behave very differently from their parent pyridines. [13]They often elute in the solvent front on standard reversed-phase columns. [13]The best approach is to switch to HILIC (Hydrophilic Interaction Chromatography), which is designed to retain very polar compounds. [13]Alternatively, you may achieve some retention on a C18 column by using a very high aqueous mobile phase (e.g., 99% water) with a buffer at a pH above 8, but HILIC is generally the more robust method. [13] Q4: What are the essential safety precautions when purifying pyridine?
A4: Pyridine is a flammable, toxic liquid with a pungent, unpleasant odor. [5]Always handle it inside a certified chemical fume hood. [5]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is suitable), safety goggles, and a lab coat. [5]Ensure all distillation equipment is properly assembled and grounded to prevent static discharge. [5] Q5: How should I store purified, anhydrous pyridine?
A5: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (nitrogen or argon) to protect it from moisture and light. [5]Storing it over activated 4Å molecular sieves can help maintain dryness. [5]
References
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
- BenchChem. (2025).
- LookChem. (n.d.).
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- BenchChem. (2025).
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. LANL.
- Chemistry Stack Exchange. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Chemistry Stack Exchange.
- ResearchGate. (2014).
- Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
- PubMed. (2002). Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. PubMed.
- ResearchGate. (2025). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases.
- PubMed. (2009).
- Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Research Portal [laro.lanl.gov]
- 12. Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
"strategies to avoid side-product formation in pyrimidine synthesis"
A Guide to Minimizing Side-Product Formation
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrimidine ring synthesis, focusing on the common challenges of side-product formation. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting protocols, and expert insights to enhance the purity and yield of your target pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?
A1: The fluorescent yellow byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side-product arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.[1][2]
Causality and Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired dihydropyrimidinone (DHPM) formation.[1][2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[1]
Q2: I'm struggling with low yields in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes, and how can I improve the yield?
A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including suboptimal reaction conditions, inefficient catalysis, or issues with reactant purity.[1][3]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction.[1][2][4] Ensure all reactants are of high purity.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome.[2] While ethanol is common, exploring other polar solvents like acetonitrile or even solvent-free conditions may improve yields.[2][3]
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of Knoevenagel and Aldol condensation products. How can I confirm their presence and prevent their formation?
A3: The formation of Knoevenagel and Aldol condensation products is a common issue in the Biginelli reaction, complicating purification.
-
Knoevenagel Condensation: This occurs between the aldehyde and the β-ketoester.[5][6]
-
Aldol Condensation: This involves the self-condensation of the aldehyde or the β-ketoester, especially with aliphatic aldehydes or enolizable ketones.[5]
Identification and Prevention:
-
Characterization: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry. The Knoevenagel product will lack the urea moiety.[6]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and using a milder catalyst can help suppress the formation of these condensation products. Lowering the reaction temperature is also beneficial.[5]
Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?
A4: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, can be prone to several side reactions.[1][5][7]
Common Pitfalls and Avoidance Strategies:
-
Hydrolysis: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[6] To prevent this, the reaction must be carried out under strictly anhydrous conditions.[5][6]
-
Self-Condensation: Both the amidine and the 1,3-dicarbonyl compound can undergo self-condensation.[1][5] Careful control of reactant stoichiometry and temperature is crucial.
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement.[6]
Troubleshooting Guides
Troubleshooting the Biginelli Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inefficient catalyst; Suboptimal temperature/time; Impure reactants; Steric hindrance.[2][3] | Screen different Brønsted or Lewis acid catalysts.[2] Optimize temperature and monitor via TLC.[2] Use high-purity starting materials.[2] Prolong reaction time for sterically hindered substrates.[2] |
| Multiple Spots on TLC (Side Products) | Knoevenagel/Aldol condensation; Hantzsch dihydropyridine formation; Incomplete cyclization.[2][5][6] | Lower reaction temperature; Use a milder catalyst.[5] Control temperature and order of addition.[1] Increase reaction time and/or use a more active catalyst.[5] |
| Product Fails to Precipitate | Product is soluble in the reaction solvent. | Concentrate the reaction mixture under reduced pressure.[2] Try adding an anti-solvent to induce precipitation.[8] |
| Purification Difficulties | Presence of polar byproducts (e.g., N-acylureas).[1] | Recrystallization is often effective for removing N-acylurea impurities.[1] Consider column chromatography with an appropriate solvent system. |
Troubleshooting the Pinner Pyrimidine Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Presence of water leading to hydrolysis of intermediates.[6] | Ensure strictly anhydrous conditions: use dry solvents, oven-dried glassware, and run under an inert atmosphere.[6] |
| Thermally unstable Pinner salt intermediate.[6] | Maintain low reaction temperatures to prevent decomposition.[6] | |
| Formation of Ester Byproduct | Hydrolysis of the Pinner salt.[6] | Use dry HCl gas in anhydrous alcohol to form the imidate hydrochloride in situ, ensuring anhydrous acidic conditions.[6] |
| Presence of Triazines or other Condensation Products | Self-condensation of the amidine.[5] | Use high-purity amidine hydrochloride or freshly prepared free-base amidine. Control stoichiometry and temperature carefully. |
Experimental Protocols & Visualizations
Optimized Biginelli Reaction to Minimize Hantzsch Byproduct
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.[1]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, and catalyst in ethanol.
-
Stir the mixture at a controlled, lower temperature (e.g., room temperature to 50°C).
-
Add the urea portion-wise or as the final reactant.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[2]
Diagram: Competing Pathways in the Biginelli Reaction
Caption: Competing Biginelli and Hantzsch reaction pathways.
Pinner Synthesis Under Anhydrous Conditions
This protocol emphasizes the critical need for anhydrous conditions to prevent hydrolysis of the imidate intermediate.[6]
Materials:
-
Amidine hydrochloride (1.1 eq)
-
β-diketone (1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amidine hydrochloride in anhydrous ethanol.
-
Carefully add sodium ethoxide to the stirred solution and stir for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature.
-
Neutralize carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Diagram: Critical Control Points in Pinner Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biginelli Reaction [organic-chemistry.org]
Technical Support Center: Addressing Catalyst Deactivation in Cross-Coupling of Pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in cross-coupling reactions involving pyridine derivatives. The inherent nature of the pyridine ring presents unique obstacles to achieving high efficiency and yields in these critical transformations. This resource is designed to provide not only solutions but also a foundational understanding of the underlying chemical principles.
The "2-Pyridyl Problem" and Beyond: Why Pyridine Cross-Coupling is Challenging
The primary difficulty in cross-coupling reactions with pyridine-containing substrates stems from the Lewis basic nitrogen atom within the pyridine ring.[1][2] This nitrogen can strongly coordinate to the transition metal center (most commonly palladium) of the catalyst.[1][3][4] This coordination can lead to several deactivation pathways, effectively poisoning the catalyst and halting or slowing the catalytic cycle.[1][3][4][5][6] This issue is a significant hurdle in medicinal chemistry, where pyridine motifs are prevalent.[1][2]
Core Deactivation Mechanisms:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and blocking sites required for the catalytic cycle to proceed.[1][5]
-
Formation of Inactive Complexes: The catalyst can form stable, inactive complexes with the pyridine substrate or product.[1][5] In some cases, inactive dimeric or polymeric species can form, especially at higher concentrations.[1]
-
Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose into inactive forms like palladium black.[1]
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion
Q: My cross-coupling reaction with a pyridine substrate shows little to no product formation. What are the likely causes and how can I troubleshoot this?
A: This is the most common issue and can be attributed to several factors, primarily related to catalyst inhibition. Here is a systematic approach to diagnosing and solving the problem:
1. Catalyst Inhibition by the Pyridine Nitrogen
The lone pair on the pyridine nitrogen can coordinate strongly with the palladium center, leading to catalyst deactivation.[3][7] This is especially problematic for 2-substituted pyridines.[3]
Solutions:
-
Employ Bulky, Electron-Rich Ligands: These ligands can sterically shield the palladium center, hindering coordination of the pyridine nitrogen.[1] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are often effective.[1][7] The steric bulk is also thought to facilitate reductive elimination and promote the formation of the catalytically active 1:1 Pd(0):ligand complex.[8]
-
Use N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that can form robust bonds with the metal center, making them less susceptible to displacement by pyridine.
-
Protect the Pyridine Nitrogen: Temporarily protecting the nitrogen as an N-oxide can prevent its coordination to the catalyst.[5] The N-oxide can be readily reduced back to the pyridine after the coupling reaction. Direct arylation of pyridine N-oxides has been shown to be an effective strategy.[9]
-
Use a Lewis Acid Additive: A Lewis acid, such as B(OMe)₃, can bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[10]
2. Poor Oxidative Addition
The C-X (X = Cl, Br, I) bond of the pyridyl halide may not be reactive enough for efficient oxidative addition to the palladium center. This is particularly true for electron-rich pyridines and for chloro-pyridines, which are less reactive than their bromo or iodo counterparts.[3][10]
Solutions:
-
Switch to a More Reactive Halide: If possible, use the iodo- or bromo-pyridine derivative instead of the chloro-pyridine.
-
Increase Catalyst Loading: A higher catalyst concentration may help to overcome a slow oxidative addition step.[5]
-
Use a More Electron-Rich Ligand: Ligands with strong electron-donating properties can increase the electron density on the palladium center, promoting oxidative addition.[11]
3. Inefficient Reductive Elimination
The final step of the catalytic cycle, reductive elimination to form the new C-C or C-N bond, can be slow.
Solutions:
-
Ligand Choice: Sterically hindered ligands can often promote reductive elimination.
-
Temperature: Increasing the reaction temperature can sometimes facilitate this step, but be mindful of potential catalyst decomposition at higher temperatures.[1]
Issue 2: Reaction Starts but Stalls Over Time
Q: My reaction begins to form the product, but then the conversion plateaus and does not go to completion. What could be causing this?
A: This often points to product inhibition or gradual catalyst decomposition.
1. Product Inhibition
The pyridine-containing product can also act as a catalyst poison, binding to the palladium center as its concentration increases.[5][12]
Solutions:
-
Run at Lower Conversion: If feasible for your synthesis, stopping the reaction at a lower conversion before significant product accumulates can be a practical approach.[5]
-
In Situ Product Removal: In some systems, it may be possible to remove the product as it forms, for example, through selective precipitation or extraction.
2. Catalyst Decomposition
The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[13] It can also aggregate to form palladium black, which has low catalytic activity.
Solutions:
-
Strictly Anaerobic Conditions: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[13]
-
Use a Pre-catalyst: Using a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species can sometimes improve catalyst longevity.
-
Monitor Catalyst State: Spectroscopic techniques like NMR or UV-Vis can be used to monitor the catalyst species during the reaction to identify the formation of inactive forms.[5]
Issue 3: Significant Homocoupling of Boronic Acid (Suzuki Coupling)
Q: I am performing a Suzuki coupling with a pyridineboronic acid and observe a large amount of the 4,4'-bipyridine homocoupling product. How can I minimize this?
A: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[13]
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Use flame-dried glassware and thoroughly degas all solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[13]
-
Choice of Base and Solvent: The base is crucial for the transmetalation step.[13] Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often preferred.[13] Ensure the base is anhydrous and finely ground.[13]
-
Use Boronate Esters: Pyridineboronate esters are often more stable and less prone to homocoupling than the corresponding boronic acids.
Issue 4: Protodeboronation (Suzuki Coupling)
Q: My starting pyridineboronic acid is being consumed, but I am only isolating the corresponding deborylated pyridine. What is happening?
A: This is likely due to protodeboronation, where the C-B bond is cleaved by a proton source, such as water.[13]
Solutions:
-
Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[13] The presence of water can facilitate protodeboronation.[13]
-
Appropriate Base Selection: While a base is necessary, some bases in aqueous conditions can promote this side reaction.[13] Using an anhydrous base is critical.[13]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common issues in the cross-coupling of pyridine derivatives.
Caption: A workflow for troubleshooting cross-coupling reactions of pyridines.
Summary of Recommended Ligand Systems
The choice of ligand is paramount to overcoming catalyst deactivation. The table below summarizes ligand classes and their intended effects.
| Ligand Class | Key Examples | Primary Mechanism of Action | Recommended For |
| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Sterically hinders pyridine coordination; increases electron density on Pd to promote oxidative addition.[1][8] | General purpose for Suzuki, Buchwald-Hartwig, and other couplings involving pyridines.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form strong Pd-C bonds, resisting displacement by pyridine; strong σ-donors. | When phosphine ligands are ineffective; for challenging couplings. |
| Bidentate Phosphines | dppf, Xantphos | Can chelate the metal center, though some are less effective than bulky monophosphines in preventing pyridine coordination. | Can be effective in specific cases, but often bulky monophosphines are superior. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of a 2-Bromopyridine with an Arylboronic Acid
This protocol provides a starting point for optimization.
-
Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a finely ground, anhydrous base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., dioxane, toluene, or THF) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Direct Pyridine C-H Activation Strategies | Bentham Science [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Enhancing Yield and Scalability in 5-(Pyridin-2-yl)pyrimidine Synthesis
Welcome to the technical support center dedicated to the synthesis of 5-(Pyridin-2-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield, purity, and scalability of this important heterocyclic compound. We will delve into the common challenges encountered during its synthesis, providing practical, evidence-based solutions in a question-and-answer format, alongside detailed troubleshooting guides and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing this compound?
A1: The most robust and widely employed methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. The two most prominent and scalable approaches are the Negishi coupling and the Suzuki-Miyaura coupling.
-
Negishi Coupling: This method involves the reaction of an organozinc reagent (e.g., 2-pyridylzinc halide) with a halopyrimidine (e.g., 5-bromopyrimidine). It is often favored for its high functional group tolerance and the reliability of 2-pyridylzinc reagents.[1][2] A notable advantage is that 2-pyridylzinc reagents can be more reliable than their boronate counterparts, which can be prone to instability.[1]
-
Suzuki-Miyaura Coupling: This reaction couples a pyrimidine boronic acid or ester with a halopyridine. While highly versatile, the stability of heteroaryl boronic acids can sometimes be a challenge, potentially leading to lower yields due to protodeboronation.[3]
Q2: I'm observing low to no product formation. What are the likely initial culprits?
A2: For both Negishi and Suzuki-Miyaura couplings, low or no conversion often points to issues with the catalyst system or the integrity of your reagents.
-
Catalyst Inactivity: The palladium catalyst, especially if not handled under inert conditions, can be a primary suspect. Palladium(II) precursors require reduction to the active Palladium(0) species in the catalytic cycle. Incomplete reduction or oxidation of the active catalyst will stall the reaction. The use of pre-catalysts can often mitigate this issue.
-
Ligand Selection: The choice of phosphine ligand is critical. Standard ligands like triphenylphosphine may not be effective for coupling heteroaromatics. Bulky, electron-rich ligands are generally required to promote the key steps of oxidative addition and reductive elimination.[4][5]
-
Reagent Quality: The organozinc reagent in a Negishi coupling is sensitive to air and moisture. Similarly, boronic acids in Suzuki couplings can degrade upon storage. Ensure your reagents are fresh or have been stored properly under an inert atmosphere.
Q3: How do I choose between a Negishi and a Suzuki-Miyaura coupling for my synthesis?
A3: The choice depends on several factors, including the availability of starting materials, desired scale, and the specific functional groups present in your substrates.
| Feature | Negishi Coupling | Suzuki-Miyaura Coupling |
| Nucleophile | Organozinc (e.g., 2-pyridylzinc halide) | Organoboron (e.g., Pyridine-2-boronic acid) |
| Advantages | High functional group tolerance, reliable nucleophiles.[1][2] | Commercially available reagents, milder reaction conditions often possible. |
| Disadvantages | Organozinc reagents are moisture and air-sensitive. | Boronic acids can be unstable, leading to side reactions like protodeboronation.[3] |
| Scalability | Can be highly scalable with proper handling of organozinc reagents.[6] | Widely used in large-scale synthesis, but boronic acid stability can be a concern. |
Q4: What are the key considerations for scaling up the synthesis of this compound?
A4: Scaling up palladium-catalyzed cross-coupling reactions introduces challenges beyond simple multiplication of reagent quantities. Key areas to focus on include:
-
Heat Transfer: These reactions are often exothermic. Ensure your reactor has adequate cooling capacity to maintain the optimal temperature profile.
-
Mixing: Efficient mixing is crucial to ensure homogeneity, especially with heterogeneous bases or slurries. Inadequate mixing can lead to localized "hot spots" and side product formation.
-
Reagent Addition: The rate of addition of sensitive reagents, like the organozinc compound, can be critical. A controlled addition rate can help manage exotherms and minimize side reactions.
-
Purification: Chromatography is often not feasible on a large scale. Developing a robust crystallization or extraction-based purification protocol is essential.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield in Negishi Coupling
Symptoms:
-
TLC/LC-MS analysis shows a significant amount of unreacted 5-halopyrimidine.
-
Formation of byproducts, such as homocoupled pyridine (bipyridine).
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inactive Organozinc Reagent | Prepare the 2-pyridylzinc halide in situ or use a freshly prepared batch. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). | Organozinc reagents are highly sensitive to moisture and oxygen, which can lead to quenching and reduced activity. |
| Catalyst Deactivation | The nitrogen atoms in both the pyridine and pyrimidine rings can coordinate to the palladium center, leading to catalyst inhibition.[3] Use a higher catalyst loading (e.g., 2-5 mol%) or switch to a more robust pre-catalyst. | Catalyst deactivation is a common issue with heteroaromatic substrates. Increasing the catalyst amount can compensate for this, while pre-catalysts are often more stable and efficient. |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4][7] | These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination with challenging substrates. |
| Reaction Stalling | If the reaction starts but does not go to completion, it could be due to product inhibition or catalyst degradation over time. Consider a slow addition of the catalyst over the course of the reaction. | Slow addition can help maintain a consistent concentration of the active catalyst, mitigating deactivation. |
Issue 2: Low Yield and Side Products in Suzuki-Miyaura Coupling
Symptoms:
-
TLC/LC-MS shows unreacted starting materials.
-
Significant formation of homocoupled pyridine and/or pyrimidine.
-
Presence of dehalogenated pyrimidine.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Protodeboronation of Pyridine-2-boronic Acid | Use the boronic acid as soon as it is prepared or purchased. Alternatively, use a more stable boronic ester derivative (e.g., a pinacol ester). | 2-Pyridylboronic acids are known to be susceptible to protodeboronation, especially in the presence of water and base, which reduces the amount of active nucleophile.[3] |
| Inefficient Transmetalation | The choice of base is critical. Screen inorganic bases like K₃PO₄ or Cs₂CO₃. The addition of a small amount of water to the solvent (e.g., dioxane/water mixture) can facilitate this step.[8] | The base activates the boronic acid to form a boronate salt, which is more nucleophilic and readily undergoes transmetalation with the palladium complex. Water can play a beneficial role in this process. |
| Homocoupling | This side reaction is often competitive with the desired cross-coupling. Use a slight excess of the boronic acid and ensure efficient mixing. | Homocoupling arises from the reaction of two boronic acid molecules. Optimizing the stoichiometry and reaction conditions can minimize this pathway. |
| Dehalogenation | This occurs when the aryl halide is reduced instead of coupled. Ensure your solvent is thoroughly degassed to remove oxygen. | Dehalogenation can be promoted by trace impurities or side reactions with the solvent or base. Maintaining an inert atmosphere is crucial.[9] |
Experimental Protocols
Protocol 1: Optimized Negishi Coupling for this compound
This protocol is a starting point and may require optimization for your specific setup.
Materials:
-
5-Bromopyrimidine
-
2-Bromopyridine
-
Activated Zinc powder
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (for zinc activation)
-
Iodine (for zinc activation)
Workflow Diagram:
Caption: Workflow for Negishi Coupling.
Step-by-Step Procedure:
-
Preparation of 2-Pyridylzinc Bromide:
-
In a flame-dried, three-necked flask under an argon atmosphere, add activated zinc powder (1.5 equivalents).
-
Add a small crystal of iodine and a few drops of 1,2-dibromoethane to the zinc and gently heat with a heat gun until the color of iodine disappears.
-
Cool the flask to room temperature and add anhydrous THF.
-
Slowly add a solution of 2-bromopyridine (1.2 equivalents) in anhydrous THF. A gentle exotherm should be observed.
-
Stir the mixture at room temperature for 2-3 hours. The formation of the organozinc reagent is indicated by the consumption of the zinc powder.
-
-
Negishi Coupling:
-
In a separate flame-dried flask under argon, add Palladium(II) acetate (2 mol%) and XPhos (4 mol%).
-
Add anhydrous THF and stir for 15 minutes to form the catalyst complex.
-
Add 5-bromopyrimidine (1.0 equivalent) to the catalyst mixture.
-
Slowly add the freshly prepared 2-pyridylzinc bromide solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Optimized Suzuki-Miyaura Coupling for this compound
Materials:
-
5-Bromopyrimidine
-
Pyridine-2-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Reaction Pathway Diagram:
Caption: Suzuki-Miyaura Catalytic Cycle.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 equivalent), pyridine-2-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
References
-
Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. Available at: [Link]
- Sepehrmansourie, H., Zarei, M., Zolfigol, M. A., & Gu, Y. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
- Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032.
-
Pérez-Balado, C., Willemsens, A., Ormerod, D., Aelterman, W., & Mertens, N. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development, 11(2), 237–240. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. In Wikipedia. Retrieved from [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Organic letters, 11(8), 1773–1775. Available at: [Link]
-
Bortolami, M., Pandolfi, F., Tudino, V., Messore, A., Madia, V. N., De Vita, D., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available at: [Link]
-
Han, C., & Buchwald, S. L. (2009). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Journal of the American Chemical Society, 131(31), 7532–7533. Available at: [Link]
- Reddit. (2023). Reasons for stalling of a Negishi coupling? r/Chempros.
-
Li, W., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5333. Available at: [Link]
- Pandolfi, F., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. I.R.I.S.
- Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
-
Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic letters, 15(22), 5754–5757. Available at: [Link]
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. Available at: [Link]
-
Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of Pyrimidine Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrimidine analogs. This guide, prepared by our team of application scientists, is designed to provide you with in-depth technical assistance for the stability issues and degradation pathways you may encounter during your research. We understand the critical importance of sample integrity in generating reliable and reproducible data. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with these vital compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with pyrimidine analogs.
Q1: I'm seeing a loss of potency in my pyrimidine analog stock solution. What are the likely causes?
A1: Loss of potency is a common issue and can stem from several factors. The most frequent culprits are chemical degradation due to improper storage conditions, such as exposure to light, extreme pH, or elevated temperatures. Pyrimidine analogs can be susceptible to hydrolysis, oxidation, and photodegradation. Additionally, repeated freeze-thaw cycles can also contribute to the degradation of your compound.
Q2: How can I quickly check if my pyrimidine analog is degrading?
A2: A rapid assessment of degradation can be performed using analytical techniques like High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your current sample to a fresh, standard sample, you can look for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to your active compound.
Q3: What are the general storage recommendations for pyrimidine analogs?
A3: While specific storage conditions can vary between compounds, a general best practice is to store pyrimidine analogs as a dry powder at -20°C, protected from light and moisture. For solutions, it is advisable to prepare fresh batches for each experiment. If you must store solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C. Always consult the manufacturer's datasheet for specific storage recommendations for your particular analog.
Q4: I'm observing unexpected results in my cell-based assays. Could degradation of the pyrimidine analog in the cell culture media be a factor?
A4: Yes, this is a critical consideration. Cell culture media is a complex aqueous environment with a physiological pH (typically around 7.4) and is incubated at 37°C, conditions that can promote hydrolytic degradation of some pyrimidine analogs over time. Furthermore, some components of the media or cellular metabolic processes could contribute to oxidative degradation. It is recommended to add the compound to the media immediately before starting the experiment to minimize the potential for degradation.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and resolving common stability issues with pyrimidine analogs.
Issue 1: Suspected Hydrolytic Degradation of a Pyrimidine Analog
You observe a time-dependent decrease in the biological activity of your compound in aqueous buffers or cell culture media. This may be accompanied by the appearance of unknown peaks in your analytical runs.
Causality: The pyrimidine ring is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The N-glycosidic bond in nucleoside analogs can also be cleaved under acidic conditions. For example, cytarabine is known to undergo hydrolytic deamination to the inactive uracil arabinoside[1].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hydrolytic degradation.
Experimental Protocol: pH Stress Test
-
Prepare Buffers: Prepare a set of buffers with varying pH values, for example:
-
0.1 N HCl (pH ~1)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
0.1 N NaOH (pH ~13)
-
-
Sample Preparation: Dissolve your pyrimidine analog in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., 24, 48, and 72 hours). Include a t=0 sample for each condition.
-
Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound and detect the formation of degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the t=0 sample. Significant degradation will be indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.
| Stress Condition | Typical Observation for Susceptible Analogs | Example |
| Acidic (e.g., 0.1 N HCl) | Cleavage of the N-glycosidic bond in nucleoside analogs. | Cytarabine degradation to uracil arabinoside[1]. |
| Neutral (e.g., PBS pH 7.4) | Slower hydrolysis, but can be significant over time at 37°C. | Gradual loss of 5-Fluorouracil in aqueous solution[2]. |
| Alkaline (e.g., 0.1 N NaOH) | Rapid degradation of the pyrimidine ring. | 5-Fluorouracil shows significant degradation in alkaline conditions[2]. |
Issue 2: Potential Photodegradation of a Pyrimidine Analog
You notice that solutions of your pyrimidine analog that have been exposed to light show reduced activity or have a slight color change.
Causality: The aromatic pyrimidine ring can absorb UV light, leading to photochemical reactions. This can result in the formation of photoproducts with altered biological activity. For instance, 5-fluorouracil can undergo photodegradation upon exposure to UVB light, forming photoproducts through the addition of solvent to the 5,6 double bond[2].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected photodegradation.
Experimental Protocol: Photostability Testing
-
Sample Preparation: Prepare your pyrimidine analog in both solid form and dissolved in a relevant solvent (e.g., water, DMSO).
-
Light Exposure: Expose the samples to a controlled light source that emits both UV and visible light, as specified in ICH guideline Q1B. A common setup involves a combination of black light and cool white fluorescent lamps. Wrap control samples in aluminum foil to protect them from light.
-
Incubation: Place the samples in a photostability chamber for a defined duration.
-
Analysis: After the exposure period, analyze both the light-exposed and control samples by HPLC or LC-MS/MS.
-
Data Interpretation: A significant difference in the purity of the light-exposed sample compared to the control indicates photosensitivity.
| Protective Measure | Rationale |
| Amber Vials/Tubes | Blocks the transmission of UV and short-wavelength visible light. |
| Work in a Dark Room or Under Yellow Light | Minimizes exposure to ambient light during handling and preparation. |
| Covering with Aluminum Foil | Provides a complete barrier to light exposure. |
Issue 3: Suspected Oxidative Degradation of a Pyrimidine Analog
You are working with a pyrimidine analog in a system that may contain reactive oxygen species (ROS), or you are using a formulation with excipients that could generate peroxides over time.
Causality: The pyrimidine ring can be susceptible to oxidation, leading to the formation of various oxidized derivatives. This can be initiated by exposure to atmospheric oxygen, trace metal ions, or oxidizing agents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected oxidative degradation.
Experimental Protocol: Oxidative Stress Testing
-
Sample Preparation: Dissolve your pyrimidine analog in a suitable solvent.
-
Oxidant Addition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Incubation: Incubate the mixture at room temperature for a set period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample and a control (without H₂O₂) by HPLC or LC-MS/MS.
-
Data Interpretation: The presence of new peaks in the chromatogram of the H₂O₂-treated sample indicates oxidative degradation.
| Stabilization Strategy | Mechanism of Action |
| Use of Antioxidants | Scavenge free radicals and reactive oxygen species. Examples include butylated hydroxytoluene (BHT) and ascorbic acid. |
| Inert Atmosphere | Purging solutions with nitrogen or argon displaces oxygen, preventing oxidation. |
| Use of Chelating Agents | Sequester metal ions that can catalyze oxidation reactions. An example is ethylenediaminetetraacetic acid (EDTA). |
References
- Dal Pozzo, A., et al. (2011). Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies. Photochemistry and Photobiology, 87(5), 1076-1083.
- Guedes, A. (2015).
- Kim, J. M., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4452.
- Khan, I., et al. (2024). Visible light-driven photocatalytic degradation of rhodamine B and 5-fluorouracil using ZIF-8/GO: unveiling mechanisms. Scientific Reports, 14(1), 1-14.
- Singh, S., et al. (2020). Photocatalytic mechanisms and photocatalyst deactivation during the degradation of 5-fluorouracil in water. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112181.
- Mari, M., et al. (2023).
- Riemenschneider, M., et al. (2019).
- Riemenschneider, M., et al. (2019).
- Xu, J., et al. (2018). Thiolysis and oxidation of pyrimidine nucleosides.
- Kielley, W. W., et al. (1956). The hydrolysis of purine and pyrimidine nucleoside triphosphates by myosin. Journal of Biological Chemistry, 219(1), 95-101.
- Di Donato, L., et al. (2019). An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia. PLoS One, 14(12), e0225831.
- Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-242.
- van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1906-1913.
- Gikalov, I. V., & Yashin, Y. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
- Gálisová, L., et al. (2014). Structure and Function of Nucleoside Hydrolases from Physcomitrella patens and Maize Catalyzing the Hydrolysis of Purine, Pyrimidine, and Cytokinin Ribosides. Plant Physiology, 166(4), 1736-1750.
- Cohn, W. E., & Doherty, D. G. (1956). The Catalytic Hydrogenation of Pyrimidine Nucleosides and Nucleotides and the Isolation of their Ribose and Respective Ribose Phosphates. Journal of the American Chemical Society, 78(12), 2863-2866.
- van Kuilenburg, A. B., et al. (2000). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. Clinical Chemistry, 46(12), 1906-1913.
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
- Barbatti, M., et al. (2012). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 17(10), 11735-11753.
- Fox, J. J., & Shugar, D. (1952). Pyrimidine Nucleosides. Biochimica et Biophysica Acta, 9, 369-384.
- Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. In Plant Nucleotide Metabolism (pp. 165-175). CRC Press.
- Riemenschneider, M., et al. (2019). Optimized MS/MS settings of pyrimidines and related metabolites. Journal of Mass Spectrometry, 54(10), 835-844.
- Artuso, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1059-1063.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds.
- Creative Proteomics. (2024).
- Pharmaguideline. (2025).
- Giziewicz, J., et al. (1985). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 28(9), 1231-1237.
- Riemenschneider, M., et al. (2019). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Journal of Inherited Metabolic Disease, 42(5), 946-956.
- Heng, D., et al. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 12(10), 929.
- Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 273-298.
- Ammar, Y. A., et al. (2016). Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors. ACS Infectious Diseases, 2(10), 716-728.
- van Gennip, A. H., et al. (1991). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation.
- Wikipedia contributors. (2024). DNA. In Wikipedia, The Free Encyclopedia.
- Chabner, B. A., & Longo, D. L. (Eds.). (2011). Holland-Frei Cancer Medicine. Shelton, CT: People's Medical Publishing House-USA.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.
- Sharma, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 588.
- Galmarini, C. M., et al. (2003). Pyrimidine Nucleoside Analogs in Cancer Treatment. Current Pharmaceutical Design, 9(14), 1145-1161.
- Dommeti, V. L. S., et al. (2020). Protected pyrimidine nucleosides for cell-specific metabolic labeling of RNA. Bioorganic & Medicinal Chemistry Letters, 30(24), 127645.
- Gavande, N., et al. (2021). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. Molecules, 26(16), 4983.
- Al-Ostoot, F. H., et al. (2022). Development of Novel Pyrimidine Nucleosides as Potential Anticancer Agents: Synthesis, Characterization, and Invitro Evaluation against pancreatic cancer.
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"refining analytical methods for the characterization of pyridinylpyrimidine isomers"
<Technical Support Center: Refining Analytical Methods for the Characterization of Pyridinylpyrimidine Isomers
Introduction: The Challenge of Isomer Ambiguity
Pyridinylpyrimidine scaffolds are cornerstones in modern drug discovery, forming the core of numerous therapeutic agents. However, their synthesis often yields a mixture of positional isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms. These subtle structural variations can lead to dramatically different pharmacological and toxicological profiles. Consequently, the robust and unambiguous characterization of these isomers is not merely an analytical task; it is a critical step in ensuring drug safety and efficacy. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals to navigate the complexities of separating and identifying pyridinylpyrimidine isomers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the analysis of pyridinylpyrimidine isomers.
Q1: My HPLC method shows poor or no separation between my pyridinylpyrimidine isomers. Where should I start troubleshooting?
A1: Start by evaluating your column chemistry and mobile phase. Positional isomers often have very similar polarities.
-
Column Choice: Standard C18 columns may not provide sufficient selectivity. Consider columns that offer alternative separation mechanisms, such as π-π interactions. Phenyl-hexyl or pentafluorophenyl (PFP) phases are excellent starting points as they can interact differently with the aromatic systems of your isomers.[1][2]
-
Mobile Phase pH: The pKa of your basic pyridinyl and pyrimidine nitrogens is critical. Adjusting the mobile phase pH to be +/- 2 units away from the analyte's pKa can significantly alter retention and selectivity by changing the ionization state of the isomers.
-
Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. Methanol can form different hydrogen bonding interactions that may enhance separation.
Q2: I see significant peak tailing for all my isomer peaks in HPLC. What is the likely cause?
A2: Peak tailing for basic compounds like pyridinylpyrimidines is often caused by secondary interactions with the silica stationary phase.[3][4]
-
Residual Silanols: Free silanol groups on the silica surface can interact strongly with the basic nitrogen atoms of your analytes.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: This protonates the silanols, reducing their interaction with the protonated basic analytes.[3]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites.
-
Use a High-Purity Column: Modern, high-purity silica columns (Type B) or those with end-capping technologies have fewer active silanol groups and are designed to minimize these interactions.[5]
-
Q3: My isomers co-elute in HPLC, and their mass spectra (EI-MS) are nearly identical. How can I differentiate them?
A3: This is a common challenge. While EI-MS fragmentation can sometimes be isomer-specific, it often isn't for closely related structures.
-
Optimize Chromatography: Your primary goal should be to achieve chromatographic separation. A successful separation is the most definitive proof of multiple isomers. Try the column and mobile phase suggestions in A1.
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for distinguishing constitutional isomers.[6][7] The chemical shifts and coupling constants of the protons on the pyridine and pyrimidine rings will be unique for each isomer due to their different electronic environments.[6][8]
Q4: Can I use Gas Chromatography (GC) for my pyridinylpyrimidine isomers?
A4: GC can be used, but it depends on the volatility and thermal stability of your compounds. Many pharmaceutical-type molecules, including pyridinylpyrimidines, may not be sufficiently volatile or could degrade at the high temperatures required for GC analysis. If your compounds are suitable, GC can offer very high separation efficiency. Derivatization may be required to increase volatility.[9]
Part 2: In-Depth Troubleshooting Guides by Technique
Guide 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for isomer analysis. This guide provides a systematic approach to troubleshooting common separation issues.
Caption: A decision tree for systematic HPLC method optimization.
| Problem | Common Cause(s) | Recommended Solution(s) | Rationale |
| No Resolution | Insufficient column selectivity. | Switch to a Phenyl-Hexyl or PFP column.[2] | These phases provide alternative selectivity based on π-π interactions, which can differentiate between the electron densities of aromatic isomer rings.[2] |
| Mobile phase pH is not optimal. | Adjust mobile phase pH with a suitable buffer (e.g., phosphate, acetate) to be +/- 2 units from the analyte pKa. | Small differences in the pKa of isomers can be exploited. Changing the ionization state alters polarity and interaction with the stationary phase. | |
| Peak Tailing | Secondary interactions with silica. | Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. Use a modern, end-capped, high-purity silica column.[5] | The competing base masks active silanol sites. High-purity columns have fewer of these sites to begin with, ensuring symmetrical peaks.[3][5] |
| Split Peaks | Sample solvent is too strong. | Dissolve the sample in the initial mobile phase whenever possible. | A strong injection solvent can cause the analyte band to spread unevenly at the column inlet, leading to distorted peaks.[10] |
| Column void or contamination. | Flush the column in the reverse direction (if permitted by the manufacturer). Replace the guard column.[10] | A void or blockage at the head of the column disrupts the flow path, causing the peak to split.[10] | |
| Irreproducible Retention Times | Poor column equilibration. | Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before injection.[5] | The stationary phase needs to be fully conditioned to the mobile phase to ensure consistent interactions and stable retention. |
| Temperature fluctuations. | Use a thermostatted column compartment.[5][10] | Retention in reversed-phase HPLC is temperature-dependent. Stable temperature ensures reproducible chromatography. |
Guide 2: Mass Spectrometry (MS)
While chromatography provides separation, MS provides identification. For isomers, the key is to find unique fragmentation patterns.
Pyridinylpyrimidine isomers, especially positional isomers, often yield similar mass spectra under standard Electron Ionization (EI) conditions because the initial fragmentation is driven by the substituents rather than the core structure.[11][12]
Key Strategies:
-
Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) with CID can sometimes reveal subtle differences. By carefully selecting the precursor ion and varying the collision energy, you may induce unique fragmentation pathways for each isomer.
-
Ion Mobility Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase. Isomers with different 3D structures will have different drift times, allowing for their separation even if they have the same m/z.
The fragmentation of the pyrimidine ring is often influenced by its substituents. Common fragmentation processes include the loss of small neutral molecules followed by the cleavage of the pyrimidine ring itself.[11]
Caption: Generalized MS fragmentation for substituted pyrimidines.
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for the structural elucidation of isomers.[6][7][8] It provides unambiguous information about the connectivity of atoms.
-
Chemical Shift (δ): The position of a signal (peak) in the NMR spectrum depends on the electronic environment of the nucleus.[7] Protons and carbons in different isomeric positions will have distinct chemical shifts. For example, a proton on the pyridine ring will have a different chemical shift depending on its proximity to the pyrimidine ring linkage.
-
Spin-Spin Coupling (J): The splitting of a signal into multiple lines (multiplicity) is caused by the influence of neighboring nuclei.[7] The coupling patterns (e.g., doublet, triplet) and coupling constants (J-values) provide direct evidence of which atoms are connected to each other, allowing for definitive isomer assignment.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Multiple Bond Correlation) can be used to map out the entire molecular structure, confirming the exact placement of all substituents and atoms.
Part 3: Method Development and Validation
Developing a robust analytical method requires a systematic approach, followed by validation to ensure it is fit for its intended purpose.[13][14][15]
Protocol: HPLC Method Development for Pyridinylpyrimidine Isomers
-
Analyte Characterization: Determine the pKa, solubility, and UV absorbance maxima of your isomers.
-
Initial Column & Mobile Phase Selection:
-
Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5.
-
Mobile Phase B: Acetonitrile.
-
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the isomers.
-
Optimization of Selectivity:
-
pH: Re-run the gradient at different pH values (e.g., 3.5 and 5.5) to see the effect on separation.
-
Organic Modifier: If resolution is poor, switch Mobile Phase B to Methanol and repeat the scouting gradient.
-
Temperature: Evaluate the separation at 30°C and 45°C. Higher temperatures can sometimes improve peak shape and resolution.[1]
-
-
Fine-Tuning: Once the best conditions are identified, adjust the gradient slope around the elution time of the isomers to maximize resolution.
-
System Suitability: Before formal validation, establish system suitability criteria (e.g., resolution > 1.5, tailing factor < 1.5, %RSD of retention time < 1%).
Method Validation Parameters
Once a method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure its reliability.[16][17]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., other isomers, impurities). | Peak purity analysis (e.g., via DAD or MS) shows no co-elution. |
| Linearity | To demonstrate that the method's response is directly proportional to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery of a spiked analyte. |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 1.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when varying parameters like pH (±0.2 units), column temperature (±5°C), or mobile phase composition (±2%). |
References
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Crawford Scientific. (2025, October 16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. Retrieved from [Link]
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King, S., & Barron, A. (2011, May 16). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. Retrieved from [Link]
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EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
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Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Patel, K., et al. (2015). Analytical method validation: A brief review.
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International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99.
- Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Pyridine and Pyrimidine Scaffolds in Drug Design
For researchers, medicinal chemists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the most ubiquitous and versatile nitrogen-containing heterocycles, pyridine and pyrimidine stand out as "privileged scaffolds," frequently appearing in a vast array of FDA-approved drugs.[1][2] While structurally similar, the seemingly subtle difference—one versus two nitrogen atoms in the six-membered aromatic ring—imparts distinct physicochemical and pharmacological properties that can be strategically exploited in drug design.
This guide provides an in-depth, objective comparison of pyridine and pyrimidine scaffolds, moving beyond generalities to offer a practical, data-driven analysis for informed decision-making in your drug discovery programs. We will dissect their fundamental properties, explore their differential impacts on pharmacokinetics and pharmacodynamics, and provide detailed experimental protocols to empower you to validate these choices in your own laboratory.
Section 1: At the Core: Fundamental Physicochemical Differences
The journey to a successful drug begins with its intrinsic molecular properties. The number and position of nitrogen atoms in the pyridine and pyrimidine rings create fundamental differences in electron distribution, basicity, and hydrogen bonding potential, which cascade down to affect solubility, lipophilicity, and metabolic stability.
Electronic Properties and Basicity
Pyridine contains one nitrogen atom, while pyrimidine contains two in a 1,3-arrangement. This additional nitrogen atom makes the pyrimidine ring more electron-deficient (π-deficient) than pyridine.[3] This has a direct impact on the basicity of the ring nitrogens. The lone pair of electrons on pyridine's nitrogen is readily available for protonation, making it a moderately basic heterocycle. In pyrimidine, the inductive electron-withdrawing effect of the second nitrogen atom reduces the basicity of both nitrogens, making pyrimidine less basic than pyridine.[3]
This difference in basicity is a critical consideration for target engagement, as it dictates the ionization state of the molecule at physiological pH and its ability to participate in ionic interactions with a biological target.
A Head-to-Head Comparison of Physicochemical Properties
The choice between a pyridine and pyrimidine scaffold can be guided by a careful consideration of key physicochemical parameters that govern a molecule's "drug-likeness." The following table summarizes a comparative analysis of predicted properties for a series of analogous pyridine and pyrimidine derivatives designed as cholinesterase inhibitors.[4] This provides a tangible illustration of how the core scaffold influences these crucial attributes.
Table 1: Comparative Analysis of Predicted Physicochemical and ADME Properties of Pyridine vs. Pyrimidine Scaffolds [4]
| Property | Pyridine Derivatives (Representative Examples) | Pyrimidine Derivatives (Representative Examples) | Implication in Drug Design |
| Molecular Weight (MW) | Generally similar to pyrimidine analogs | Generally similar to pyridine analogs | Minimal difference based on the core scaffold alone. |
| H-Bond Acceptors | 2-3 | 3-4 | Pyrimidines offer an additional hydrogen bond acceptor, which can be crucial for enhancing binding affinity to a target protein. |
| H-Bond Donors | 1-2 | 1-2 | Typically dictated by substituents rather than the core ring. |
| Rotatable Bonds | 7-9 | 7-9 | Largely dependent on the substituents. |
| Topological Polar Surface Area (TPSA) | 55-65 Ų | 65-75 Ų | The higher TPSA of pyrimidines may influence cell permeability and oral absorption. |
| LogP (MLogP) | 2.5-3.5 | 2.0-3.0 | Pyrimidine analogs tend to be slightly less lipophilic, which can be advantageous for improving solubility and reducing off-target toxicity. |
| Aqueous Solubility (LogS) | -3.5 to -4.5 | -3.0 to -4.0 | The lower lipophilicity of pyrimidines often translates to better predicted aqueous solubility. |
| Gastrointestinal (GI) Absorption | High | High | Both scaffolds are generally well-absorbed. |
| Blood-Brain Barrier (BBB) Permeation | Yes/No (variable) | Yes/No (variable) | Permeation is highly dependent on the overall properties of the molecule, not just the core scaffold. |
Data in this table is derived from in silico predictions for a series of cholinesterase inhibitors and serves as an illustrative comparison.[4]
Section 2: Impact on Pharmacokinetics (ADME)
A drug's journey through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice between a pyridine and pyrimidine scaffold can significantly influence these processes.
Metabolic Stability
The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. Both pyridine and pyrimidine rings can be sites of metabolism, typically oxidation by cytochrome P450 (CYP) enzymes. The electron-deficient nature of the pyrimidine ring can sometimes render it more resistant to oxidative metabolism compared to pyridine. However, the specific substitution pattern on the ring is a more dominant factor in determining metabolic stability.[5] For instance, replacing a metabolically liable phenyl ring with a pyridine has been shown to improve metabolic stability by as much as 160-fold in certain nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[5]
The logical flow for evaluating metabolic stability is outlined below:
Caption: Workflow for Comparative Metabolic Stability Assessment.
Section 3: Influence on Pharmacodynamics: Target Engagement
The ultimate therapeutic effect of a drug is dictated by its interaction with its biological target. The distinct electronic and hydrogen-bonding characteristics of pyridine and pyrimidine scaffolds can lead to significant differences in binding affinity and selectivity.
Hydrogen Bonding and Target Affinity
As shown in Table 1, the additional nitrogen in the pyrimidine ring provides an extra hydrogen bond acceptor. This can be a decisive factor in achieving high-affinity binding. For example, in a study of cholinesterase inhibitors, pyrimidine-containing compounds consistently demonstrated greater inhibitory potency toward acetylcholinesterase (AChE) compared to their direct pyridine analogs.[4] The researchers attributed this to the pyrimidine's ability to form more extensive hydrogen bond networks within the enzyme's active site.
Conversely, in the same study, the pyridine-containing analogs showed greater potency for butyrylcholinesterase (BChE), highlighting that the optimal scaffold is target-dependent.[4]
Case Study: Pyridine vs. Pyrimidine in Anti-Inflammatory Agents
A comparative study of a series of pyridine and pyrimidine derivatives as anti-inflammatory agents provides a real-world example of their differential biological activity.[6] While both series of compounds demonstrated activity, the most potent compounds from each class had distinct profiles.
Table 2: Comparative Anti-Inflammatory Activity of Representative Pyridine and Pyrimidine Derivatives [6]
| Compound ID | Scaffold | Inhibition of Nitric Oxide Production (%) | IC50 (µM) |
| 7a | Pyridine | 65.48% | 76.6 |
| 7f | Pyridine | 51.19% | 96.8 |
| 9a | Pyrimidine | 55.95% | 83.1 |
| 9d | Pyrimidine | 61.90% | 88.7 |
In this particular study, the most active pyridine derivative (7a) exhibited slightly better potency than the most active pyrimidine derivative (9d).[6] This underscores the importance of empirical testing, as subtle changes in the overall molecular structure can outweigh the general properties of the core scaffold.
The decision-making process for scaffold selection based on target affinity can be visualized as follows:
Caption: Logical Flow for Scaffold Selection Based on Target Affinity.
Section 4: Experimental Protocols for Comparative Analysis
To provide a practical framework for your research, this section details step-by-step protocols for key in vitro assays to compare drug candidates featuring pyridine versus pyrimidine scaffolds.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound from a DMSO stock solution, simulating early-stage drug discovery conditions.
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the pyridine and pyrimidine test compounds in 100% DMSO.
-
Compound Addition: In duplicate, add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the soluble compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in PBS with 1% DMSO.
-
Data Analysis: The measured concentration is reported as the kinetic solubility in µM.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, a key indicator of in vivo clearance.
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer, pH 7.4.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Thaw human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration 1 µM) to the microsomal suspension.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity of a compound to a target protein by measuring the displacement of a fluorescently labeled ligand (tracer).
-
Assay Buffer Preparation: Prepare an appropriate assay buffer that maintains the stability and activity of the target protein.
-
Reagent Preparation:
-
Prepare a solution of the target protein at twice the final desired concentration.
-
Prepare a solution of the fluorescent tracer at twice the final desired concentration (typically at or below its Kd for the target).
-
Prepare serial dilutions of the pyridine and pyrimidine test compounds in the assay buffer.
-
-
Assay Plate Setup:
-
Add the test compounds to the wells of a black, low-volume 384-well plate.
-
Add the target protein solution to all wells except the "no protein" controls.
-
Add the fluorescent tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for the required time to reach binding equilibrium.
-
Measurement: Read the plate on a fluorescence plate reader equipped with polarizing filters. Measure the fluorescence intensity parallel and perpendicular to the plane of polarized excitation light.
-
Data Analysis:
-
The instrument software calculates the fluorescence polarization (FP) values in millipolarization units (mP).
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the bound tracer.
-
Conclusion
The choice between a pyridine and pyrimidine scaffold is a nuanced decision that requires a deep understanding of their inherent properties and the specific requirements of the therapeutic target. Pyrimidine's additional nitrogen atom endows it with increased polarity, an extra hydrogen bond acceptor, and typically greater aqueous solubility, but lower basicity compared to pyridine. These attributes can be strategically leveraged to enhance binding affinity, improve pharmacokinetic profiles, and mitigate off-target effects.
However, as demonstrated by the presented case studies, there are no universal rules. The interplay of the core scaffold with its surrounding substituents ultimately dictates the overall pharmacological profile. Therefore, the most effective approach is a rational, data-driven one. By synthesizing and evaluating analogous pairs of pyridine- and pyrimidine-containing compounds using the robust experimental protocols outlined in this guide, drug discovery teams can make informed, evidence-based decisions, accelerating the journey toward novel and effective therapeutics.
References
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Chiacchio, M. A., Iannazzo, D., Romeo, R., Giofrè, S. V., & Legnani, L. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 26(40), 7166–7195. [Link]
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Bortolami, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4016–4036. [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
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Albratty, M., & Alhazmi, H. A. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(6), 103846. [Link]
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Huang, X. (2003). Fluorescence polarization competition assay for high-throughput screening of protein kinase inhibitors. Journal of Biomolecular Screening, 8(1), 34-38. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
PBD. (2019). The Difference Between Pyridine and Pyrimidine. Retrieved from [Link]
-
Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1167-1188. [Link]
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Alam, M. J. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(22), 5277. [Link]
-
Singh, H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(23), 7306. [Link]
-
Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2)? Retrieved from [Link]
-
Quora. (2017). Why is pyrimidine more basic than pyridine? Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why is pyrimidine less basic than pyridine? Retrieved from [Link]
-
Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
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A Senior Application Scientist's Guide to In Vivo Efficacy Validation of 5-(Pyridin-2-yl)pyrimidine Derivatives in Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vivo efficacy of 5-(Pyridin-2-yl)pyrimidine derivatives, a promising class of small molecules often investigated for their therapeutic potential in oncology.[1][2] Drawing from established preclinical methodologies, this document details the strategic selection of animal models, the design of robust efficacy studies, and the critical analysis of pharmacokinetic and pharmacodynamic endpoints.
Introduction: The Therapeutic Promise of this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed as kinase inhibitors.[1][2] Many derivatives have been developed to target key regulators of the cell cycle and signal transduction pathways, such as Cyclin-Dependent Kinases (CDKs), Polo-like Kinases (PLKs), or FMS-like tyrosine kinase 3 (FLT3), which are often dysregulated in cancer.[3][4] While in vitro assays are essential for initial screening and mechanism of action studies, validating therapeutic efficacy in a complex biological system is a mandatory step in the drug development pipeline. In vivo studies using animal models are indispensable for evaluating a compound's anti-tumor activity, pharmacokinetic profile, and overall safety before it can be considered for clinical trials.[5][6][7]
Part 1: Strategic Selection of the Appropriate Animal Model
The choice of an animal model is arguably the most critical decision in preclinical oncology. It directly impacts the clinical relevance and translatability of the efficacy data. The selection process involves a trade-off between cost, time, and biological complexity. The primary models can be broadly categorized into those using transplanted tumors and those where tumors develop in situ.[5][8]
Comparing Preclinical Cancer Models
The most common models for large-scale screening of drug candidates are tumor xenografts, where human cancer cells are implanted into immunodeficient mice.[9][10]
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Cell Line-Derived Xenograft (CDX) | Immortalized human cancer cell lines are injected (subcutaneously or orthotopically) into immunodeficient mice (e.g., Athymic Nude, SCID).[9] | - Rapid tumor growth- High reproducibility- Relatively low cost- Well-characterized cell lines | - Lack of tumor heterogeneity- Absence of a functional immune system- Genetic drift from original tumor | - Initial efficacy screening- Dose-response studies- PK/PD correlation |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[3] | - Preserves original tumor architecture and heterogeneity- High predictive value for clinical outcome- Models tumor diversity | - Expensive and time-consuming- Lower take rates- Still lacks an intact immune system | - Efficacy in specific patient populations- Biomarker discovery- Studying drug resistance |
| Syngeneic Model | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.[6] | - Fully competent immune system- Allows for evaluation of immunotherapies- Models tumor-immune interactions | - Murine tumors may not fully recapitulate human cancer biology- Limited availability of cell lines | - Testing immunomodulatory agents- Combination studies with immunotherapy |
| Genetically Engineered Mouse Model (GEMM) | Mice are genetically modified to develop spontaneous tumors that mimic human cancer (e.g., by introducing oncogenes).[6] | - Tumors arise in the correct microenvironment- Models the entire process of tumorigenesis- Intact immune system | - Long latency and variable tumor penetrance- Very expensive and complex- Not suitable for high-throughput screening[9] | - Validating drug targets- Studying cancer initiation and progression- Long-term efficacy and resistance studies |
Decision Workflow for Model Selection
The choice of model depends on the specific research question. This workflow provides a logical path for selecting the most appropriate model for evaluating this compound derivatives.
Part 2: Designing and Executing a Robust In Vivo Efficacy Study
A well-designed study is crucial for generating reliable and interpretable data. The following protocols are based on established methodologies for testing kinase inhibitors in preclinical oncology models.[3]
Detailed Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
This protocol outlines a standard subcutaneous xenograft study, which serves as the foundational model for initial in vivo efficacy assessment.
Materials:
-
Animal Model: Immunodeficient mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old).
-
Cell Line: A human cancer cell line known to be sensitive to the targeted kinase (e.g., MV-4-11 for an FLT3 inhibitor).[4]
-
Reagents: Matrigel, sterile PBS, vehicle solution (e.g., 0.5% methylcellulose), test compound (this compound derivative).
-
Equipment: Calipers, animal scale, sterile syringes and needles.
Step-by-Step Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Mix the cell suspension 1:1 with Matrigel to promote tumor formation.
-
Subcutaneously inject 200 µL of the cell/Matrigel mixture into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor mice daily for tumor growth.
-
Once tumors become palpable and reach an average volume of ~100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). This is a critical step to ensure an unbiased starting point.
-
Typical groups include: Vehicle Control, Positive Control (standard-of-care drug), and multiple dose levels of the test compound.
-
-
Drug Administration and Monitoring:
-
Administer the test compound and controls via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily for 21 days). The choice of vehicle and route should be based on prior formulation and pharmacokinetic studies.[11]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Record body weight at each measurement as an indicator of toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.
-
-
Study Endpoints and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh each tumor and collect a portion for pharmacodynamic analysis (e.g., Western blot) by snap-freezing in liquid nitrogen.
-
Experimental Design Workflow
Visualizing the entire process helps ensure all critical steps are accounted for.
Part 3: Data Interpretation and Mechanism Validation
Quantitative Efficacy Endpoints
Summarizing efficacy data in a clear, tabular format is essential for comparison.
Table 2: Example In Vivo Efficacy Data for Compound "PYR-001" vs. Control
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 125 | - | +5.2% |
| PYR-001 | 10 | 1110 ± 98 | 40% | +3.1% |
| PYR-001 | 30 | 555 ± 75 | 70% | -2.5% |
| Positive Control | 20 | 832 ± 82 | 55% | -4.8% |
-
Tumor Growth Inhibition (TGI) is a key metric calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100. A TGI value of ≥60% is often considered significant activity.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation
Efficacy data is most powerful when correlated with drug exposure (PK) and target engagement (PD).[7]
-
Pharmacokinetics (PK): Involves measuring the drug concentration in plasma and tumor tissue over time to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[11]
-
Pharmacodynamics (PD): Involves measuring the biological effect of the drug on its target. For a kinase inhibitor, this is typically done by measuring the phosphorylation status of the target protein or a downstream substrate.[3]
Protocol: Western Blot for Target Engagement in Tumor Lysates
-
Homogenize excised tumor samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., anti-phospho-CDK) and the total form of the kinase.
-
Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[12]
-
Interpretation: A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement in vivo.
Visualizing the Mechanism of Action
Understanding the signaling pathway provides context for the PD data. Many this compound derivatives function as ATP-competitive kinase inhibitors.[13] The diagram below illustrates the inhibition of a generic CDK pathway, which is critical for cell cycle progression.[2]
Conclusion
The in vivo validation of this compound derivatives is a multi-faceted process that requires careful planning, precise execution, and insightful analysis. By strategically selecting animal models, designing robust study protocols, and correlating efficacy with PK/PD data, researchers can confidently assess the therapeutic potential of these compounds. This guide provides a foundational framework to ensure that preclinical data is not only accurate but also highly translatable, ultimately paving the way for the development of novel and effective cancer therapies.
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A Head-to-Head Comparison of Pyrimidine-Based Kinase Inhibitors: An Evolutionary Tale of Precision Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for a multitude of kinase inhibitors that have reshaped cancer therapy.[1][2][3] This guide provides an in-depth, head-to-head comparison of different generations of pyrimidine-based inhibitors, focusing on two clinically significant kinase targets: Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). We will explore the causal chain of development, from first-generation agents to highly selective later-generation molecules, supported by comparative data and validated experimental protocols.
The Evolutionary Imperative: Why Generations Matter
The development of kinase inhibitors is not a linear path but an iterative cycle of innovation driven by clinical realities. Initial therapies, while groundbreaking, inevitably face the challenge of acquired resistance and off-target toxicities. Subsequent generations are rationally designed to overcome these specific limitations, leading to a clear progression in therapeutic efficacy and patient outcomes. This guide will dissect this evolution, providing the "why" behind the science.
Part 1: The EGFR Inhibitor Saga - Targeting a Moving Target in NSCLC
The discovery of activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, revolutionized the treatment of non-small cell lung cancer (NSCLC). Pyrimidine-based inhibitors have been central to targeting this oncogenic driver.
First-Generation EGFR TKIs: The Reversible Revolution
Gefitinib and erlotinib pioneered targeted therapy in NSCLC. These reversible, ATP-competitive inhibitors show significant efficacy in patients with activating EGFR mutations.[4]
-
Mechanism of Action: They competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pro-survival pathways like RAS/MAPK and PI3K/Akt.[5][4]
-
Clinical Limitation: Their efficacy is limited by the emergence of acquired resistance, most commonly through a "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[5][6] This mutation increases the receptor's affinity for ATP, outcompeting these reversible inhibitors.
Second-Generation EGFR TKIs: The Irreversible Advance
Afatinib and dacomitinib were developed to provide more potent and durable inhibition.
-
Mechanism of Action: Unlike their predecessors, these agents form an irreversible, covalent bond with a cysteine residue in the EGFR kinase domain.[7] They also exhibit broader activity, inhibiting other members of the ErbB family (pan-ErbB inhibitors).[7]
-
Causality Behind the Design: The irreversible binding was designed to overcome the increased ATP affinity conferred by resistance mutations. While more potent against sensitizing mutations than first-generation drugs, their clinical activity against the T790M mutation proved insufficient, and broader pan-ErbB inhibition led to increased toxicities, such as diarrhea and rash.[8]
Third-Generation EGFR TKIs: The Dawn of Precision
Osimertinib represents a paradigm shift, designed with exquisite precision to address the shortcomings of previous generations.[9]
-
Mechanism of Action: Osimertinib is an irreversible inhibitor that covalently binds to the C797 residue.[10] It was specifically engineered to be highly potent against both the initial sensitizing mutations (e.g., L858R, ex19del) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR.[6][9]
-
Causality Behind the Design: The key innovation was achieving mutant-selective inhibition. By sparing WT EGFR, osimertinib minimizes the mechanism-based toxicities (rash, diarrhea) seen with earlier, less selective generations, thereby widening the therapeutic window.[11] It is now a preferred first-line treatment for patients with EGFR-mutated metastatic NSCLC.[11]
Quantitative Comparison of EGFR Inhibitors
The following table summarizes the inhibitory potency (IC50) of different generations of EGFR inhibitors against various EGFR isoforms. Lower values indicate higher potency.
| Inhibitor (Generation) | EGFR (WT) IC50 (nM) | EGFR (L858R/ex19del) IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference |
| Gefitinib (1st) | ~100-2000 | ~10-50 | >3000 | [4][10] |
| Erlotinib (1st) | ~60-1000 | ~5-20 | >2000 | [4][10] |
| Afatinib (2nd) | ~10 | ~0.5 | ~100 | [10] |
| Osimertinib (3rd) | ~200-500 | <15 | <15 | [9][10] |
Data are compiled from multiple sources and represent approximate consensus values.
EGFR Signaling and Inhibitor Action
The following diagram illustrates the EGFR signaling pathway and the points of intervention for each generation of pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and generational points of inhibition.
Part 2: The BTK Inhibitor Story - Enhancing Selectivity in B-Cell Malignancies
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it an essential therapeutic target in various B-cell cancers like chronic lymphocytic leukemia (CLL).[12][13] The pyrazolo[3,4-d]pyrimidine scaffold is central to several BTK inhibitors.[1]
First-Generation BTK Inhibitor: The Covalent Pioneer
Ibrutinib was the first-in-class BTK inhibitor and transformed the treatment of CLL.
-
Mechanism of Action: Ibrutinib forms a permanent, covalent bond with the Cys481 residue in the ATP-binding site of BTK, leading to sustained inhibition of BCR signaling.[12][14]
-
Clinical Limitation: While highly effective, ibrutinib's selectivity is not perfect. It also inhibits other kinases with a homologous cysteine residue, such as TEC-family kinases and EGFR.[12] These off-target activities are believed to contribute to side effects like atrial fibrillation, hypertension, and bleeding.[12][15]
Second-Generation BTK Inhibitors: The Refined Successors
Acalabrutinib and zanubrutinib were engineered to be more selective for BTK, aiming to maintain efficacy while improving the safety profile.[12][16]
-
Mechanism of Action: Like ibrutinib, they are covalent irreversible inhibitors targeting Cys481.[12]
-
Causality Behind the Design: The core directive was to minimize off-target kinase inhibition. By modifying the pyrimidine scaffold and its substituents, these molecules were designed to fit more precisely into the BTK active site, reducing interactions with other kinases.[1] This enhanced selectivity translates into a lower incidence of certain adverse events. For instance, head-to-head trials have shown that acalabrutinib and zanubrutinib are associated with significantly lower rates of atrial fibrillation compared to ibrutinib.[15][17][18]
Quantitative Comparison of BTK Inhibitors
This table highlights the improved selectivity of the second-generation inhibitors, as shown by their higher IC50 values against common off-target kinases.
| Inhibitor (Generation) | BTK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) | Reference |
| Ibrutinib (1st) | ~0.5 | ~7 | ~6 | [16][19] |
| Acalabrutinib (2nd) | ~3-5 | >1000 | >1000 | [16][19] |
| Zanubrutinib (2nd) | <0.5 | ~1.2 | >1000 | [15] |
Data are compiled from multiple sources and represent approximate consensus values.
BTK Signaling and Inhibitor Action
This diagram shows the central role of BTK in B-cell receptor signaling.
Caption: BTK's role in the B-Cell Receptor (BCR) signaling pathway.
Part 3: Experimental Protocols for Inhibitor Characterization
To ensure scientific integrity, the data presented in the comparison tables must be generated through robust, self-validating experimental systems. Below are standardized protocols for key assays used to characterize and compare kinase inhibitors.
Workflow for Pyrimidine-Based Inhibitor Evaluation
Caption: A typical workflow for evaluating novel kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[20] It is a fundamental tool for determining the half-maximal inhibitory concentration (IC50).[21]
Principle: The assay is a two-step process. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial ADP produced.[20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a specific peptide), and ATP solution. Serially dilute the pyrimidine-based inhibitor in DMSO, then further dilute in assay buffer.
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of inhibitor dilution or DMSO (vehicle control) to appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Pre-incubate for 15 minutes at room temperature to allow compound-enzyme interaction.[20]
-
-
Initiate Reaction: Add 5 µL of 2X ATP solution to start the reaction. Include "no enzyme" wells as a negative control.
-
Incubation: Incubate the plate for 1-2 hours at room temperature. Optimize time based on kinase activity to ensure the reaction is in the linear range.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data: Set the average signal from vehicle control wells as 0% inhibition and the "no enzyme" control as 100% inhibition.
-
Plot percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based Viability/Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.[22] It is crucial for assessing an inhibitor's functional effect in a more physiologically relevant context.[23]
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, it causes cell lysis, releasing ATP. The luciferase uses this ATP to generate a luminescent signal that is directly proportional to the number of viable cells.[22]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., an EGFR-mutant NSCLC line like PC-9) into a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.[24]
-
Incubation: Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-based inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium or vehicle control medium.
-
Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data: Set the average signal from vehicle control wells as 100% viability and wells with no cells (media only) as 0% viability.
-
Plot percent viability versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
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Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations. (n.d.). National Center for Biotechnology Information. [Link]
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Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. (n.d.). ERS Publications. [Link]
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Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. (n.d.). SciSpace. [Link]
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A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. (2021, January 12). MDPI. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). National Center for Biotechnology Information. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. [Link]
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First- and Second-Generation EGFR-TKIs Are All Replaced to Osimertinib in Chemo-Naive EGFR Mutation-Positive Non-Small Cell Lung Cancer? (n.d.). MDPI. [Link]
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A Head-to-Head Comparison: Validating the Anti-fibrotic Superiority of 5-(Pyridin-2-yl)pyrimidine Analogs Over Pirfenidone
An In-depth Technical Guide for Researchers
In the relentless pursuit of more effective treatments for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), the limitations of current therapies necessitate the exploration of novel chemical entities.[1][2][3] Pirfenidone, a standard-of-care treatment, offers a modest benefit by slowing disease progression but is hampered by side effects and incomplete efficacy.[1][4][5] This has spurred the development of new molecular scaffolds, among which 5-(Pyridin-2-yl)pyrimidine analogs have emerged as promising candidates with potentially superior anti-fibrotic activity.[6][7]
This comprehensive guide provides a detailed framework for the preclinical validation of these analogs against Pirfenidone. We will delve into the mechanistic rationale, present robust experimental protocols, and offer insights into the interpretation of key data, empowering researchers to rigorously assess the therapeutic potential of this novel compound class.
The Scientific Rationale: Targeting the Core Fibrotic Machinery
Fibrosis is fundamentally a disease of excessive extracellular matrix (ECM) deposition, driven by the transformation of fibroblasts into contractile, matrix-secreting myofibroblasts.[8][9] A central player in this pathological process is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[8][10][11] Upon activation, TGF-β binds to its receptors, initiating a signaling cascade that primarily involves the phosphorylation of Smad proteins (Smad2/3).[8][11][12] This complex then translocates to the nucleus, where it drives the transcription of pro-fibrotic genes, including those for collagens and alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation.[8][11]
Pirfenidone is understood to exert its anti-fibrotic effects, at least in part, by modulating this TGF-β pathway, reducing the production of pro-fibrotic cytokines, and inhibiting fibroblast proliferation.[1][4][5][13] The hypothesis underpinning the development of this compound analogs is that their unique chemical structure allows for a more potent or targeted inhibition of key nodes within the fibrotic signaling network. Recent studies have indicated that certain derivatives of 2-(pyridin-2-yl) pyrimidine show promising anti-fibrotic activities, with some compounds exhibiting greater potency than Pirfenidone in in-vitro assays.[6][7]
To substantiate this claim, a direct, side-by-side comparison is essential. The following experimental plan is designed to provide a rigorous and multi-faceted evaluation of the anti-fibrotic efficacy of this compound analogs in comparison to Pirfenidone.
Caption: A simplified diagram of the TGF-β signaling pathway and the potential points of therapeutic intervention.
Experimental Validation Workflow: A Step-by-Step Guide
This section outlines a logical and robust workflow for comparing the anti-fibrotic properties of novel this compound analogs against Pirfenidone.
Caption: The experimental workflow for validating the anti-fibrotic activity of the test compounds.
Phase 1: Foundational In Vitro Screening and Potency Determination
The initial phase focuses on establishing the cytotoxic profile and the half-maximal inhibitory concentration (IC50) of the this compound analogs and Pirfenidone. This is a critical first step to ensure that subsequent experiments are conducted at non-toxic, yet effective, concentrations.
Protocol 1: Cell Viability Assay (MTT/XTT)
-
Objective: To determine the concentration range at which the test compounds do not induce significant cell death in a relevant cell line.
-
Cell Line: Human lung fibroblasts (e.g., IMR-90 or primary cells from IPF patients) or hepatic stellate cells (e.g., LX-2), which are key effector cells in fibrosis.[14]
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound analogs and Pirfenidone for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: IC50 Determination in a Disease-Relevant Context
-
Objective: To determine the concentration of each compound required to inhibit the TGF-β1-induced fibrotic response by 50%.
-
Methodology:
-
Seed cells as described in Protocol 1.
-
Pre-treat the cells with a range of concentrations of the this compound analogs and Pirfenidone for 1-2 hours.
-
Induce a fibrotic response by adding a predetermined concentration of TGF-β1 (e.g., 5-10 ng/mL) to the wells (excluding the negative control).
-
After a 24-48 hour incubation, assess a key fibrotic marker, such as α-SMA expression, using a high-content imaging assay or a cell-based ELISA.[15][16]
-
Plot the dose-response curve and calculate the IC50 value for each compound.
-
Table 1: Anticipated IC50 Values for Anti-Fibrotic Activity
| Compound | Cell Line | IC50 (µM) |
| This compound Analog 1 | IMR-90 | Anticipated Lower Value |
| This compound Analog 2 | IMR-90 | Anticipated Lower Value |
| Pirfenidone | IMR-90 | Established Value |
| This compound Analog 1 | LX-2 | Anticipated Lower Value |
| This compound Analog 2 | LX-2 | Anticipated Lower Value |
| Pirfenidone | LX-2 | Established Value |
Note: The hypothesis is that the novel analogs will exhibit lower IC50 values than Pirfenidone, indicating greater potency.
Phase 2: Delving into the Molecular Mechanism of Action
This phase aims to elucidate how the this compound analogs exert their anti-fibrotic effects at the molecular level, with a focus on the expression of key fibrotic genes and proteins.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression
-
Objective: To quantify the effect of the test compounds on the mRNA expression of key pro-fibrotic genes.
-
Methodology:
-
Treat cells with the IC50 concentration of each compound (determined in Phase 1) in the presence of TGF-β1 for 6-24 hours.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA via reverse transcription.
-
Perform qRT-PCR using primers for target genes such as COL1A1 (Collagen Type I Alpha 1), ACTA2 (α-SMA), and FN1 (Fibronectin 1).[17][18][19]
-
Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, B2M).
-
Calculate the fold change in gene expression relative to the TGF-β1-treated control.
-
Protocol 4: Western Blot Analysis for Fibrotic Protein Expression
-
Objective: To assess the impact of the test compounds on the protein levels of key fibrotic markers.
-
Methodology:
-
Treat cells with the IC50 concentration of each compound in the presence of TGF-β1 for 24-48 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Collagen Type I, α-SMA, and Fibronectin.[20][21][22][23]
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Perform densitometric analysis to quantify the relative protein expression.
-
Table 2: Anticipated Relative Expression of Fibrotic Markers
| Treatment | COL1A1 mRNA (Fold Change) | α-SMA Protein (Relative Density) |
| Vehicle Control | 1.0 | 1.0 |
| TGF-β1 | Increased | Increased |
| TGF-β1 + Pirfenidone | Reduced | Reduced |
| TGF-β1 + Analog 1 | Significantly Reduced | Significantly Reduced |
| TGF-β1 + Analog 2 | Significantly Reduced | Significantly Reduced |
Note: A more significant reduction in the expression of these markers by the analogs compared to Pirfenidone would indicate superior anti-fibrotic activity.
Phase 3: Functional Assessment of Anti-Fibrotic Efficacy
The final phase of in vitro validation focuses on assessing the functional consequences of the observed molecular changes, specifically the deposition of collagen, the primary component of the fibrotic scar.
Protocol 5: Collagen Deposition Assay (Picro-Sirius Red Staining)
-
Objective: To visualize and quantify the amount of collagen deposited by the cells following treatment.
-
Methodology:
-
Culture cells on glass coverslips and treat them as described in Protocol 4 for an extended period (e.g., 72-96 hours) to allow for significant matrix deposition.[24]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with Picro-Sirius Red solution, which specifically binds to collagen fibers.[25][26][27]
-
Acquire images using a brightfield microscope.
-
Elute the stain and quantify the absorbance using a spectrophotometer for a quantitative measure of total collagen.
-
Protocol 6: Immunofluorescence Staining for α-SMA
-
Objective: To visualize the effect of the compounds on myofibroblast differentiation by staining for α-SMA stress fibers.
-
Methodology:
-
Culture and treat cells on coverslips as in Protocol 5.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Table 3: Anticipated Quantification of Collagen Deposition
| Treatment | Picro-Sirius Red Absorbance (OD 550 nm) |
| Vehicle Control | Baseline |
| TGF-β1 | Increased |
| TGF-β1 + Pirfenidone | Reduced |
| TGF-β1 + Analog 1 | Significantly Reduced |
| TGF-β1 + Analog 2 | Significantly Reduced |
Note: A more pronounced decrease in collagen deposition with the analog treatment would provide strong functional evidence of superior anti-fibrotic efficacy.
Synthesizing the Evidence: A Framework for Comparative Analysis
A successful validation will hinge on the clear and objective comparison of the data generated for the this compound analogs and Pirfenidone. The key indicators of superior efficacy for the novel analogs would be:
-
Greater Potency: Lower IC50 values.
-
Superior Molecular Efficacy: A more significant reduction in the mRNA and protein expression of key fibrotic markers.
-
Enhanced Functional Inhibition: A more substantial decrease in collagen deposition and myofibroblast differentiation.
The culmination of this comprehensive in vitro validation will provide a strong rationale for advancing the most promising this compound analogs into more complex preclinical models, such as 3D tissue models or in vivo studies of fibrosis.[28][29][30][31] This rigorous, stepwise approach ensures that only the most potent and mechanistically sound candidates progress through the drug development pipeline, ultimately bringing us closer to a more effective therapy for fibrotic diseases.
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The Role of TGF-β Receptors in Fibrosis - The Open Rheumatology Journal. (URL: [Link])
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TGF-β signaling in fibrosis - PMC - PubMed Central. (URL: [Link])
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What is the mechanism of Pirfenidone? - Patsnap Synapse. (URL: [Link])
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Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - Frontiers. (URL: [Link])
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Unwinding the Collagen Fibrils: Elucidating the Mechanism of Pirfenidone and Nintedanib in Pulmonary Fibrosis - PMC - NIH. (URL: [Link])
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The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC. (URL: [Link])
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TGF-β signaling pathways in tissue fibrosis. TGF-β stimulates a... - ResearchGate. (URL: [Link])
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A new 3D model to test treatments for fibrosis - Citizens for Alternatives to Animal Research. (URL: [Link])
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Proposed mechanisms of action for pirfenidone. Pirfenidone's most... - ResearchGate. (URL: [Link])
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Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge - PMC - PubMed Central. (URL: [Link])
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Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC - NIH. (URL: [Link])
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Quantitative real-time PCR analyses of fibrosis gene markers mRNA... - ResearchGate. (URL: [Link])
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Western blotting analysis of extracellular matrix and fibrotic proteins... - ResearchGate. (URL: [Link])
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High-content imaging assay for fibroblast activation and matrix deposition in pulmonary fibrosis - News-Medical.Net. (URL: [Link])
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High-content imaging enables in vitro modeling of lung fibrosis for anti-fibrotic drug discovery - News-Medical.Net. (URL: [Link])
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RT² Profiler™ PCR Array Human Fibrosis - QIAGEN GeneGlobe. (URL: [Link])
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Western blot analysis of the fibrosis-related protein expression in... - ResearchGate. (URL: [Link])
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A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - NIH. (URL: [Link])
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Real time quantitative RT-PCR. (A) Markers of fibrosis and hypertrophy.... - ResearchGate. (URL: [Link])
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3D pulmonary fibrosis model for anti-fibrotic drug discovery by inkjet-bioprinting - PubMed. (URL: [Link])
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Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. (URL: [Link])
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Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis - PubMed. (URL: [Link])
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Experimental animal models of pulmonary fibrosis. A number of different... - ResearchGate. (URL: [Link])
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Strategies and Endpoints of Antifibrotic Drug Trials - PMC - PubMed Central. (URL: [Link])
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Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives - MDPI. (URL: [Link])
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])
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Western blot analysis detected the expression of fibrosis marker... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed. (URL: [Link])
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New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (URL: [Link])
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New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - Frontiers Publishing Partnerships. (URL: [Link])
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(PDF) New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - ResearchGate. (URL: [Link])
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A Researcher's Guide to Cross-Reactivity Profiling of 5-(Pyridin-2-yl)pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 5-(pyridin-2-yl)pyrimidine scaffold represents a privileged structure in the design of potent kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region has made it a popular starting point for developing targeted therapies. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring the selective inhibition of the intended target to minimize off-target effects and potential toxicity. This guide provides an in-depth comparison of the cross-reactivity profiles of several this compound-based compounds, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the drug discovery process.
The Imperative of Kinase Inhibitor Selectivity
The development of highly selective kinase inhibitors is a critical goal in modern drug discovery.[1][2] While polypharmacology, the modulation of multiple targets, can sometimes be beneficial, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures. Therefore, a comprehensive understanding of a compound's cross-reactivity profile across the kinome is paramount for advancing a lead candidate. This guide will delve into the practical aspects of generating and interpreting such data for the this compound class of inhibitors.
Methodologies for Comprehensive Cross-Reactivity Profiling
A variety of robust techniques are available to assess the interaction of small molecules with a broad panel of kinases. These methods can be broadly categorized into biochemical assays, which measure direct binding or enzymatic inhibition, and cell-based assays that evaluate target engagement in a more physiological context.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays are the workhorse of kinase inhibitor profiling, providing a direct measure of a compound's ability to interact with a purified kinase.
-
Competition Binding Assays (e.g., KINOMEscan™): This technology quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. This method is independent of ATP concentration and can identify both ATP-competitive and some allosteric inhibitors.[3][4][5]
-
Fluorescence Resonance Energy Transfer (FRET)-based Assays (e.g., LanthaScreen™): These assays measure the binding of a fluorescently labeled tracer to a kinase. The tracer and a europium-labeled anti-tag antibody both bind to the kinase, resulting in a high FRET signal. A test compound that binds to the kinase will displace the tracer, leading to a loss of FRET. This homogenous, mix-and-read format is well-suited for high-throughput screening.[6][7][8]
Cellular Assays: Assessing Target Engagement in a Biological Context
While biochemical assays are essential for determining direct binding, cellular assays are crucial for confirming that a compound can engage its target within the complex environment of a living cell. Techniques like the NanoBRET™ Target Engagement Assay can provide quantitative data on compound binding to specific kinase targets in live cells.
Comparative Cross-Reactivity Profiles of this compound-Based Compounds
To illustrate the importance of comprehensive profiling, this section presents a comparative analysis of the cross-reactivity of several kinase inhibitors, including compounds based on or structurally related to the this compound scaffold. For comparison, we have also included data for the well-characterized multi-kinase inhibitors, Dasatinib and Nilotinib.
The following table summarizes the percentage of kinases inhibited by more than 95% at a concentration of 1 µM, providing a snapshot of the selectivity of each compound. A lower percentage indicates higher selectivity.
| Compound | Scaffold | Primary Target(s) | % of Kinases Inhibited >95% @ 1µM | Data Source |
| Compound 66 | 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | CDK6, CDK9 | Not explicitly stated, but selective over CDK2 | [1] |
| Compound 13d | Pyridine-pyrimidine derivative | c-Met | Not explicitly stated, but described as having an "acceptable kinase selectivity profile" | [2] |
| Dasatinib | Aminopyrimidine-based | BCR-ABL, SRC family | 23% | [9][10] |
| Nilotinib | Aminopyrimidine-based | BCR-ABL | 3% | [11] |
Note: Direct, publicly available kinome scan data for a broad, comparative set of multiple, distinct this compound-based compounds is limited. The data presented here is compiled from individual publications and serves to illustrate the concept of selectivity profiling. Researchers are encouraged to generate their own comprehensive data for novel compounds.
Interpreting the Data: A Deeper Dive into Selectivity
The data presented above highlights the diverse selectivity profiles that can be achieved with pyrimidine-based scaffolds. While Dasatinib is a potent inhibitor of its primary targets, it also interacts with a significant portion of the kinome.[9][10] In contrast, Nilotinib demonstrates a much cleaner profile, with high affinity for a smaller number of kinases.[11]
For the this compound-related compounds, the available literature suggests that medicinal chemistry efforts can be directed to achieve a desired level of selectivity. For example, compound 66 was optimized to be a dual inhibitor of CDK6 and CDK9 with good selectivity over the closely related CDK2.[1] Similarly, compound 13d was identified as a potent c-Met inhibitor with an acceptable selectivity profile.[2]
The key takeaway for researchers is that the this compound scaffold is a versatile starting point, and careful structure-activity relationship (SAR) studies, guided by comprehensive cross-reactivity profiling, are essential to tune the selectivity of the final compound.
Experimental Protocols: A Practical Guide
To aid researchers in generating their own cross-reactivity data, we provide detailed, step-by-step methodologies for two widely used biochemical assay platforms.
KINOMEscan™ Competition Binding Assay Protocol
This protocol is based on the principles of the DiscoverX KINOMEscan™ platform.[3][4][5]
Objective: To quantitatively measure the binding of a test compound to a large panel of kinases.
Materials:
-
DNA-tagged kinases
-
Streptavidin-coated magnetic beads
-
Biotinylated, active-site directed ligands
-
Test compound
-
Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
-
Wash buffer (e.g., 1x PBS, 0.05% Tween 20)
-
Elution buffer
-
qPCR reagents
Procedure:
-
Prepare Affinity Resin: Incubate streptavidin-coated magnetic beads with a biotinylated small molecule ligand for 30 minutes at room temperature.
-
Block and Wash: Block the liganded beads with excess biotin and wash with blocking buffer to remove unbound ligand and reduce non-specific binding.
-
Binding Reaction: In a 384-well plate, combine the DNA-tagged kinase, the prepared affinity beads, and the test compound (at various concentrations) in binding buffer. Include a DMSO control.
-
Incubation: Incubate the plate at room temperature with shaking for 1 hour.
-
Washing: Wash the affinity beads with wash buffer to remove unbound kinase and test compound.
-
Elution: Resuspend the beads in elution buffer to release the bound, DNA-tagged kinase.
-
Quantification: Quantify the amount of eluted kinase-associated DNA using qPCR.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to the DMSO control to determine the percent inhibition. Dissociation constants (Kd) can be calculated by measuring the amount of kinase captured as a function of the test compound concentration.
LanthaScreen™ Eu Kinase Binding Assay Protocol
This protocol is based on the principles of the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay.[6][7][8]
Objective: To measure the affinity of a test compound for a kinase in a homogenous, TR-FRET-based format.
Materials:
-
Kinase of interest (with an epitope tag, e.g., His-tag)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., Eu-anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plate
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound at 4x the final desired concentration in kinase buffer.
-
Prepare a 2x solution of the kinase and Eu-labeled antibody in kinase buffer.
-
Prepare a 4x solution of the kinase tracer in kinase buffer.
-
-
Assay Assembly: In a 384-well plate, add the following in order:
-
4 µL of the 4x test compound dilution (or DMSO for controls).
-
8 µL of the 2x kinase/antibody mixture.
-
4 µL of the 4x tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding by the test compound will result in a decrease in the emission ratio. IC50 values can be determined by plotting the emission ratio against the logarithm of the test compound concentration.
Signaling Pathways Modulated by this compound-Based Inhibitors
Many this compound-based compounds are designed to target kinases involved in critical cancer signaling pathways. Understanding these pathways is essential for interpreting the biological consequences of kinase inhibition.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1][12] It activates a number of downstream signaling pathways that promote cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways.
Caption: Simplified BCR-ABL signaling pathway.
VEGFR2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[2] Its activation by VEGF triggers downstream signaling cascades, such as the PLCγ/PKC/MAPK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR2 signaling pathway.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel this compound-based compound.
Caption: Experimental workflow for cross-reactivity profiling.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. However, achieving a desirable selectivity profile is a critical and non-trivial aspect of the drug discovery process. This guide has provided a framework for understanding and assessing the cross-reactivity of this class of compounds, from the underlying principles of different profiling technologies to practical, step-by-step protocols.
As a Senior Application Scientist, I strongly advocate for the early and comprehensive profiling of all lead compounds. The data generated from these studies is invaluable for guiding medicinal chemistry efforts, interpreting cellular and in vivo results, and ultimately, for developing safer and more effective targeted therapies. The continued development of novel profiling technologies and the increasing availability of public datasets will further empower researchers to navigate the complexities of the human kinome and unlock the full therapeutic potential of scaffolds like this compound.
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Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry. [Link]
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Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]
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Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E. Journal of Nippon Medical School. [Link]
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VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [Link]
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Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
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KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. [Link]
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KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
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Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. PMC - NIH. [Link]
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DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
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Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
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CHMFL-ABL-053. DC Chemicals. [Link]
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DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH. [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. ResearchGate. [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
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Efficacy and Pharmacologic Data of Second-Generation Tyrosine Kinase Inhibitor Nilotinib in BCR-ABL-Positive Leukemia Patients with Central Nervous System Relapse after Allogeneic Stem Cell Transplantation. Hindawi. [Link]
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Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. PubMed Central. [Link]
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Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PMC - NIH. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-2-yl)pyrimidine Derivatives
The 2-(pyridin-2-yl)pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(pyridin-2-yl)pyrimidine derivatives, with a focus on their applications as kinase inhibitors and anti-fibrotic agents. By examining the impact of structural modifications on biological activity, supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.
The 2-(Pyridin-2-yl)pyrimidine Core: A Versatile Pharmacophore
The fusion of a pyridine and a pyrimidine ring creates a unique electronic and steric environment, making the 2-(pyridin-2-yl)pyrimidine core an attractive starting point for library synthesis in drug discovery. The nitrogen atoms in both rings act as hydrogen bond acceptors, while the aromatic systems can engage in π-π stacking and hydrophobic interactions with biological targets. The true strength of this scaffold lies in the numerous positions available for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activities
Kinase Inhibition: Targeting Uncontrolled Cell Proliferation
The 2-(pyridin-2-yl)pyrimidine scaffold has been extensively explored for the development of kinase inhibitors, crucial for cancer therapy. Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer.
Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Several pyrimidine-based derivatives have been investigated as Aurora kinase inhibitors.[1]
Structure-Activity Relationship (SAR) Insights:
The general SAR for pyrimidine-based Aurora kinase inhibitors suggests that substitutions at the 2 and 4 positions of the pyrimidine ring are critical for potent inhibition. While specific SAR data for 2-(pyridin-2-yl)pyrimidine derivatives targeting Aurora kinases is emerging, related pyrimidine scaffolds offer valuable insights. For instance, in a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives, the introduction of a halogenated phenyl group on the pyrrolidine moiety was found to be crucial for activity.[2]
Table 1: Comparative Activity of Pyrimidine Derivatives Against Aurora A Kinase
| Compound ID | Modifications | Aurora A IC50 (nM) | Cell Line Proliferation IC50 (nM) |
| 13 | (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | < 200 | < 200 (NCI-H82) |
Data synthesized from multiple sources for illustrative comparison.[1][2]
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in various cancers, promoting tumor growth, invasion, and metastasis. Anilinopyrimidine derivatives have shown promise as c-Met inhibitors.[3]
Structure-Activity Relationship (SAR) Insights:
For anilinopyrimidine-based c-Met inhibitors, the aniline moiety typically occupies the ATP-binding site. A pyridine analogue, 18a , demonstrated improved c-Met inhibition compared to its pyrimidine counterpart, with an IC50 value of 3.8 nM.[3] This highlights the potential for subtle modifications to the core scaffold to significantly impact potency. In another study, compound 13d , a pyridine and pyrimidine-containing derivative, exhibited potent c-Met inhibitory activity and excellent anti-proliferative effects against the EBC-1 cell line (IC50 = 127 nM).[4]
Table 2: Comparative Activity of Pyridine and Pyrimidine Derivatives Against c-Met Kinase
| Compound ID | Scaffold | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| 3h | 2,4-disubstituted pyrimidine | 8.2 | 15.6 |
| 18a | 2,4-disubstituted pyridine | 3.8 | 25.3 |
| 13d | Pyridine and pyrimidine-containing | Potent | - |
Data extracted from multiple sources to illustrate SAR trends.[3][4]
Anti-Fibrotic Activity: Combating Tissue Scarring
Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ damage. Hepatic stellate cells (HSCs) are key players in liver fibrosis. A series of novel 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6).[4]
Structure-Activity Relationship (SAR) Insights:
The SAR studies of these derivatives revealed that the nature of the substituent on the carbamoyl moiety at the 5-position of the pyrimidine ring significantly influences anti-fibrotic activity.
-
Electron-donating and withdrawing groups: Both electron-donating groups (e.g., -CH3) and electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring of the carbamoyl moiety can lead to potent compounds.
-
Positional effects: The position of the substituent on the phenyl ring is crucial. For example, a p-tolyl group (compound 12m ) and a 3,4-difluorophenyl group (compound 12q ) resulted in the most active compounds.
Table 3: Anti-proliferative Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives against HSC-T6 Cells
| Compound ID | R Group (on phenylcarbamoyl) | IC50 (µM) |
| 12m | 4-CH3 | 45.69 |
| 12q | 3,4-di-F | 45.81 |
| 12n | 4-Cl | 50.23 |
| 12k | 3-F | 53.18 |
| Pirfenidone (Control) | - | >1000 |
Data sourced from a study on the anti-fibrotic activity of novel 2-(pyridin-2-yl)pyrimidine derivatives.[4]
Experimental Protocols
General Synthesis of 2-(Pyridin-2-yl)pyrimidine Derivatives
A common synthetic route to 2-(pyridin-2-yl)pyrimidine derivatives involves the condensation of a substituted pyridine-2-carboxamidine with a β-ketoester or a related three-carbon synthon.
Caption: General synthetic scheme for 2-(pyridin-2-yl)pyrimidines.
Step-by-Step Methodology:
-
Preparation of Pyridine-2-carboxamidine: This intermediate is typically synthesized from the corresponding pyridine-2-carbonitrile.
-
Cyclocondensation Reaction: The pyridine-2-carboxamidine is reacted with a suitable β-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).
-
Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-(pyridin-2-yl)pyrimidine derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using an in vitro kinase assay.[5][6]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and cofactors (e.g., MgCl2).
-
Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for a defined period.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or in a system that allows for non-radioactive detection).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set time.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto a filter membrane).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity, using a phosphospecific antibody in an ELISA format, or through luminescence-based assays that measure ATP consumption.[5]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7][9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The 2-(pyridin-2-yl)pyrimidine scaffold serves as a robust framework for the development of potent and selective inhibitors of various biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the peripheral substituents can lead to significant changes in biological activity. For kinase inhibition, targeting the ATP-binding site with appropriately substituted anilino or related moieties at the 2- and 4-positions of the pyrimidine ring is a promising strategy. In the context of anti-fibrotic agents, the exploration of diverse carbamoyl derivatives at the 5-position of the pyrimidine has yielded compounds with significant potency.
Future research in this area should focus on expanding the diversity of substituents at all available positions of the 2-(pyridin-2-yl)pyrimidine core. A deeper understanding of the structural requirements for selective inhibition of different kinase family members is crucial for developing safer and more effective anticancer agents. Furthermore, optimizing the pharmacokinetic properties of these derivatives will be essential for their successful translation into clinical candidates. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of novel 2-(pyridin-2-yl)pyrimidine-based therapeutics.
References
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Cee, V. J., et al. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry, 58(13), 5189-5207.
- Chen, Y., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 706-711.
- Choi, H. G., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7472.
- Cong, X., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
- van der Horst, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905.
- Wang, Y., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2731-2736.
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating the Selectivity of Pyridinylpyrimidine Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies used to evaluate and compare the selectivity of pyridinylpyrimidine-based kinase inhibitors. We will delve into the rationale behind experimental design, present comparative data on representative compounds, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Critical Role of Selectivity in Kinase Inhibitor Development
The human kinome consists of over 500 kinases, many of which share significant structural homology within the ATP-binding pocket. While this similarity has enabled the development of broad classes of inhibitors, it also presents the primary challenge in drug discovery: achieving selectivity. The pyridinylpyrimidine scaffold has emerged as a "privileged structure" in kinase inhibitor design, forming the core of numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds within the kinase hinge region makes it a potent ATP-competitive scaffold.
However, potency alone is insufficient. An inhibitor's value is defined by its selectivity profile—its potency against the intended target versus its activity against the rest of the kinome. Poor selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes. Conversely, a well-defined selectivity profile can reveal opportunities for polypharmacology, where engaging a small number of secondary targets may provide a synergistic therapeutic benefit. Therefore, rigorous, quantitative evaluation of inhibitor selectivity across large kinase panels is not merely a characterization step but a cornerstone of modern drug development.
This guide will compare two well-characterized pyridinylpyrimidine inhibitors, Amuvatinib (MP-470) and Bafetinib (INNO-406) , to illustrate the principles of selectivity analysis. Both are known as potent inhibitors of ABL kinase but possess distinct selectivity profiles that influence their therapeutic applications.
Methodologies for Evaluating Kinase Selectivity
The gold standard for evaluating inhibitor selectivity is profiling against a large panel of purified kinases. This provides quantitative data in the form of half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd).
Key Metrics for Quantifying Selectivity
-
IC50: The concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. It is a measure of potency and is dependent on assay conditions, particularly the ATP concentration. For ATP-competitive inhibitors, a higher ATP concentration will result in a higher IC50 value. For this reason, assays are often run at an ATP concentration close to the Michaelis-Menten constant (Km) for each kinase to allow for more standardized comparisons.[1][2]
-
Selectivity Score (S-Score): A simple method to quantify selectivity is to calculate a selectivity score. For example, the S(3µM) is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3µM) by the total number of kinases tested.[1] A score closer to zero indicates a more selective compound.[1]
-
Selectivity Entropy: A more sophisticated metric that considers the potency against all kinases in the panel, not just a hit/no-hit threshold. A low entropy score indicates high selectivity (inhibition of few kinases), while a high score indicates a promiscuous compound.[2]
Diagram: Conceptual Workflow for Kinase Selectivity Profiling
Caption: Step-by-step workflow for an ADP-Glo™ kinase assay.
Step-by-Step Methodology
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer suitable for the kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). [3] * Inhibitor Stock: Prepare a 10 mM stock of the pyridinylpyrimidine inhibitor in 100% DMSO.
- Serial Dilution: Create a 10-point, 3-fold serial dilution of the inhibitor in a 96-well plate using 100% DMSO. This will be the source plate for the assay.
- ATP & Substrate: Prepare stocks of ATP and the specific peptide substrate for the kinase. The final ATP concentration in the assay should be at or near the Km for the target kinase.
2. Assay Procedure (384-well plate format):
- Causality: The order of addition is critical. The inhibitor and kinase are pre-incubated to allow for binding equilibrium to be reached before initiating the reaction.
- Step 2.1 (Inhibitor Addition): Add 5 µL of the serially diluted inhibitor or DMSO (for 0% and 100% activity controls) to the appropriate wells of a white, opaque 384-well plate. [4] * Step 2.2 (Kinase Addition): Add 10 µL of the kinase enzyme, diluted in kinase buffer, to all wells. For the "no kinase" blank control, add 10 µL of kinase buffer alone. [4] * Step 2.3 (Pre-incubation): Mix gently and incubate for 10-30 minutes at room temperature. [4] * Step 2.4 (Reaction Initiation): Add 5 µL of a mixture containing ATP and the kinase substrate to all wells to start the reaction. [4] * Step 2.5 (Reaction Incubation): Mix and incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase, typically 30°C. [3] 3. Signal Detection (Using a commercial kit like ADP-Glo™):
- Step 3.1 (Stop Reaction): Add 20 µL of the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete all remaining ATP. Incubate for 40 minutes at room temperature. [3] * Step 3.2 (Generate Signal): Add 40 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature. [3] 4. Data Acquisition and Analysis (Self-Validation):
- Step 4.1 (Read Plate): Measure luminescence using a plate reader.
- Step 4.2 (Controls):
- 100% Activity (High Control): Wells with kinase and DMSO only.
- 0% Activity (Low Control): Wells with kinase and a pan-kinase inhibitor (like Staurosporine) OR wells with no kinase.
- Step 4.3 (Calculate % Inhibition):
- % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low))
- Step 4.4 (IC50 Determination): Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Conclusion
Evaluating the selectivity of pyridinylpyrimidine inhibitors is a multi-faceted process that moves from high-throughput primary screening to detailed IC50 determination and comparative analysis. The resulting selectivity profile, as illustrated by the comparison between the multi-targeted Amuvatinib and the more selective Bafetinib, is fundamental to understanding a compound's therapeutic potential and potential liabilities. By employing robust, well-controlled experimental protocols, researchers can generate the high-quality, reproducible data needed to make critical decisions in the drug discovery pipeline. The choice between a highly selective and a multi-targeted inhibitor is strategy-dependent, but the decision must always be guided by a comprehensive and quantitative understanding of the compound's interaction with the human kinome.
References
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.[Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.[Link]
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Amuvatinib has cytotoxic effects against NRAS-mutant melanoma but not BRAF-mutant melanoma. PubMed.[Link]
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Amuvatinib | C23H21N5O3S | CID 11282283. PubChem - NIH.[Link]
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The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination. PubMed.[Link]
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Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. National Library of Medicine.[Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]
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In vitro NLK Kinase Assay. PMC - NIH.[Link]
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In vitro kinase assay. Protocols.io.[Link]
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A Comparative Guide to the Anti-inflammatory Effects of Pyridine and Pyrimidine Derivatives
In the landscape of medicinal chemistry, the quest for potent and selective anti-inflammatory agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, pyridine and pyrimidine derivatives have emerged as particularly fruitful territories for drug discovery.[1][2] These six-membered nitrogen-containing aromatic rings serve as the foundational architecture for a multitude of compounds demonstrating significant modulation of inflammatory pathways.[1][2] This guide provides a comprehensive comparison of the anti-inflammatory properties of pyridine and pyrimidine derivatives, grounded in experimental data and mechanistic insights to aid researchers and drug development professionals in this dynamic field.
The Chemical Scaffolds: A Tale of Two Heterocycles
Pyridine, a six-membered heterocyclic compound with one nitrogen atom, and pyrimidine, its analog with two nitrogen atoms at positions 1 and 3, form the basis of numerous biologically active molecules.[1][3] Their ability to participate in hydrogen bonding and other molecular interactions makes them privileged structures in drug design. While both scaffolds have yielded potent anti-inflammatory agents, the nuances in their chemical properties and spatial arrangement of nitrogen atoms lead to distinct structure-activity relationships and mechanistic profiles.
Pyridine Derivatives: Modulators of Key Inflammatory Pathways
Pyridine derivatives have a well-established history as anti-inflammatory agents, with numerous compounds demonstrating efficacy in preclinical models.[1][4] Their mechanisms of action are often multifaceted, targeting key enzymes and signaling cascades involved in the inflammatory response.
Mechanistic Insights: How Pyridine Derivatives Quell Inflammation
The anti-inflammatory effects of pyridine derivatives are frequently attributed to their ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes.[5][6] Some derivatives have also been shown to modulate critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5]
One proposed mechanism for certain 3-hydroxy pyridine-4-one derivatives is their iron-chelating property.[6][7] Since key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent, the sequestration of iron by these compounds may contribute to their anti-inflammatory effects.[6][7]
dot graph TD; subgraph Pyridine Derivative Action A[Pro-inflammatory Stimuli] --> B{NF-κB Pathway}; A --> C{MAPK Pathway}; B --> D[Gene Transcription]; C --> D; D --> E[Pro-inflammatory Mediators COX, NO, Cytokines]; F[Pyridine Derivatives] --> B; F --> C; F --> E; end style F fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
Pyridine derivatives' modulation of inflammatory pathways.
Pyrimidine Derivatives: A Versatile Scaffold for Anti-inflammatory Drug Design
The pyrimidine nucleus is a cornerstone in the architecture of life, forming the backbone of nucleobases in DNA and RNA.[8] This inherent biological relevance has made pyrimidine derivatives a focal point in the development of therapeutic agents, including those with potent anti-inflammatory activity.[8][9] Several clinically approved anti-inflammatory drugs, such as tofacitinib, feature a pyrimidine core, underscoring the scaffold's therapeutic potential.[10]
Mechanistic Insights: The Broad Anti-inflammatory Actions of Pyrimidine Derivatives
Similar to their pyridine counterparts, pyrimidine derivatives exert their anti-inflammatory effects through the inhibition of key inflammatory mediators.[10] Their mechanism of action is often associated with the suppression of prostaglandin E2 (PGE2) production by inhibiting COX enzymes, with some derivatives showing selectivity for COX-2.[10][11] Furthermore, they have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[10] These effects are often mediated by the modulation of the NF-κB and MAPK signaling pathways.[10]
dot graph TD; subgraph Pyrimidine Derivative Action A[Pro-inflammatory Stimuli] --> B{NF-κB Pathway}; A --> C{MAPK Pathway}; A --> G{JAK-STAT Pathway}; B --> D[Gene Transcription]; C --> D; G --> D; D --> E[Pro-inflammatory Mediators COX, NO, Cytokines]; F[Pyrimidine Derivatives] --> B; F --> C; F --> G; F --> E; end style F fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
Pyrimidine derivatives' modulation of inflammatory pathways.
Head-to-Head Comparison: Pyridine vs. Pyrimidine Derivatives
A direct comparative study of pyridine and pyrimidine derivatives synthesized from common chalcone precursors revealed nuances in their anti-inflammatory potential.[12][13][14] Both classes of compounds were found to be safe for RAW 264.7 macrophage cells and exhibited anti-inflammatory activity by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated cells.[12][13][14]
Notably, the most potent pyridine derivative in this study demonstrated superior inhibition of NO production compared to the most active pyrimidine derivative.[12][13][14] Furthermore, gene expression analysis showed that the lead pyridine compound was more effective at reducing the mRNA and protein expression levels of inflammatory cytokines, including IL-1, IL-6, TNF-α, NF-κB, and inducible nitric oxide synthase (iNOS).[12][13]
Quantitative Comparison of Anti-inflammatory Activity
| Compound Class | Derivative | In Vitro NO Inhibition (%) | IC50 (µM) | Reference |
| Pyridine | 7a | 65.48 | 76.6 | [12][14] |
| Pyridine | 7f | 51.19 | 96.8 | [12][14] |
| Pyrimidine | 9d | 61.90 | 88.7 | [12][14] |
| Pyrimidine | 9a | 55.95 | 83.1 | [12][14] |
| Gene Expression Downregulation (Pyridine Derivative 7a) | Fold Decrease | Reference |
| IL-1 | 43% | [12] |
| IL-6 | 32% | [12] |
| TNF-α | 61% | [12] |
| NF-κB | 26% | [12] |
| iNOS | 53% | [12] |
| Gene Expression Downregulation (Pyrimidine Derivative 9d) | Fold Decrease | Reference |
| IL-1 | 71% | [12] |
| IL-6 | 48% | [12] |
| TNF-α | 83% (not significant) | [12] |
| NF-κB | 61% | [12] |
| iNOS | 65% | [12] |
Experimental Protocols for Assessing Anti-inflammatory Activity
The evaluation of anti-inflammatory potential relies on a battery of well-established in vitro and in vivo assays. The choice of assay depends on the specific mechanistic question being addressed.
In Vitro Assays
-
Inhibition of Protein Denaturation: This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[15][16][17]
-
Preparation of Reaction Mixture: A solution of bovine serum albumin (BSA) or egg albumin is prepared in a suitable buffer.
-
Incubation: The test compound is added to the protein solution and incubated at a specific temperature to induce denaturation.
-
Measurement: The turbidity of the solution is measured spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.
-
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay: This assay evaluates the ability of a compound to stabilize the lysosomal membrane, which is crucial as the release of lysosomal enzymes contributes to inflammation.[17]
-
Preparation of HRBC Suspension: A suspension of human red blood cells is prepared from fresh blood.
-
Incubation: The HRBC suspension is incubated with the test compound under conditions that induce hemolysis (e.g., heat or hypotonic solution).
-
Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically. A reduction in hemolysis indicates membrane stabilization.
-
-
Nitric Oxide (NO) Radical Scavenging Assay: This assay measures the ability of a compound to scavenge nitric oxide radicals, which are key inflammatory mediators.
-
Generation of NO: Nitric oxide is generated from a donor compound, such as sodium nitroprusside.
-
Incubation: The test compound is incubated with the NO donor.
-
Measurement: The amount of remaining NO is quantified using the Griess reagent. A decrease in the absorbance indicates NO scavenging activity.
-
In Vivo Models
-
Carrageenan-Induced Paw Edema in Rats: This is a widely used model of acute inflammation.[7][8][18][19]
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Drug Administration: The test compound is administered, typically orally or intraperitoneally, before or after the carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points using a plethysmograph. A reduction in paw volume compared to the control group indicates anti-inflammatory activity.
-
-
Croton Oil-Induced Ear Edema in Mice: This model is used to assess the topical anti-inflammatory activity of compounds.[6][7]
-
Induction of Edema: A solution of croton oil is applied to the inner surface of the mouse's ear.
-
Drug Administration: The test compound is applied topically to the ear.
-
Measurement: The thickness of the ear is measured using a caliper, or a biopsy is taken to measure the weight of the ear punch. A decrease in ear thickness or weight indicates anti-inflammatory activity.
-
dot graph TD; subgraph ExperimentalWorkflow A[Compound Synthesis] --> B{In Vitro Screening}; B --> C[Protein Denaturation Assay]; B --> D[HRBC Membrane Stabilization]; B --> E[NO Scavenging Assay]; F{Lead Compound Identification} --> G{In Vivo Validation}; C --> F; D --> F; E --> F; G --> H[Carrageenan-Induced Paw Edema]; G --> I[Croton Oil-Induced Ear Edema]; H --> J[Efficacy & Potency Determination]; I --> J; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style J fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
Experimental workflow for anti-inflammatory drug discovery.
Conclusion: Future Directions in Pyridine and Pyrimidine-Based Anti-inflammatory Drug Discovery
Both pyridine and pyrimidine scaffolds continue to be highly valuable starting points for the design of novel anti-inflammatory agents. While direct comparative studies are limited, the available evidence suggests that subtle structural modifications can significantly impact potency and mechanistic profiles. The pyridine derivative in one key study demonstrated a slight advantage in in vitro NO inhibition and a more pronounced effect on the downregulation of key inflammatory genes.[12] However, the vast chemical space of pyrimidine derivatives, exemplified by clinically successful drugs, highlights their immense potential.[10]
Future research should focus on elucidating the precise structure-activity relationships that govern the anti-inflammatory effects of these compounds. A deeper understanding of their interactions with specific molecular targets within inflammatory signaling pathways will be crucial for the rational design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles. The strategic application of the experimental protocols outlined in this guide will be instrumental in advancing these research endeavors.
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Bridging the Gap: A Comparative Guide to the In Vitro-In Vivo Correlation of Pharmacological Activity in Pyridinylpyrimidines
In the landscape of modern drug discovery, particularly within the realms of oncology and inflammatory diseases, the pyridinylpyrimidine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. A significant portion of these efforts has been directed towards the inhibition of p38 mitogen-activated protein kinase (MAPK), a critical node in cellular signaling pathways that govern inflammatory responses and cancer progression. The journey from a promising compound in a lab dish (in vitro) to an effective therapeutic in a living organism (in vivo) is, however, fraught with challenges. Establishing a clear and predictive relationship between a compound's activity in these two distinct environments—the in vitro-in vivo correlation (IVIVC)—is paramount for successful drug development.
This guide provides an in-depth, objective comparison of the pharmacological activity of key pyridinylpyrimidine-based p38 MAPK inhibitors. Moving beyond a mere cataloging of data, we will delve into the causality behind experimental choices, present self-validating protocols, and critically examine the successes and limitations of translating potent in vitro activity into tangible in vivo efficacy.
The Central Target: p38 MAPK Signaling
The p38 MAPK signaling cascade is a pivotal pathway in the cellular response to external stressors, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental insults.[1][2] Its activation triggers a downstream phosphorylation cascade that ultimately leads to the transcriptional and translational regulation of a host of pro-inflammatory and pro-survival genes.[1][2] Given its central role, the inhibition of p38 MAPK presents a compelling therapeutic strategy for a multitude of inflammatory conditions and cancers.[1][2]
Caption: The p38 MAPK signaling pathway and the point of intervention for pyridinylpyrimidine inhibitors.
Comparative Analysis of Key Pyridinylpyrimidine p38 MAPK Inhibitors
To illustrate the complexities of IVIVC, we will compare three prominent pyridinylpyrimidine-based p38 MAPK inhibitors: Doramapimod (BIRB 796), PH-797804, and Ralimetinib (VX-745). These compounds have been selected due to the availability of both preclinical and, in some cases, clinical data, allowing for a comprehensive analysis.
| Compound | In Vitro Potency (IC50) | In Vivo Efficacy (Inflammation Models) | In Vivo Efficacy (Cancer Models) |
| Doramapimod (BIRB 796) | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM[3][4]; TNF-α release (THP-1 cells): 18 nM[5] | Mouse Collagen-Induced Arthritis: Significant inhibition of arthritis severity at 30 mg/kg[6] | Glioblastoma cell lines (U87, U251) IC50: 34.96 µM and 46.30 µM, respectively[7] |
| PH-797804 | p38α: 26 nM; 4-fold selective vs p38β[8]; LPS-induced TNF-α (U937 cells): 5.9 nM[8] | Rat Streptococcal Cell Wall-Induced Arthritis & Mouse Collagen-Induced Arthritis: Significant reduction in joint inflammation and bone loss[8] | Patient-Derived Colon Tumor Xenografts: Reduced tumor growth[9] |
| Ralimetinib (VX-745) | PBMC IL-1β and TNFα IC50 values of 45 and 51 nM, respectively[10] | Murine Collagen-Induced Arthritis: Demonstrated in vivo activity[10] | Preclinical efficacy in multiple myeloma, glioblastoma, breast, ovarian, and lung cancer xenografts[11] |
The IVIVC Challenge: Why Potency In Vitro Doesn't Always Translate
The discordance between high in vitro potency and modest or failed in vivo efficacy is a well-documented challenge in the development of kinase inhibitors.[12] Several factors contribute to this "IVIVC gap":
-
Pharmacokinetics and Bioavailability: A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical determinants of its in vivo activity. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can render a highly potent compound ineffective. For instance, while Doramapimod (BIRB 796) exhibits picomolar affinity for p38 kinase, its clinical development for Crohn's disease was halted due to a lack of efficacy, despite showing a dose-dependent reduction in the inflammatory biomarker C-reactive protein.[13] This suggests that while the drug was engaging its target, the exposure at the site of action may not have been sufficient or sustained enough to elicit a clinical response.
-
Target Engagement in a Complex Milieu: The in vitro environment of a biochemical or cellular assay is a simplified system. In vivo, the drug must contend with plasma protein binding, off-target interactions, and complex feedback loops within the signaling network that can attenuate its effect.
-
Model Selection: The choice of preclinical model is crucial. While cell-based assays provide valuable initial data, they do not recapitulate the complexity of a whole organism. Similarly, animal models, while more predictive, may not fully mirror human disease pathophysiology or drug metabolism.
Caption: A generalized workflow for establishing an in vitro-in vivo correlation.
Key Experimental Protocols
To ensure the generation of robust and reproducible data for IVIVC analysis, the following detailed protocols are provided as a guide.
In Vitro p38α Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory activity of a pyridinylpyrimidine compound on the enzymatic activity of p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Kinase substrate (e.g., ATF2)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]
-
Test compound (pyridinylpyrimidine)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µl of the test compound dilution or DMSO (vehicle control).
-
Add 2 µl of recombinant p38α kinase solution to each well.
-
Add 2 µl of a mixture of the kinase substrate (ATF2) and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vitro TNF-α Release Assay (Cellular)
Objective: To assess the ability of a pyridinylpyrimidine compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound (pyridinylpyrimidine)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 4.8 x 10^4 cells per well in 200 µl of culture medium.[15]
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 25 µl of the compound dilutions or medium (vehicle control) to the respective wells.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/ml.[15]
-
Incubate the plate for 17 hours at 37°C in a CO2 incubator.[15]
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of human TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[15][16][17]
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
In Vivo Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a pyridinylpyrimidine compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (pyridinylpyrimidine) formulated for oral administration
-
Vehicle control
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize each mouse intradermally at the base of the tail with 100 µl of the emulsion.[12][18]
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.[12][18]
-
Disease Monitoring: Beginning on day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum score per mouse is 16.
-
Treatment: Once the mice develop established arthritis (e.g., a clinical score of ≥4), randomize them into treatment and control groups. Administer the test compound or vehicle orally once or twice daily for a specified period (e.g., 14-21 days).
-
Efficacy Assessment: Continue to monitor and score the arthritis severity daily. At the end of the study, collect blood for biomarker analysis (e.g., inflammatory cytokines) and paws for histological evaluation of joint damage.
-
Data Analysis: Compare the mean arthritis scores, incidence of disease, and histological parameters between the treated and control groups to determine the efficacy of the compound.
Conclusion and Future Perspectives
The development of pyridinylpyrimidine-based p38 MAPK inhibitors has provided valuable insights into the complexities of translating in vitro potency into in vivo efficacy. While compounds like Doramapimod, PH-797804, and Ralimetinib have demonstrated potent inhibition of the p38 MAPK pathway in preclinical models, their clinical translation has been met with mixed success. This underscores the critical need for a more integrated and predictive approach to IVIVC.
Future efforts should focus on the development of more sophisticated preclinical models that better recapitulate the human disease microenvironment. The integration of pharmacokinetic and pharmacodynamic (PK/PD) modeling early in the drug discovery process can help in the selection of compounds with optimal ADME properties. Furthermore, the identification of robust and translatable biomarkers of target engagement and pathway modulation is essential for bridging the gap between preclinical and clinical studies. By embracing a more holistic understanding of IVIVC, the promise of pyridinylpyrimidines as effective therapeutics for inflammatory diseases and cancer can be more fully realized.
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Li, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11346–11354. Available from: [Link]
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Li, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11346–11354. Available from: [Link]
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Triantaphyllopoulos, K., et al. (2010). In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study. Clinical and Experimental Rheumatology, 28(3), 349-355. Available from: [Link]
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Genov, G., et al. (2011). Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome. Current Opinion in Investigational Drugs, 12(11), 1020-1025. Available from: [Link]
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Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1844-1855. Available from: [Link]
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Lee, E. Y., et al. (2017). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Molecules and Cells, 40(9), 603-610. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Pyridin-2-yl)pyrimidine
This guide provides essential, step-by-step procedures for the proper disposal of 5-(Pyridin-2-yl)pyrimidine, a nitrogen-containing heterocyclic compound. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe handling and disposal of chemical waste, thereby protecting both laboratory personnel and the environment. Given the compound's structure, which incorporates both pyridine and pyrimidine moieties, these procedures are grounded in a conservative assessment of its potential hazards.
Hazard Identification and Risk Assessment: A Proactive Stance
The pyridine ring, a core component of this molecule, is associated with significant health and environmental hazards. Pyridine is classified as a flammable liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is known to cause serious skin and eye irritation and may lead to organ damage with repeated exposure, primarily affecting the liver, kidneys, and central nervous system.[1][4][5] The U.S. Environmental Protection Agency (EPA) lists pyridine waste as a hazardous substance (RCRA Waste Code U196).[6][7] The pyrimidine moiety also contributes to the compound's classification as a flammable liquid.[8]
Consequently, this compound and any materials contaminated with it must be unequivocally classified and handled as hazardous chemical waste .[7][9]
Quantitative Data Summary: Hazard Profile
The following table summarizes the critical hazard information derived from related compounds. This data should inform all handling and disposal decisions.
| Hazard Category | Classification & Statement | Rationale & Source |
| Acute Toxicity | Harmful (Oral, Dermal, Inhalation) - H302+H312+H332 | Based on the known toxicity of pyridine derivatives.[2][3] |
| Flammability | Flammable Liquid and Vapour - H225/H226 | Pyridine and pyrimidine are both flammable.[8] |
| Skin Corrosion/Irritation | Causes Skin Irritation - H315 / Causes severe skin burns and eye damage - H314 | Pyridine is a known skin and eye irritant/corrosive.[1][9] |
| Serious Eye Damage | Causes Serious Eye Irritation - H319 | Vapors and direct contact with pyridine can cause severe eye damage.[1][2] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure - H373 | Chronic exposure to pyridine is linked to liver, kidney, and neurological effects.[1][4] |
| Environmental Hazard | Hazardous to the aquatic environment | Discharge into the environment must be avoided.[8][9][10] Do not empty into drains.[9] |
Mandatory Personal Protective Equipment (PPE)
Before handling this compound or its waste, personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection : Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Hand Protection : Use chemical-resistant gloves. Butyl rubber or PVA gloves are recommended for handling pyridine-like substances.[11] Nitrile gloves may be used for incidental contact but should be disposed of immediately upon contamination.[12] Always inspect gloves before use.
-
Body Protection : A flame-resistant laboratory coat must be worn and fully fastened.[8]
-
Respiratory Protection : All handling and waste generation should occur inside a certified chemical fume hood to avoid inhalation of vapors.[1][11]
Standard Operating Procedure for Waste Disposal
The guiding principle is that under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain .[13] All waste is classified as hazardous and must be collected for disposal by a licensed environmental waste management contractor.[7][9]
Step-by-Step Waste Collection Protocol
-
Waste Identification and Segregation :
-
Solid Waste : Collect unused or expired this compound, contaminated weigh boats, spatulas, and other disposable labware into a dedicated, wide-mouth hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[12]
-
Liquid Waste : Collect solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other, potentially incompatible waste streams.[12]
-
Contaminated PPE : Gloves, bench paper, and other contaminated disposable PPE should be collected in a designated hazardous waste bag or lined container.[12]
-
-
Container Management and Labeling :
-
Select containers that are chemically compatible and have secure, tight-fitting lids.[8]
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11]
-
The label must include the full chemical name, "this compound," an accurate list of all components (including solvents), and the approximate percentages.
-
Clearly mark the label with the relevant hazard pictograms (e.g., Flammable, Corrosive, Health Hazard).
-
Keep the container closed at all times except when actively adding waste.[1][14]
-
-
On-Site Storage :
-
Final Disposal :
-
Once the waste container is full or is no longer being used, arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or a contracted hazardous waste disposal service.[11]
-
The primary disposal method for this type of waste is high-temperature incineration (rotary kiln or liquid injection) by a licensed facility.[7]
-
Emergency Procedures: Spill Management
In the event of an accidental release, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Small Spill (Cleanable in <10 minutes within a fume hood) :
-
Alert personnel in the immediate area.
-
Ensure you are wearing the full, mandatory PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[2][10]
-
Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it into a designated hazardous waste container.[8]
-
Decontaminate the spill area with an appropriate solvent, collecting all decontamination materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
-
-
Large Spill (Outside of a fume hood or unable to be managed by lab personnel) :
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Pyridin-2-yl)pyrimidine
As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 5-(Pyridin-2-yl)pyrimidine, a heterocyclic structure integral to various research applications, demands meticulous handling protocols.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, its structure—comprising both pyridine and pyrimidine moieties—provides a clear basis for a robust safety assessment. Pyridine and its derivatives are recognized as hazardous, flammable, and harmful upon contact, ingestion, or inhalation.[2][3]
This guide provides essential, field-tested safety and logistical information for handling this compound. It is structured not as a rigid template, but as a dynamic, logic-driven protocol that prioritizes understanding the causality behind each safety measure.
Foundational Hazard Assessment: A Tale of Two Rings
The safety profile of this compound is best understood by examining its constituent parts:
-
The Pyridine Moiety : Pyridine is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] It is known to cause serious skin and eye irritation and may cause damage to the liver, kidneys, and central nervous system.[4][7]
-
The Pyrimidine Moiety : Pyrimidine is also a flammable liquid.[8] The combined hazards necessitate treating this compound as a hazardous substance requiring stringent controls.[3]
Therefore, all handling procedures must assume the compound is flammable, toxic, and irritant.
The Four Pillars of Core Protection: Your Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a scientifically-grounded strategy to mitigate specific, identified risks. Every piece of equipment serves a distinct purpose, forming a comprehensive barrier between you and the chemical agent.
The eyes are exceptionally vulnerable to chemical splashes and vapors. Vapors from pyridine-like compounds can cause serious eye irritation.[5][9]
-
Minimum Requirement : At all times, wear chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][11] Safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against splashes and vapors.
-
Elevated Risk Scenarios : When there is a significant risk of splashing—such as during transfers of solutions, heating, or conducting reactions under pressure—a full-face shield must be worn in addition to chemical splash goggles.[2][12][13] The face shield provides a critical secondary layer of protection for the entire face.
Dermal absorption is a primary route of exposure for pyridine and its derivatives.[4][6] Choosing the correct glove material is critical, as not all polymers offer the same level of protection.
-
Recommended Materials : Use nitrile or neoprene gloves.[2][14] These materials provide effective chemical resistance against pyridine-related compounds. Butyl rubber is also a suitable alternative.[15]
-
Material to Avoid : Latex gloves are not recommended as they offer poor protection against pyridine.[2][14]
-
Field-Proven Protocol :
Protecting your skin and street clothes from accidental spills is a fundamental laboratory practice.[17]
-
Standard Lab Coat : A fully-buttoned, chemical-resistant lab coat should be worn at all times.[16][18]
-
Enhanced Protection : Due to the flammability of pyridine compounds, flame-retardant and antistatic protective clothing is recommended, especially when working with larger quantities or in environments with a higher risk of ignition.[2][9] For tasks with a high splash potential, a chemically impervious apron worn over the lab coat provides an additional layer of safety.[13]
-
Personal Attire : Shoes must be closed-toed and cover the entire foot; porous materials should be avoided.[11][17] Long pants and long-sleeved shirts minimize exposed skin.[11]
Inhalation of pyridine fumes can lead to respiratory irritation, dizziness, and headaches.[4][14] The primary method for controlling this hazard is through engineering controls, not respirators.
-
Primary Control : All handling of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[13][14][15] This is the most critical step in preventing respiratory exposure.
-
Secondary Control (Contingency) : In the rare event that engineering controls are insufficient or during a large-scale spill response, a NIOSH-approved respirator with an appropriate organic vapor cartridge (Type A or K under EN 149) should be used.[9][10] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit-testing and training.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol:
-
Preparation : Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9][10][15]
-
Ventilation : Confirm that the chemical fume hood is operational. Keep the sash as low as possible during manipulations.[13]
-
Grounding : When transferring the substance, use non-sparking tools and ensure containers are grounded and bonded to prevent static discharge, which can be an ignition source.[5][8][9][19]
-
Housekeeping : Keep containers tightly sealed when not in use.[5][8][14] Avoid eating, drinking, or smoking in the laboratory.[4][14]
Emergency Spill Plan:
-
Small Spills (in a fume hood) : Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[3][15] Carefully collect the absorbed material into a labeled hazardous waste container.
-
Large Spills (outside a fume hood) : Immediately evacuate the area. Alert others and contact your institution's Environmental Health and Safety (EHS) office.[15]
Waste Disposal Plan:
-
Classification : All materials contaminated with this compound, including excess reagent, solutions, contaminated labware, and used PPE, must be treated as hazardous chemical waste.[3][15][18]
-
Segregation & Collection :
-
Solid Waste : Collect in a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).[3]
-
Liquid Waste : Collect in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[3]
-
Contaminated PPE : Dispose of gloves and other contaminated disposable items in a designated hazardous waste bag.[3]
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[3]
-
Final Disposal : Arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor. Never dispose of this chemical down the drain.[6][18]
Data Presentation
Table 1: Summary of PPE Requirements for Handling this compound
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Certified Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double-layered Nitrile/Neoprene Gloves | Chemical-Resistant Lab Coat | Certified Chemical Fume Hood |
| Running Reaction | Chemical Splash Goggles & Face Shield | Double-layered Nitrile/Neoprene Gloves | Flame-Retardant Lab Coat, Chemical Apron | Certified Chemical Fume Hood |
| Waste Disposal | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Certified Chemical Fume Hood |
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
